Product packaging for 4-Fluoro-1H-indazol-6-ol(Cat. No.:CAS No. 1253791-66-0)

4-Fluoro-1H-indazol-6-ol

Cat. No.: B1451157
CAS No.: 1253791-66-0
M. Wt: 152.13 g/mol
InChI Key: CPPKHLKUXJHWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Fluoro-1H-indazol-6-ol (CAS 1253791-66-0) is a fluorinated indazole derivative that serves as a key synthetic intermediate and heterocyclic building block in scientific research . Its molecular formula is C7H5FN2O, with a molecular weight of approximately 152.13 g/mol . Indazole derivatives are prominent scaffolds in medicinal chemistry, and this compound is a precursor for synthesizing more complex molecules that are investigated as potent inhibitors of enzymes like monoamine oxidase (MAO) . Such inhibitors are relevant for the research of neurodegenerative disorders . The compound's structure, featuring both a hydrogen-bonding hydroxyl group and an electron-withdrawing fluorine atom, makes it a valuable substrate for further functionalization via nucleophilic aromatic substitution and other reactions, expanding its utility in developing novel chemical entities . It is supplied with a typical purity of 97% or higher . This product is intended for research purposes and is not for diagnostic or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2O B1451157 4-Fluoro-1H-indazol-6-ol CAS No. 1253791-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPKHLKUXJHWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738241
Record name 4-Fluoro-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253791-66-0
Record name 4-Fluoro-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUORO-1H-INDAZOL-6-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 4-Fluoro-1H-indazol-6-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and prospective applications of 4-Fluoro-1H-indazol-6-ol, a functionalized indazole derivative. While direct experimental data for this specific molecule is limited, this document extrapolates from well-documented analogues to present a scientifically grounded projection of its characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel indazole-based compounds.

Introduction: The Significance of the Indazole Scaffold

Indazole-containing derivatives are a cornerstone of modern drug discovery, exhibiting a wide array of biological activities including anti-inflammatory, antitumor, and anti-HIV properties.[1] The bicyclic structure, composed of a fused benzene and pyrazole ring, can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable.[1] The indazole core can serve as a bioisostere for endogenous structures like indoles, offering a hydrogen bond donor (NH) and an additional nitrogen atom as a hydrogen bond acceptor, making it a versatile fragment for interacting with biological targets, particularly protein kinases.[2]

The introduction of fluorine and hydroxyl substituents onto the indazole scaffold, as in the case of this compound, is a strategic decision in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, while the hydroxyl group provides a key point for hydrogen bonding interactions with target proteins. This guide will explore the projected impact of these functional groups on the molecule's overall profile.

Proposed Synthesis of this compound

Hypothetical Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Reduction cluster_2 Step 3: Demethylation A 3-Fluoro-5-methoxyaniline B 2-Nitro-3-fluoro-5-methoxyaniline A->B HNO3, H2SO4 C 4-Fluoro-6-methoxy-1H-indazole B->C 1. NaNO2, HCl 2. SnCl2 D This compound C->D BBr3 or HBr G cluster_0 Potential Reaction Sites Indazole This compound N1_Alkylation N1-Alkylation/Arylation Indazole->N1_Alkylation N-H site OH_Etherification O-Alkylation (Etherification) Indazole->OH_Etherification O-H site Electrophilic_Sub Electrophilic Aromatic Substitution (e.g., at C3, C5, C7) Indazole->Electrophilic_Sub Aromatic Ring

References

Introduction: The Strategic Importance of 4-Fluoro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-1H-indazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for interacting with a wide array of biological targets.[2][3] The strategic incorporation of fluorine and hydroxyl groups onto this scaffold, as seen in this compound, can significantly enhance its pharmacological profile.

Fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[4] The hydroxyl group provides a crucial point for hydrogen bonding, which can be critical for target engagement and can also serve as a handle for further synthetic modifications. This guide provides a comprehensive overview of a plausible and robust synthetic pathway to this compound, grounded in established chemical principles and adapted from validated syntheses of analogous structures.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections centered around the formation of the core indazole ring system. The final step in either approach would be the deprotection of a hydroxyl protecting group, such as a methyl ether, to unveil the target phenol.

  • Pathway A: Reductive Cyclization Strategy. This approach involves disconnecting the N1-N2 bond of the pyrazole ring. The synthesis would commence from a suitably substituted o-nitrotoluene derivative. This pathway is advantageous due to the commercial availability of a wide range of substituted nitrotoluenes.

  • Pathway B: Diazotization and Cyclization Strategy. This alternative disconnection breaks the C7a-N1 bond. The synthesis would start from a substituted 2-methylaniline (o-toluidine) precursor, which undergoes diazotization followed by intramolecular cyclization.

The following sections will detail a primary, robust pathway based on the reductive cyclization of a nitrostyrene intermediate, a variation of the Leimgruber-Batcho indole synthesis adapted for indazoles. This method is often high-yielding and proceeds under relatively mild conditions.[5]

Visualizing the Primary Synthesis Pathway

The following diagram outlines the key transformations from the starting material to the final product, this compound.

Synthesis_Pathway SM 3-Fluoro-5-methoxy-2-nitrotoluene Int1 Enamine Intermediate SM->Int1 DMF-DMA, Pyrrolidine Int2 4-Fluoro-6-methoxy-1H-indazole Int1->Int2 Reductive Cyclization (e.g., Fe/AcOH or H2, Raney Ni) Product This compound Int2->Product Demethylation (e.g., BBr3)

Caption: Proposed synthesis route for this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of structurally related fluorinated indazoles.[5][6] The key adaptation is the use of a methoxy-substituted starting material, which serves as a protected form of the target hydroxyl group.

Step 1: Synthesis of the Enamine Intermediate

The first step involves the reaction of the starting nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine to form a stable enamine intermediate. This reaction is a cornerstone of the Leimgruber-Batcho synthesis.

  • Rationale: The methyl group of the o-nitrotoluene is sufficiently acidic to react with DMF-DMA, forming the enamine. The nitro group is crucial as it activates the methyl group and is the precursor to one of the nitrogen atoms in the indazole ring.

Experimental Protocol:

  • To a solution of 3-Fluoro-5-methoxy-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 5.0 eq) and pyrrolidine (1.0 eq).

  • Heat the reaction mixture to 100-120°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the excess solvent and reagents.

  • The resulting crude enamine intermediate is often a dark red solid or oil and can be carried forward to the next step without further purification. Alternatively, it can be purified by crystallization from a suitable solvent like methanol.

Step 2: Reductive Cyclization to Form the Indazole Core

The enamine intermediate undergoes reductive cyclization to form the 4-fluoro-6-methoxy-1H-indazole. Several reducing agents can be employed for this transformation.

  • Causality: The reducing agent simultaneously reduces the nitro group to an amino group and facilitates the intramolecular cyclization with the enamine moiety, leading to the formation of the pyrazole ring and aromatization to the indazole core. The choice of reducing agent can affect yield and purity.

Experimental Protocol (Option A: Iron in Acetic Acid):

  • Prepare a suspension of iron powder (5.0-10.0 eq) in glacial acetic acid.

  • Heat the suspension to 110°C with vigorous stirring.

  • Add the crude enamine intermediate from Step 1, dissolved in a minimal amount of acetic acid, dropwise to the hot iron suspension.

  • Maintain the temperature and continue stirring for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-Fluoro-6-methoxy-1H-indazole.

Experimental Protocol (Option B: Catalytic Hydrogenation):

  • Dissolve the crude enamine intermediate in a suitable solvent mixture, such as methanol/tetrahydrofuran (MeOH/THF).

  • Add a catalytic amount of Raney Nickel (or Palladium on carbon).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 5-12 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the catalyst through celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain 4-Fluoro-6-methoxy-1H-indazole.[6]

Step 3: Demethylation to Yield this compound

The final step is the deprotection of the methoxy group to reveal the target phenol. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers.

  • Mechanism: The Lewis acidic boron atom coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion, thus cleaving the methyl-oxygen bond.

Experimental Protocol:

  • Dissolve 4-Fluoro-6-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78°C (a dry ice/acetone bath).

  • Slowly add a solution of boron tribromide (BBr₃, 1.5-2.0 eq) in DCM dropwise.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding methanol, followed by water.

  • Extract the product with ethyl acetate. The aqueous layer may need to be basified to pH ~7-8 to ensure the product is in its neutral form for efficient extraction.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Data Summary: A Comparative Overview

StepTransformationKey ReagentsTypical ConditionsEstimated Yield
1Enamine FormationDMF-DMA, Pyrrolidine100-120°C, 4-6h>90% (crude)
2Reductive CyclizationFe/AcOH or H₂, Raney Ni110°C or RT60-80%
3DemethylationBBr₃-78°C to RT, 12-24h70-90%

Conclusion and Future Perspectives

The described multi-step synthesis provides a reliable and scalable pathway to this compound, a molecule of significant interest for drug discovery. The strategy relies on well-established transformations, ensuring its reproducibility. The choice of reagents, particularly for the reductive cyclization and demethylation steps, offers flexibility to optimize the process based on available resources and desired scale. This guide serves as a foundational blueprint for researchers, enabling the synthesis and further exploration of this valuable fluorinated indazole derivative in the development of novel therapeutics.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Fluoro-1H-indazol-6-ol is a heterocyclic compound with significant potential as a building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. While comprehensive experimental spectra for this specific molecule are not widely published, this guide provides a predictive analysis of its key spectroscopic data (NMR, IR, MS) based on established principles and data from analogous structures. It further outlines detailed, field-proven protocols for the acquisition and validation of this data, serving as a foundational resource for researchers in synthetic chemistry and drug development.

Introduction: The Significance of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The introduction of a fluorine atom and a hydroxyl group, as in this compound, can significantly modulate the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. Fluorine, in particular, can enhance binding affinity to target proteins through unique electronic interactions.[1] The hydroxyl group provides a site for further functionalization or can act as a crucial hydrogen bond donor.

This guide provides a robust framework for confirming the identity and purity of synthesized this compound through a multi-technique spectroscopic approach.

Molecular Structure and Numbering

Accurate spectral assignment begins with a clear understanding of the molecular structure and a consistent numbering scheme.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its constitution.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, N-H, and O-H protons. Substituent effects from both the electron-donating hydroxyl group (-OH) and the electronegative fluorine (-F) will govern the chemical shifts.[2][3] The -OH group is expected to increase electron density at the ortho (C5, C7) and para (C3a, though no proton is attached) positions, causing an upfield shift for H5 and H7. Conversely, the fluorine atom will deshield adjacent protons and introduce characteristic H-F couplings.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
NH (N1) 12.5 - 13.5 br s - Typical for indazole N-H; broad due to exchange.
OH (C6) 9.0 - 10.0 br s - Phenolic proton; broad due to exchange.
H3 7.9 - 8.1 d ³J(H3-F4) ≈ 3-5 Deshielded proton on pyrazole ring, coupled to fluorine.
H7 6.8 - 7.0 d ⁴J(H7-F4) ≈ 2-3 Shielded by ortho -OH group, coupled to fluorine.

| H5 | 6.6 - 6.8 | dd | ³J(H5-F4) ≈ 10-12, ⁴J(H5-H7) ≈ 1-2 | Shielded by para -OH group, shows large ortho H-F coupling. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be highly informative, particularly due to the large and diagnostic carbon-fluorine coupling constants.[4][5] The carbon directly attached to the fluorine (C4) will exhibit a very large one-bond coupling constant (¹JCF), while other carbons will show smaller couplings over two, three, or four bonds.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
C6 150 - 155 s - Carbon bearing the -OH group, significantly deshielded.
C4 145 - 150 d ¹J(C4-F) ≈ 240-250 Carbon bearing the -F atom; large one-bond C-F coupling.
C7a 138 - 142 d ³J(C7a-F) ≈ 3-5 Bridgehead carbon.
C3 130 - 135 d ²J(C3-F) ≈ 12-15 Deshielded pyrazole carbon, geminal C-F coupling.
C3a 120 - 125 d ²J(C3a-F) ≈ 20-25 Bridgehead carbon with geminal C-F coupling.
C5 105 - 110 d ²J(C5-F) ≈ 20-25 Shielded by -OH, shows geminal C-F coupling.

| C7 | 98 - 103 | d | ³J(C7-F) ≈ 3-5 | Shielded by -OH, shows meta C-F coupling. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is exceptionally sensitive and provides a direct window into the fluorine's environment.[6][7] With nearly 100% natural abundance and high gyromagnetic ratio, spectra can be acquired rapidly.[8] For aryl fluorides, the chemical shift is typically observed between -100 and -140 ppm relative to CFCl₃.[9]

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Nucleus Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale

| F4 | -120 to -135 | ddd | ³J(F4-H5) ≈ 10-12, ³J(F4-H3) ≈ 3-5, ⁴J(F4-H7) ≈ 2-3 | Typical range for aryl fluoride. Coupled to three aromatic protons. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The spectrum of this compound is expected to be characterized by distinct stretching and bending vibrations.[10][11]

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3200 - 3500 O-H Stretch Phenolic -OH Strong, Broad
3100 - 3300 N-H Stretch Indazole N-H Medium, Broad
3000 - 3100 C-H Stretch Aromatic Medium
1600 - 1620 C=C Stretch Aromatic Ring Medium
1450 - 1550 C=N Stretch Pyrazole Ring Medium
1200 - 1250 C-O Stretch Phenolic Strong
1100 - 1150 C-F Stretch Aryl Fluoride Strong

| 800 - 900 | C-H Bend (oop) | Substituted Aromatic | Strong |

The presence of strong, broad bands for O-H and N-H stretches, coupled with a strong C-F stretch, would provide immediate, confirmatory evidence for the compound's gross structure.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural insights derived from its fragmentation patterns.[14][15]

Predicted Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺∙): The exact mass of C₇H₅FN₂O is 152.0386. A high-resolution mass spectrometry (HRMS) measurement confirming this mass to within ±5 ppm would provide strong evidence for the elemental formula. The nominal mass peak would appear at m/z = 152.

  • Key Fragmentation Pathways: Aromatic systems like indazole are relatively stable, often showing a prominent molecular ion peak.[14] Key fragmentation pathways can be predicted based on the loss of stable neutral molecules.[16]

MS_Fragmentation M [C₇H₅FN₂O]⁺∙ m/z = 152 F1 [C₆H₄FN]⁺∙ m/z = 125 M->F1 - HCN F2 [C₆H₅FO]⁺∙ m/z = 112 M->F2 - N₂ F3 [C₅H₄F]⁺ m/z = 95 F1->F3 - HCN

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Experimental Protocols & Workflow

To ensure the generation of high-quality, reproducible data, the following standardized protocols should be employed.

Overall Characterization Workflow

Spectroscopy_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_analysis Data Analysis & Validation Synthesis Synthesize Crude Product Purify Purify (e.g., Column Chromatography) Synthesis->Purify SamplePrep Prepare Samples (DMSO-d₆, etc.) Purify->SamplePrep NMR NMR Acquisition (¹H, ¹³C, ¹⁹F, COSY) SamplePrep->NMR MS HRMS Acquisition SamplePrep->MS IR IR Acquisition (ATR) SamplePrep->IR Process Process Spectra NMR->Process MS->Process IR->Process Assign Assign Signals & Fragments Process->Assign Validate Validate Structure & Purity Assign->Validate Report Final Report Validate->Report

Caption: A comprehensive workflow for the synthesis and spectroscopic validation.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of purified this compound and dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of exchangeable N-H and O-H protons.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (e.g., 1024 scans or more) will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum using a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. No external standard is typically needed as modern spectrometers can reference internally, but an external reference can be used for high accuracy.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate the ¹H spectrum to confirm proton ratios.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

  • Method: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquisition: Acquire data in both positive and negative ion modes to maximize the chance of observing the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Analysis: Determine the accurate mass of the most abundant molecular ion peak and use the instrument's software to calculate the elemental composition. Compare the measured mass to the theoretical mass (152.0386 for C₇H₅FN₂O). The mass error should be less than 5 ppm.

Protocol 3: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Co-add at least 16 scans to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction if available in the software. Label the significant peaks.

Conclusion

This guide establishes a predictive spectroscopic profile for this compound and provides the necessary experimental framework for its empirical validation. By combining ¹H, ¹³C, and ¹⁹F NMR with IR and HRMS, researchers can unambiguously confirm the structure and purity of this valuable synthetic intermediate. The predicted data serves as a benchmark for spectral interpretation, facilitating the rapid and confident characterization of this and related molecules in the pursuit of novel chemical entities.

References

Navigating the Therapeutic Potential of the 4-Fluoro-1H-Indazole Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous clinically successful drugs. The inherent ability of the indazole nucleus to engage in various non-covalent interactions, particularly hydrogen bonding through its N-H and N atoms, allows it to serve as an effective mimic of the purine base, adenine, a key component of ATP. This mimicry is fundamental to its success as a competitive inhibitor of ATP-dependent enzymes, most notably protein kinases.

This guide will delve into the biological activities associated with the 4-fluoro-1H-indazole core. While specific data for 4-Fluoro-1H-indazol-6-ol is not currently available in the public domain, the extensive research on closely related analogues provides a robust framework for understanding the therapeutic potential of this scaffold. The introduction of a fluorine atom at the 4-position significantly influences the molecule's electronic properties and can enhance metabolic stability and binding affinity, making it a particularly interesting substitution for drug design.[1] We will explore the synthesis, mechanism of action, and structure-activity relationships of 4-fluoro-1H-indazole derivatives, with a primary focus on their role as potent kinase inhibitors in oncology and immunology.

Synthetic Strategies for 4-Fluoro-1H-Indazole Derivatives

The synthesis of substituted indazoles can be achieved through various established methods. A common approach to accessing the 4-fluoro-1H-indazole core involves the cyclization of appropriately substituted phenylhydrazines or ortho-toluidine derivatives. For instance, the synthesis of 5-bromo-4-fluoro-1H-indazole can be accomplished starting from 3-fluoro-2-methylaniline through a three-step process involving bromination, ring closure, and deprotection.[2]

A 3-Fluoro-2-methylaniline B 4-Bromo-3-fluoro-2-methylaniline A->B Bromination (e.g., NBS) C 1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone B->C Ring Closure (e.g., Acetic Anhydride, Sodium Nitrite) D 5-Bromo-4-fluoro-1H-indazole C->D Deprotection (e.g., Hydrolysis) TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates (Inhibitory) Vav1 Vav1 SLP76->Vav1 Activates NFAT NFAT Activation Vav1->NFAT Leads to IL2 IL-2 Production (T-Cell Proliferation) NFAT->IL2 Indazole_Inhibitor 4-Fluoro-1H-Indazole Derivative (Inhibitor) Indazole_Inhibitor->HPK1 Inhibits Indazole_Core 4-Fluoro-1H-Indazole Core R1 R1 (e.g., Hinge Binding Group) Indazole_Core->R1 Substitution at N1 R3 R3 (e.g., Solvent Front Group) Indazole_Core->R3 Substitution at C3 R5 R5 (e.g., Hydrophobic Pocket Group) Indazole_Core->R5 Substitution at C5 R6 R6 (e.g., -OH, Halogen) Indazole_Core->R6 Substitution at C6 Activity Biological Activity (e.g., Kinase Inhibition) R1->Activity R3->Activity R5->Activity R6->Activity

References

Elucidating the Mechanism of Action for Novel Indazole-Based Kinase Inhibitors: A Technical Guide Featuring 4-Fluoro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] Its versatile structure allows for diverse functionalization, leading to potent and selective inhibitors of various protein kinases.[3] This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of novel indazole derivatives, using the hypothetical compound 4-Fluoro-1H-indazol-6-ol as a case study. We will detail a logical, field-proven workflow from initial hypothesis generation and target validation to cellular pathway analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of targeted small-molecule therapeutics.

Part 1: Introduction and Initial Hypothesis Generation

The indazole ring, a fusion of benzene and pyrazole, is a cornerstone of modern drug design due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases.[3] Marketed drugs like Pazopanib (VEGFR inhibitor) and Niraparib (PARP inhibitor) validate the clinical significance of this scaffold.[2]

When presented with a novel derivative such as this compound, which lacks published biological data, the initial step is to formulate a data-driven hypothesis for its molecular target. Structurally similar compounds provide the most logical starting point. For instance, various halogenated indazoles have been explored as intermediates in the synthesis of kinase inhibitors.[4][5] Specifically, indazole-based compounds have shown potent inhibitory activity against receptor tyrosine kinases (RTKs) like Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR), as well as cytosolic kinases such as Hematopoietic Progenitor Kinase 1 (HPK1).[2][3][4]

Based on this precedent, we hypothesize that This compound functions as a Type I ATP-competitive kinase inhibitor. Our initial investigation will therefore focus on screening its activity against a panel of clinically relevant protein kinases, with a particular focus on the FGFR family, which is known to be targeted by indazole derivatives.[2][3]

Part 2: In Vitro Target Validation and Potency Determination

The primary goal of this phase is to confirm direct inhibition of the hypothesized kinase target(s) and quantify the compound's potency. A robust, non-radioactive biochemical assay is the industry standard for this purpose.

Experimental Protocol: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity. A reduction in ADP production in the presence of the test compound indicates inhibition.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO, starting from 1 mM.

    • Prepare Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Reconstitute recombinant human FGFR1 kinase, substrate peptide (e.g., Poly(E,Y)₄), and ATP according to the manufacturer's protocol.

  • Kinase Reaction:

    • Add 2.5 µL of the compound dilution (or DMSO for vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a 2X kinase/substrate solution (e.g., 20 ng/µL FGFR1, 100 µg/mL substrate) in Kinase Reaction Buffer.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 2.5 µL of 4X ATP solution (final concentration at Km for ATP, e.g., 10 µM).

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unconsumed ATP.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Read luminescence on a plate reader (e.g., Promega GloMax®).

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Summary

To prioritize our lead compound, we would screen it against a panel of related kinases to assess selectivity.

Kinase TargetThis compound IC₅₀ (nM)
FGFR1 8.5
FGFR225.7
FGFR340.1
VEGFR21,250
EGFR>10,000
SRC>10,000

Interpretation: The data strongly suggest that this compound is a potent and selective inhibitor of FGFR1. The >100-fold selectivity against VEGFR2 and lack of activity against EGFR and SRC indicate a favorable selectivity profile.

Part 3: Cellular Target Engagement and Downstream Pathway Analysis

Confirming that the compound inhibits the target within a cellular context is a critical validation step. This is typically achieved by measuring the phosphorylation status of the target kinase and its immediate downstream effectors.

Experimental Workflow: Cellular Target Engagement

G cluster_0 Cell Culture & Treatment cluster_1 Biochemical Analysis C1 Seed FGFR1-dependent cell line (e.g., NCI-H1581) C2 Starve cells to reduce basal signaling C1->C2 C3 Pre-treat with this compound (dose-response) C2->C3 C4 Stimulate with FGF2 ligand to activate FGFR1 C3->C4 B1 Harvest cell lysates C4->B1 Lyse cells B2 Perform Western Blot B1->B2 B3 Probe with antibodies: p-FGFR1, t-FGFR1, p-ERK1/2, t-ERK1/2 B2->B3 B4 Quantify band intensity B3->B4

Caption: Workflow for assessing cellular target engagement via Western Blot.

Protocol: Western Blot for Phospho-Kinase Levels

Methodology:

  • Cell Culture and Treatment:

    • Culture NCI-H1581 cells (FGFR1-amplified lung cancer line) in RPMI-1640 medium supplemented with 10% FBS.

    • Seed cells in 6-well plates and grow to 80% confluency.

    • Serum-starve the cells for 12-18 hours in serum-free medium.

    • Pre-treat cells with increasing concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for 2 hours.

    • Stimulate with 50 ng/mL FGF2 for 15 minutes.

  • Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation (14,000 rpm, 15 min, 4°C).

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Blotting:

    • Denature 20 µg of protein per sample in Laemmli buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

  • Immunodetection:

    • Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-FGFR1 Tyr653/654, anti-p-ERK1/2 Thr202/Tyr204).

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

    • Strip the membrane and re-probe for total protein levels (t-FGFR1, t-ERK1/2) and a loading control (e.g., GAPDH) to ensure equal loading.

Expected Outcome: A dose-dependent decrease in the phosphorylation of both FGFR1 and its downstream effector ERK1/2 would confirm that this compound engages its target in cells and inhibits its signaling pathway.

Visualizing the Inhibited Signaling Pathway

G cluster_downstream Downstream Signaling FGF2 FGF2 Ligand FGFR1 FGFR1 Receptor FGF2->FGFR1 Binds & Activates FRS2 FRS2 FGFR1->FRS2 Phosphorylates Compound This compound Compound->FGFR1 Inhibits ATP Binding GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation

Caption: The FGFR1 signaling pathway inhibited by this compound.

Part 4: Conclusion

This technical guide outlines a systematic, industry-standard approach to defining the mechanism of action for a novel indazole compound, this compound. By leveraging the rich history of the indazole scaffold in kinase inhibitor development, we formulated a clear hypothesis.[1][6][7] The subsequent workflow, combining precise in vitro biochemical assays with robust cellular target engagement studies, provides a self-validating system to confirm the compound's potency, selectivity, and functional impact on cell signaling. This rigorous, multi-faceted approach is essential for advancing novel chemical entities through the drug discovery pipeline.

References

Therapeutic Potential of 4-Fluoro-1H-indazol-6-ol Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics, particularly in oncology.[1][2][3] The strategic introduction of fluorine atoms into small molecules is a well-established method for enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[4][5] This guide explores the therapeutic potential of a specific, underexplored subclass: 4-Fluoro-1H-indazol-6-ol derivatives. We will dissect the rationale for their design, propose synthetic strategies, detail robust evaluation protocols, and map out the landscape of their potential as next-generation targeted therapies. This document serves as a technical resource for researchers, chemists, and drug development professionals aiming to innovate within this promising chemical space.

The Strategic Imperative: Why this compound?

The indazole core, a bicyclic structure fusing benzene and pyrazole rings, provides a rigid and versatile framework for interacting with a multitude of biological targets.[4][6] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[2][4] The true power of this scaffold, however, lies in its tunability through targeted substitutions.

The Role of Fluorine: More Than an Inert Halogen

The introduction of a fluorine atom at the C4 position is a deliberate design choice. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and form critical hydrogen bonds or other non-covalent interactions within a target's binding pocket.[5] Furthermore, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life. Research on related fluorinated indazoles has shown that the position of the fluorine atom is critical; for instance, a 6-fluoro substitution dramatically enhanced ROCK1 inhibitory potency and oral bioavailability compared to a 4-fluoro analogue in one study, highlighting the nuanced impact of positional isomers.[5]

The C6-Hydroxyl Group: A Key Interaction Point

The hydroxyl (-OH) group at the C6 position is a potent hydrogen bond donor and acceptor. This functionality can serve as a crucial anchor point, securing the ligand into the active site of a target protein, often a protein kinase. This specific combination—a C4-fluoro and a C6-hydroxyl—creates a unique electronic and steric profile designed to optimize target engagement and drug-like properties.

Primary Therapeutic Hypothesis: Kinase Inhibition

Given that many successful indazole-based drugs are protein kinase inhibitors, this is the most logical and fertile area of investigation.[1][3] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[1][7] Derivatives of the indazole scaffold have been developed as potent inhibitors of numerous kinases, including FGFR, VEGFR, PLK4, and PI3K.[1][4] Our central hypothesis is that the 4-fluoro-6-hydroxy-indazole core can be elaborated to create highly potent and selective inhibitors of key oncogenic or inflammatory kinases.

cluster_Scaffold This compound Core cluster_Properties Projected Advantages cluster_Targets Primary Therapeutic Targets Indazole Indazole Scaffold (Rigid, Versatile) F4 C4-Fluorine - Modulates pKa - Blocks Metabolism - Enhances Binding Potency High Target Potency Indazole->Potency Synergistic Effects Selectivity Improved Selectivity Indazole->Selectivity Synergistic Effects PK Favorable PK Profile (Metabolic Stability) Indazole->PK Synergistic Effects OH6 C6-Hydroxyl - H-Bond Donor/Acceptor - Target Anchoring F4->Potency Synergistic Effects F4->Selectivity Synergistic Effects F4->PK Synergistic Effects OH6->Potency Synergistic Effects OH6->Selectivity Synergistic Effects OH6->PK Synergistic Effects Kinases Protein Kinases (FGFR, HPK1, ROCK1) Potency->Kinases Leads to Therapeutic Potential Other Other Enzymes (e.g., IDO1) Potency->Other Leads to Therapeutic Potential Selectivity->Kinases Leads to Therapeutic Potential Selectivity->Other Leads to Therapeutic Potential PK->Kinases Leads to Therapeutic Potential PK->Other Leads to Therapeutic Potential

Caption: Logical relationship of the core scaffold features to projected therapeutic advantages and targets.

Synthetic Strategy: A Plausible Route to Novel Derivatives

A robust and flexible synthetic route is paramount for generating a library of derivatives for screening. While direct synthesis of this compound is not widely reported, a logical pathway can be constructed based on established methodologies for related halogenated indazoles, such as the Leimgruber-Batcho indole synthesis, which is effective for substituted indazoles.[8] A key intermediate, 4-Bromo-6-fluoro-1H-indazole, is a known precursor in the synthesis of kinase inhibitors.[9][10]

The proposed strategy involves a multi-step synthesis starting from commercially available precursors, culminating in a versatile intermediate that allows for late-stage diversification.

G start 2-Bromo-4-fluoro-6-nitrotoluene step1 Step 1: Condensation (e.g., with DMF-DMA) start->step1 intermediate1 Enamine Intermediate step1->intermediate1 step2 Step 2: Reductive Cyclization (e.g., H2, Pd/C or Fe/AcOH) intermediate1->step2 intermediate2 4-Bromo-6-fluoro-1H-indazole (Key Intermediate) step2->intermediate2 step3 Step 3: Hydroxylation (e.g., Buchwald-Hartwig or SNAr with protecting group) intermediate2->step3 intermediate3 Protected 4-Bromo-1H-indazol-6-ol step3->intermediate3 step4 Step 4: Diversification (R-group) (e.g., Suzuki/Sonogashira Coupling) intermediate3->step4 intermediate4 Protected R-substituted-1H-indazol-6-ol step4->intermediate4 step5 Step 5: Fluorination & Deprotection (e.g., Selectfluor™, then deprotection) intermediate4->step5 final_product Final Product Library: 4-Fluoro-R-1H-indazol-6-ol Derivatives step5->final_product A Compound Synthesis & QC (LC-MS, NMR) B Tier 1: In Vitro Biochemical Assay (e.g., Kinase Panel IC50) A->B Library C Tier 2: Cellular Assays - Proliferation (IC50) - Target Engagement (e.g., Western Blot) B->C Potent Hits (IC50 < 1µM) D Tier 3: ADME/Tox Profiling - Microsomal Stability - Permeability (PAMPA) - Cytotoxicity C->D Cell-Active Hits E Tier 4: In Vivo Efficacy Model (e.g., Xenograft Tumor Model) D->E Compounds with Good Drug-like Properties F Lead Candidate E->F Efficacious Compound

References

In Silico Modeling of 4-Fluoro-1H-indazol-6-ol Interactions with Hematopoietic Progenitor Kinase 1 (HPK1): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of 4-Fluoro-1H-indazol-6-ol, a key intermediate in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. As a representative case study, we will model its interaction with the ATP-binding site of HPK1. This document is structured to provide not just a sequence of commands, but a scientifically grounded rationale for each methodological choice, reflecting the decision-making process of an experienced computational chemist. We will cover the entire workflow, from initial protein and ligand preparation to molecular docking, all-atom molecular dynamics simulations, post-simulation binding free energy calculations, and pharmacophore hypothesis generation. Each protocol is designed as a self-validating system, ensuring reproducibility and scientific rigor. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to accelerate kinase inhibitor discovery.

Introduction: The Rationale for In Silico Investigation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical node in immune cell signaling, acting as a negative regulator of T-cell activation. The inhibition of HPK1 is a promising strategy in immuno-oncology, as it can enhance anti-tumor immune responses.[1] The indazole scaffold is a privileged structure in kinase inhibitor design, and derivatives such as this compound serve as crucial building blocks for potent and selective HPK1 inhibitors.

In silico modeling provides an indispensable toolkit for understanding and predicting the molecular interactions that drive ligand binding and affinity.[2][3] By simulating these interactions at an atomic level, we can gain invaluable insights that guide the rational design of next-generation therapeutics. This guide eschews a simplistic, step-by-step format in favor of a narrative that explains the causality behind each experimental choice, from selecting the appropriate protein crystal structure to choosing a force field that accurately represents the complex physics of the system.

Our workflow is designed to be a logical and self-validating cascade, where the output of each stage provides a well-prepared input for the next, ensuring the integrity of the final results.

In_Silico_Workflow cluster_prep Part 1: System Preparation cluster_dock Part 2: Binding Pose Prediction cluster_sim Part 3: Dynamic Refinement & Energetics cluster_analysis Part 4: Feature Analysis PDB_Selection 1. Target Selection (HPK1 PDB: 7L25) Protein_Prep 2. Receptor Preparation (Schrödinger Protein Prep Wizard) PDB_Selection->Protein_Prep High-resolution structure Docking 4. Molecular Docking (AutoDock Vina) Protein_Prep->Docking Cleaned receptor Ligand_Prep 3. Ligand Preparation (Schrödinger LigPrep & AMBER Antechamber) Ligand_Prep->Docking 3D ligand conformers MD_Sim 5. Molecular Dynamics (GROMACS) Docking->MD_Sim Highest-ranked pose Pharmacophore 7. Pharmacophore Modeling (Schrödinger Phase) Docking->Pharmacophore Interaction features MMPBSA 6. Binding Free Energy (gmx_MMPBSA) MD_Sim->MMPBSA Simulation trajectory MMPBSA->Pharmacophore Key interaction residues

Caption: Overall In Silico Modeling Workflow.

Part 1: Meticulous System Preparation

The reliability of any in silico model is fundamentally dependent on the quality of the starting structures. Garbage in, garbage out is a well-worn but critical axiom in computational science. This initial phase focuses on selecting the best possible protein target and preparing both it and the ligand to accurately reflect physiological conditions.

Target Selection: Justification for PDB ID 7L25

The Protein Data Bank (PDB) is the primary repository for macromolecular structures. For our target, HPK1, several structures are available. Our choice, PDB ID 7L25, is based on a multi-faceted evaluation aimed at maximizing the biological relevance and computational accuracy of our model.[4]

PDB IDResolution (Å)Co-crystallized LigandKey Justification Points
7L25 1.85 Reverse Indazole Inhibitor High resolution provides atomic precision. Co-crystallized ligand shares the core indazole scaffold, defining the key hinge-binding interactions. The active site is well-resolved with minimal missing residues. [4]
7L242.68Reverse Indazole InhibitorLower resolution compared to 7L25, leading to greater uncertainty in atomic positions.
6NFY2.17SunitinibSunitinib is a multi-kinase inhibitor, not specific to HPK1. While a useful structure, the binding mode may not be optimal for designing selective indazole-based inhibitors.[5]
7R9P2.27Spiro-azaindoline InhibitorThe ligand is structurally distinct from our indazole scaffold, making it less ideal for our specific modeling goals.

Decision: The 1.85 Å resolution of 7L25 provides a high-fidelity map of the HPK1 active site. Crucially, it is co-crystallized with a potent reverse indazole inhibitor, ensuring the conformation of the binding pocket, particularly the critical hinge region (Cys94, Glu92), is already optimized for this class of compounds.[1] This pre-disposed conformation is a superior starting point than an apo structure or one complexed with a dissimilar ligand.

Receptor Preparation Protocol

Raw PDB structures are not immediately suitable for simulation. They often contain experimental artifacts, lack hydrogen atoms, and have ambiguous protonation states. We will use the Schrödinger Protein Preparation Wizard, a robust tool for rectifying these issues.[6][7][8]

Protocol: Protein Preparation with Schrödinger Protein Preparation Wizard

  • Import Structure: Load the PDB file for 7L25 into Maestro.

  • Pre-processing:

    • Rationale: This initial step assigns correct bond orders, adds hydrogen atoms, and creates disulfide bonds. It also removes all co-crystallized solvent molecules (waters) that are not directly mediating protein-ligand interactions. We will remove the co-crystallized ligand (XHS in PDB 7L25) as we will be docking our own molecule.

    • Action: In the Protein Preparation Wizard, ensure "Assign bond orders" and "Add hydrogens" are checked. Click "Preprocess".

  • Review and Modify:

    • Rationale: Visually inspect the protein for any inconsistencies, such as missing side chains or loops. For this specific PDB, the structure is largely complete, so no loop filling is required.

    • Action: Inspect the structure in the workspace.

  • H-Bond Assignment and Refinement:

    • Rationale: The protonation states of titratable residues like Histidine, Aspartate, and Glutamate are pH-dependent and critical for defining the correct electrostatic environment of the binding site. The wizard samples different protonation and tautomeric states, as well as flips of Asn, Gln, and His residues, to optimize the hydrogen-bonding network.

    • Action: In the "Refine" tab, select "Optimize H-bond assignment".

  • Constrained Minimization:

    • Rationale: A final, brief energy minimization is performed to relieve any steric clashes introduced during the preparation steps. A heavy-atom constraint is applied (e.g., to an RMSD of 0.3 Å) to prevent significant deviation from the high-resolution crystal structure while allowing hydrogens to relax.

    • Action: Under "Minimization", ensure the default restrained minimization is selected. Click "Minimize".

  • Export: The prepared protein is now saved as a .mae file, ready for the next stage.

Ligand Preparation Protocol

Our ligand, this compound, must be converted from a 2D representation to a low-energy, 3D conformation with correct protonation states and atomic charges.

Protocol: Ligand Preparation with Schrödinger LigPrep and AMBER Antechamber

  • 3D Conformation Generation (LigPrep):

    • Rationale: LigPrep generates realistic 3D conformations from 2D or 3D inputs. It also enumerates possible ionization states at a target pH (we will use 7.4), tautomers, and stereoisomers. This is crucial for ensuring the docked ligand represents its physiologically relevant form.[9][10]

    • Action:

      • Sketch this compound in the Maestro 2D sketcher.

      • Open LigPrep from the Tasks menu.

      • Set the target pH to 7.4 ± 0.5.

      • Run the job. The output will be a low-energy 3D structure.

  • Force Field Parameterization (Antechamber):

    • Rationale: For the subsequent Molecular Dynamics simulation, every atom needs a set of parameters (charges, van der Waals radii, bond/angle/dihedral constants) that define its behavior. While standard force fields like AMBER have parameters for proteins, they do not for novel small molecules. The Antechamber module of AmberTools is used to generate parameters for our ligand according to the General AMBER Force Field (GAFF), which is designed for organic molecules.[11]

    • Action (Command Line):

      • Convert the prepared ligand from .mae to .mol2 format.

      • Use antechamber to assign atom types and calculate AM1-BCC charges, which provide a good approximation of the electrostatic potential.

      • Use parmchk2 to check for any missing GAFF parameters and generate a file (.frcmod) containing them.

    • Output: This process yields a ligand_gaff.mol2 file and a ligand.frcmod file, which will be essential for the GROMACS simulation setup.

Part 2: Predicting the Binding Pose via Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a static snapshot of the most likely binding pose. We will use AutoDock Vina, a widely used and validated docking program known for its balance of speed and accuracy.[12]

Docking_Workflow Receptor_PDBQT 1. Prepare Receptor (Add polar hydrogens, assign charges) Output: protein.pdbqt Grid_Box 3. Define Search Space (Grid box centered on native ligand) Receptor_PDBQT->Grid_Box Ligand_PDBQT 2. Prepare Ligand (Define rotatable bonds) Output: ligand.pdbqt Vina_Run 4. Run AutoDock Vina (vina --config config.txt) Ligand_PDBQT->Vina_Run Grid_Box->Vina_Run config.txt Analysis 5. Analyze Results (Rank poses by affinity score) Vina_Run->Analysis

Caption: Molecular Docking Workflow using AutoDock Vina.

Protocol: Molecular Docking with AutoDock Vina

  • File Preparation:

    • Rationale: AutoDock Vina requires specific file formats (.pdbqt) that include atomic charges and define atom types and rotatable bonds.

    • Action:

      • Convert the prepared protein (.mae) to .pdb.

      • Use AutoDock Tools (or a command-line equivalent like prepare_receptor4.py) to convert the protein .pdb to protein.pdbqt. This adds polar hydrogens and assigns Gasteiger charges.

      • Use AutoDock Tools (or prepare_ligand4.py) to convert the 3D ligand .mol2 file to ligand.pdbqt, which defines the rotatable torsions.

  • Grid Box Definition:

    • Rationale: Docking is not performed against the entire protein surface but within a defined search space, or "grid box." To maximize our chances of finding the correct binding mode, we will center this box on the position occupied by the co-crystallized ligand in the original 7L25 PDB file.

    • Action:

      • Align the prepared protein with the original 7L25 structure.

      • Determine the geometric center of the co-crystallized ligand (XHS).

      • Create a config.txt file specifying the receptor, ligand, and the coordinates and dimensions of the search box (e.g., 25x25x25 Å).

  • Running Vina:

    • Rationale: Vina uses an iterated local search global optimizer algorithm to explore the conformational space of the ligand within the grid box. Its scoring function estimates the binding affinity in kcal/mol.

    • Action (Command Line):

  • Results Analysis:

    • Rationale: Vina outputs multiple binding poses ranked by their predicted affinity. The top-ranked pose is often, but not always, the most accurate. Visual inspection is critical to ensure the pose is chemically sensible and recapitulates known key interactions (e.g., hydrogen bonds with the kinase hinge region).

    • Action:

      • Load the protein.pdbqt and docked_poses.pdbqt files into a molecular visualizer (e.g., PyMOL, Chimera).

      • Analyze the top-ranked pose. For HPK1, we expect to see hydrogen bonds between the indazole nitrogen atoms and the backbone of Cys94 and/or Glu92.

      • Select the top-ranked, chemically plausible pose for the next stage.

Part 3: Dynamic Refinement and Energetic Analysis

While docking provides a valuable static picture, biological reality is dynamic. Molecular Dynamics (MD) simulations provide a dynamic, atomistic view of the system over time, allowing the protein-ligand complex to relax and adapt in a simulated aqueous environment. We will use GROMACS, a highly efficient and popular MD engine.[4]

Protocol: Molecular Dynamics Simulation with GROMACS

  • System Setup:

    • Rationale: The system is built by combining the docked complex with a force field, solvating it in a water box, and adding ions to neutralize the charge. The choice of force field is paramount. We will use the AMBER ff14SB force field for the protein and the GAFF parameters generated earlier for the ligand. This combination is well-validated for protein-ligand simulations.[13][14] The TIP3P water model will be used for solvation as it provides a good balance between accuracy and computational cost.

    • Action:

      • Combine the PDB files of the protein and the selected docked ligand pose.

      • Use gmx pdb2gmx to generate the protein topology using the AMBER ff14SB force field.

      • Merge the ligand topology files (ligand_gaff.mol2, ligand.frcmod) into the main system topology file.

      • Use gmx editconf to define a simulation box (e.g., a cubic box with 1.0 nm distance from the protein to the edge).

      • Use gmx solvate to fill the box with TIP3P water.

      • Use gmx genion to add Na+ or Cl- ions to neutralize the system.

  • Energy Minimization:

    • Rationale: The initial solvated system may have steric clashes. A steep descent energy minimization is performed to relax the system to a local energy minimum.

    • Action: Use gmx grompp to assemble the system and gmx mdrun to run the minimization.

  • Equilibration (NVT and NPT):

    • Rationale: The system is gradually brought to the desired temperature (NVT ensemble - constant Number of particles, Volume, Temperature) and pressure (NPT ensemble - constant Number of particles, Pressure, Temperature). This is done in two stages with position restraints on the protein and ligand heavy atoms to allow the solvent to equilibrate around them without distorting the complex.

    • Action: Run two short simulations (e.g., 100 ps each), first in the NVT ensemble, then in the NPT ensemble, using appropriate .mdp parameter files.

  • Production MD:

    • Rationale: The position restraints are removed, and a longer simulation (e.g., 100 ns) is run to sample the conformational space of the protein-ligand complex.

    • Action: Use gmx grompp and gmx mdrun to launch the production simulation.

  • Binding Free Energy Calculation (MM/PBSA):

    • Rationale: Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is an end-point method to estimate the binding free energy from the MD trajectory. It offers a more accurate estimation than docking scores by averaging over an ensemble of conformations and using a more sophisticated solvation model.[11][15]

    • Action: Use the gmx_MMPBSA tool, which is a Python script that automates the process using GROMACS trajectories.

    • Analysis: The output provides an estimate of the binding free energy (ΔG_bind) and its decomposition into van der Waals, electrostatic, polar solvation, and non-polar solvation components.

Part 4: Pharmacophore Modeling

A pharmacophore model is an abstract representation of the key steric and electronic features required for a molecule to interact with a specific target. It can be used as a 3D query to screen large virtual libraries for novel compounds with the potential to bind.

Protocol: Structure-Based Pharmacophore Generation

  • Hypothesis Generation:

    • Rationale: Based on the stable interactions observed in the docked pose and refined through MD, we can define a hypothesis. Key features for a kinase inhibitor typically include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[16][17][18]

    • Action (using Schrödinger Phase):

      • Import the docked protein-ligand complex.

      • Open the "Develop Pharmacophore Model" panel.

      • Select the ligand and generate features based on its interactions with the receptor. The tool will automatically identify features like:

        • Hydrogen Bond Acceptor (A): Corresponding to the backbone NH of Cys94.

        • Hydrogen Bond Donor (D): Corresponding to the backbone C=O of Glu92.

        • Aromatic Ring (R): For the indazole core.

        • Hydrophobic (H): For regions interacting with hydrophobic residues like Val31, Ala44, and Leu144.

      • Refine the feature locations and radii based on the most persistent interactions observed during the MD simulation.

  • Database Screening (Conceptual):

    • Rationale: The generated pharmacophore hypothesis can now be used as a rapid filter to screen millions of compounds. Only molecules that can match the defined features in a low-energy conformation will be retained for more computationally expensive methods like docking.

    • Action: The pharmacophore model serves as a 3D query for searching a prepared ligand database (e.g., from a commercial vendor).

Conclusion and Future Directions

This guide has detailed a rigorous, multi-step in silico workflow for modeling the interactions of this compound with its putative target, HPK1. By integrating rational target selection, meticulous system preparation, predictive molecular docking, dynamic MD simulations, and insightful pharmacophore modeling, we can build a robust computational model. The results from such a study—including the predicted binding pose, the calculated binding free energy, and the key pharmacophoric features—provide a powerful foundation for hypothesis-driven drug design. These insights can be directly used to prioritize the synthesis of new analogues, suggest modifications to improve potency or selectivity, and ultimately accelerate the discovery of novel HPK1 inhibitors for cancer immunotherapy.

References

Characterization of 4-Fluoro-1H-indazol-6-ol: A Technical Guide to Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-1H-indazol-6-ol is a novel heterocyclic compound with potential applications in pharmaceutical development. As with any new chemical entity (NCE) destined for therapeutic use, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. The protocols described herein are designed to establish a foundational understanding of the molecule's behavior in various environments, a critical step in formulation development, and regulatory submission.

Predicted Physicochemical Properties of this compound

While specific experimental data for this compound is not yet publicly available, we can infer its likely properties based on its structural similarity to 4-fluoro-1H-indazole and 6-hydroxyindazole. The presence of the polar hydroxyl group is expected to significantly influence its solubility and potential degradation pathways compared to the non-hydroxylated parent indazole.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₅FN₂OBased on chemical structure.
Molecular Weight 152.13 g/mol Calculated from the molecular formula.
Appearance Off-white to light brown solidSimilar to known indazole derivatives like 6-hydroxyindazole.[1][2]
Melting Point Likely >200 °C6-Hydroxyindazole has a melting point of 214-221 °C.[1] The fluorine substitution may alter this slightly.
pKa Phenolic hydroxyl ~9-10; Indazole NH ~13-14The hydroxyl group is expected to be weakly acidic, similar to other phenols.[2] The indazole NH is weakly acidic.
Aqueous Solubility pH-dependent; low in acidic pH, increasing in basic pHThe phenolic hydroxyl group will be ionized at higher pH, increasing solubility. Phenolic compounds often have low aqueous solubility.[3][4]
Organic Solvent Solubility Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF)6-Hydroxyindazole is soluble in methanol.[2][5] The polarity of the molecule suggests solubility in similar solvents.

Part 1: Solubility Profiling

A comprehensive understanding of a compound's solubility is critical for developing viable formulations for both preclinical and clinical studies. The following section outlines a systematic approach to determining the solubility of this compound in a range of pharmaceutically relevant solvents and pH conditions.

Experimental Workflow for Solubility Assessment

The causality behind this experimental choice is to mimic the diverse chemical environments the compound may encounter during formulation and in biological systems. A shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[6]

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to vials containing selected solvents/buffers prep1->prep2 equil Agitate at constant temperature (e.g., 25°C and 37°C) for 24-48h prep2->equil analysis1 Centrifuge/Filter to remove undissolved solid equil->analysis1 analysis2 Extract aliquot of supernatant analysis1->analysis2 analysis3 Dilute and quantify concentration using a validated HPLC-UV method analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol for Solubility Determination
  • Preparation of Solvents and Buffers: Prepare a range of aqueous buffers (e.g., pH 2, 4, 6.8, 7.4, 9) and select relevant organic and co-solvent systems (e.g., Methanol, Ethanol, Propylene Glycol, PEG 400, DMSO).

  • Sample Addition: Add an excess amount of this compound to vials containing a known volume of each solvent system. The excess solid ensures that equilibrium is reached.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C for room temperature solubility and 37°C to mimic physiological conditions) for a sufficient duration (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the samples at high speed to pellet the excess solid. Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC-UV method.

Part 2: Stability Profiling and Forced Degradation Studies

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7] Forced degradation studies are intentionally designed to accelerate the degradation process to identify likely degradation products and establish the stability-indicating nature of analytical methods.[8][9]

Forced Degradation Workflow

The following workflow is based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B, which are the authoritative standards for stability testing.[7][10][11] The stress conditions are chosen to cover the main degradation pathways for indazole and phenolic compounds.

G cluster_stress Stress Conditions start This compound (Solid & Solution) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid & solution) start->thermal photo Photostability (ICH Q1B light conditions) start->photo analysis Analyze Samples at Time Points by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradants & Elucidate Pathways analysis->end

Caption: Forced Degradation Study Workflow.

Detailed Protocols for Forced Degradation Studies

The goal of these studies is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][12] The conditions below are starting points and should be optimized based on the observed stability of this compound.

1. Acidic and Basic Hydrolysis:

  • Rationale: Indazole derivatives can undergo hydrolysis under acidic or basic conditions.[13] The phenolic group's reactivity can also be influenced by pH.

  • Protocol:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1N HCl and 0.1N NaOH.

    • For acidic conditions, the sample may be heated (e.g., 60°C) to accelerate degradation. For basic conditions, the study is often conducted at room temperature due to the higher reactivity of many compounds.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute it for HPLC analysis.

2. Oxidative Degradation:

  • Rationale: The indazole ring and, particularly, the phenolic hydroxyl group are susceptible to oxidation. Hydrogen peroxide is a common reagent used to simulate oxidative stress.[13] Phenolic compounds can undergo oxidative degradation, which may be promoted by the presence of methemoglobin.[14]

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light.

    • Analyze samples at appropriate time intervals by HPLC.

3. Thermal Degradation:

  • Rationale: To assess the impact of temperature on the compound's stability in both solid and solution states.

  • Protocol:

    • Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).

    • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water or a co-solvent mixture) and store it at an elevated temperature (e.g., 60°C).

    • Analyze samples at various time points.

4. Photostability:

  • Rationale: To evaluate the compound's sensitivity to light, as mandated by ICH Q1B guidelines.[11][13] Indazoles are known to be susceptible to photodegradation.[13]

  • Protocol:

    • Expose solid this compound and a solution of the compound to a light source that provides a combination of UV and visible light.

    • The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][15][16]

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • Analyze both the exposed and control samples after the exposure period.

Analytical Methodology

A validated stability-indicating analytical method is essential for the accurate quantification of the parent compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and robust choice.

ParameterRecommended Condition
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.02M phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).
Flow Rate 1.0 mL/min
Detection UV detection at a suitable wavelength (determined by UV scan of the compound).
Injection Volume 10 µL

This method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Conclusion

The systematic characterization of the solubility and stability of this compound is a foundational activity in its development as a potential pharmaceutical agent. The methodologies and protocols outlined in this guide provide a robust framework for generating the essential data required for formulation design, understanding potential liabilities, and fulfilling regulatory expectations. By following these E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded principles, researchers can confidently advance the development of this promising new chemical entity.

References

Discovery and history of indazole compounds in medicine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Medicinal Chemistry of Indazole Compounds

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry. Despite its rare occurrence in nature, its synthetic derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several blockbuster drugs. This guide provides a comprehensive overview of the indazole core, from its initial synthesis in the 19th century to its current status as a cornerstone of targeted therapies, particularly in oncology. We will explore the historical milestones, delve into the structure-activity relationships (SAR) that have guided its optimization, and present detailed mechanistic and synthetic insights into key FDA-approved indazole-containing drugs. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical pharmacophore.

The Indazole Scaffold: A Profile of a Privileged Structure

Indazole, also known as benzopyrazole, is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring. It primarily exists in two tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1][2] This structural feature is critical to its medicinal chemistry applications. The indazole ring contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen), allowing it to form pivotal interactions with biological targets, most notably the hinge region of protein kinases.

Its role as a bioisostere for other common motifs like indole and phenol has been instrumental in its success. Replacing a phenol group with an indazole, for example, can improve metabolic stability and lipophilicity while maintaining key interactions. These properties, combined with its synthetic tractability, have cemented indazole's status as a privileged scaffold, leading to its inclusion in drugs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[3][4]

Historical Milestones: From Fischer's Lab to the Pharmacy

The journey of indazole begins with the pioneering work of German chemist Hermann Emil Fischer. While widely celebrated for his Fischer indole synthesis in 1883[5][6], he was also the first to define and synthesize the indazole ring system.[7][8] The first synthesis was reported by Fischer in the late 19th century, where he prepared an indazolone by heating ortho-hydrazine benzoic acid.[7] For decades, the indazole core remained largely a subject of academic interest.

The transition to medicinal applications began with the discovery of the anti-inflammatory and analgesic properties of simple indazole derivatives. This led to the development and commercialization of early drugs like Bendazac and Benzydamine , which validated the therapeutic potential of the scaffold.[1][9] However, the true explosion of interest in indazoles came with the advent of targeted cancer therapy and the need for potent and selective protein kinase inhibitors.

The Indazole Core in Modern Oncology

The ability of the indazole scaffold to mimic the hinge-binding interactions of the native ATP molecule made it an ideal starting point for designing protein kinase inhibitors. This has resulted in several FDA-approved drugs that have transformed the treatment landscape for various cancers.[4][10]

Table 1: Key FDA-Approved Indazole-Containing Kinase Inhibitors
Drug Name (Brand Name)Primary Target(s)Approved Indication(s)
Axitinib (Inlyta®)VEGFR 1, 2, 3Advanced Renal Cell Carcinoma[11][12]
Pazopanib (Votrient®)VEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma[1][9]
Niraparib (Zejula®)PARP-1, PARP-2Ovarian, Fallopian Tube, Peritoneal Cancer[1][13]
Entrectinib (Rozlytrek®)TrkA/B/C, ROS1, ALKNTRK fusion-positive solid tumors, ROS1+ NSCLC[14][15]

Case Study: Axitinib (Inlyta®) - A VEGFR Inhibitor

Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs), which are crucial for tumor angiogenesis.[11][16] Its development is a prime example of structure-guided drug design.

Mechanism of Action

Axitinib functions by competing with ATP for the binding site in the catalytic domain of VEGFR kinases. The indazole core forms two key hydrogen bonds with the hinge region of the kinase (specifically with the backbone amide and carbonyl of a cysteine residue), anchoring the molecule in the active site. This blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and new blood vessel formation, effectively starving the tumor of its blood supply.

axtinib_moa cluster_membrane Cell Membrane VEGFR VEGFR P1 Receptor Dimerization & Autophosphorylation VEGFR->P1 Activates VEGF VEGF Ligand VEGF->VEGFR Binds Axitinib Axitinib Axitinib->VEGFR Inhibits P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->P2 P3 Gene Expression P2->P3 P4 Angiogenesis (Cell Proliferation, Migration) P3->P4

Caption: Simplified VEGFR signaling pathway and the inhibitory action of Axitinib.

Manufacturing Synthesis of Axitinib

The second-generation manufacturing process for Axitinib developed by Pfizer is a testament to process chemistry optimization, delivering the final active pharmaceutical ingredient (API) in a 50% overall yield.[11] The key steps involve a Migita cross-coupling to form a C-S bond followed by a Heck reaction to form a C-C bond.[11][16]

axitinib_synthesis cluster_migita Step 1: Migita Coupling (C-S Formation) cluster_heck Step 2: Heck Reaction (C-C Formation) cluster_final Step 3: Deprotection & Crystallization start 2-Mercapto-N-methylbenzamide (Starting Material A) iodoindazole Iodoindazole Intermediate D start->iodoindazole Pd₂(dba)₃, Xantphos NaHCO₃, NMP heck_substrate Heck Substrate G iodoindazole->heck_substrate 2-Vinylpyridine (F) Pd(OAc)₂, Xantphos, Ac₂O axitinib Axitinib (Final Product) heck_substrate->axitinib 1,2-DAP, H₂O THF, NMP, EtOH

Caption: High-level workflow for the second-generation synthesis of Axitinib.

This protocol is adapted from the process described by Pfizer researchers.[11]

  • Vessel Setup: To a suitable, inerted reactor, charge the iodoindazole intermediate (D), N-methyl-2-pyrrolidone (NMP), and 2-vinylpyridine (F).

  • Acylation: Add diisopropylethylamine (DIPEA) followed by acetic anhydride (Ac₂O). The in-situ acylation of the indazole nitrogen facilitates the subsequent oxidative addition and prevents side reactions.[11]

  • Catalyst Addition: Heat the mixture to 90 °C. Add a pre-mixed solution of the palladium catalyst, Palladium(II) acetate (Pd(OAc)₂), and the ligand, Xantphos.

  • Reaction: Maintain the reaction at 90 °C and monitor for completion by HPLC.

  • Work-up and Deprotection: Upon completion, cool the reaction mixture. Add tetrahydrofuran (THF) followed by 1,2-diaminopropane (1,2-DAP) to effect deprotection of the acetyl group and facilitate crystallization.

  • Isolation: Add water to induce precipitation. The crude Axitinib is then isolated by filtration and subjected to final recrystallization to yield the desired polymorph with high purity.

Case Study: Niraparib (Zejula®) - A PARP Inhibitor

Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of recurrent ovarian cancer.[1] Its discovery highlights the application of the indazole scaffold beyond kinase inhibition.

Mechanism of Action

PARP enzymes are critical for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (like those with BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. Niraparib binds to the NAD+ binding site of both PARP-1 and PARP-2, preventing the recruitment of repair factors. The indazole-carboxamide moiety is crucial for this interaction.

Synthesis of Niraparib

The process development for Niraparib by Merck focused on creating a scalable and asymmetric synthesis.[17] Key transformations include a biocatalytic transaminase-mediated dynamic kinetic resolution to set the stereocenter of the piperidine ring and a late-stage, regioselective copper-catalyzed N-arylation to couple the indazole and piperidine fragments.[13][17]

This protocol is adapted from the process described by Merck researchers.[17]

  • Reactant Charging: To a reaction vessel, add the chiral bromophenylpiperidine tosylate salt (F), 1H-indazole (H), potassium carbonate (K₂CO₃), and copper(I) bromide (CuBr).

  • Solvent and Ligand: Add dimethylacetamide (DMAc) as the solvent. The reaction proceeds efficiently without the need for a specialized ligand, although some protocols may include one.

  • Reaction Conditions: Heat the mixture to 110 °C and maintain for approximately 24 hours. The regioselectivity of the arylation (favoring N1 of the indazole) is a key advantage of this method.

  • Work-up: After cooling, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification and Final Steps: The crude coupled product is purified via crystallization. Subsequent deprotection of the Boc group and salt formation yields the final Niraparib API.

The Broadening Therapeutic Horizon

While oncology remains the most prominent area, the versatility of the indazole scaffold is being explored in numerous other therapeutic fields.

  • Anti-inflammatory: Derivatives are being investigated as allosteric antagonists of the CCR4 receptor, with potential applications in inflammatory diseases.[18][19]

  • Antimicrobial: Indazole derivatives have shown potent antiprotozoal activity, in some cases exceeding that of the standard drug metronidazole.[20] Others have been designed as bacterial Gyrase B inhibitors to combat antibiotic resistance.[21]

  • Male Contraception: Gamendazole, an indazole-carboxylic acid derivative, has demonstrated potent antispermatogenic effects in preclinical models, presenting a novel, non-hormonal approach to male contraception.[22][23]

  • Cardiovascular Disease: Some derivatives, like 7-Nitroindazole, have been shown to selectively inhibit neuronal nitric oxide synthase and have demonstrated antihypertrophic effects in cardiac models.[2]

General Synthetic Strategies for the Indazole Core

The construction of the indazole ring itself is a fundamental task for medicinal chemists. Numerous methods have been developed since Fischer's initial work.

indazole_synthesis_general SM1 2-Halobenzonitriles Indazole Indazole Core SM1->Indazole + Hydrazine (Cyclization) SM2 o-Toluidine SM2->Indazole 1. NaNO₂ (Diazotization) 2. Reflux (Cyclization) SM3 2-Aminophenones SM3->Indazole + Hydroxylamine Derivatives (Metal-free Cyclization)

Caption: Common starting materials and strategies for synthesizing the indazole scaffold.

One of the most common modern approaches involves the cyclization of substituted 2-halobenzonitriles with hydrazine.[19] Another classic method is the reaction of o-toluidine with sodium nitrite, which proceeds through an N-nitroso intermediate that cyclizes upon heating.[7] More recent, metal-free methods have been developed that utilize 2-aminophenones and hydroxylamine derivatives, offering a broad functional group tolerance.[24]

Conclusion and Future Perspectives

From its discovery as a chemical novelty by Emil Fischer, the indazole scaffold has evolved into one of the most impactful and versatile frameworks in medicinal chemistry.[7] Its success, particularly in oncology, is built on its unique structural and electronic properties that allow for potent and selective interactions with a variety of biological targets. The case studies of Axitinib and Niraparib highlight how sophisticated structure-activity relationship studies and innovative process chemistry have translated this potential into life-saving therapies.

The future of indazole-based drug discovery remains bright. Ongoing research continues to expand its therapeutic applications into new areas like neurodegenerative and cardiovascular diseases.[2][25] The development of novel synthetic methodologies will continue to provide access to more diverse and complex indazole derivatives. As our understanding of disease biology deepens, the indazole scaffold is poised to remain a central tool for designing the next generation of targeted medicines.

References

The Strategic Incorporation of Fluorine in Indazole Scaffolds: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fluorine in the Privileged Indazole Core

The indazole core is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities and presence in several FDA-approved drugs.[1][2][3] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, provides a rigid framework amenable to diverse functionalization, leading to a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][4]

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5][6] This small yet highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[5][7][8] Key effects of fluorination include:

  • Enhanced Metabolic Stability: The strength of the carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[5][8]

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[7][8][9]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, impacting target binding and solubility.[8]

  • Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within the target's binding pocket, leading to increased potency.[5]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fluorinated indazoles, offering insights into how the strategic placement of fluorine atoms can be leveraged to optimize therapeutic potential across various disease areas.

The Impact of Fluorination on Biological Activity: A Target-Centric Exploration

The introduction of fluorine into the indazole scaffold has led to the discovery of potent and selective inhibitors for a range of biological targets. The following sections explore the SAR of fluorinated indazoles in key therapeutic areas.

Kinase Inhibition: A Dominant Arena for Fluorinated Indazoles

Indazole derivatives have been extensively investigated as kinase inhibitors for the treatment of cancer.[1][3] Fluorination has proven to be a critical strategy in enhancing their potency and selectivity.

Epidermal Growth Factor Receptor (EGFR) Inhibitors:

Fluorinated indazole derivatives have shown remarkable activity against various EGFR mutants. For instance, a fluorinated derivative (36g in a cited study) exhibited sub-nanomolar activity against all EGFR variants.[1] The docking models of these compounds with EGFR have supported the observed high activity.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors:

In the development of FGFR1 and FGFR2 inhibitors, the position of fluorine substitution on the indazole core was found to be crucial. While fluorine substitution on certain rings was not well-tolerated, its placement at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency.[1][4]

Rho Kinase (ROCK1) Inhibitors:

The SAR of fluorinated indazoles as ROCK1 inhibitors highlights the importance of positional isomerism. A fluorine atom at the C6 position of the indazole ring (compound 52) led to a significant enhancement in ROCK1 inhibitory potency (IC50 of 14 nM) and a dramatic increase in oral bioavailability (61%) compared to the C4-fluorinated counterpart (compound 51), which had an IC50 of 2500 nM.[10] Further optimization with 6-fluoroindazoles (compounds 53a and 53b) resulted in even more potent inhibitors with IC50 values of 7 and 6 nM, respectively, along with good oral bioavailability and improved P450 profiles.[10]

Other Kinase Targets:

Fluorinated indazoles have also been developed as potent inhibitors of various other kinases, including:

  • p38 Kinase: 5-indazole derivatives have been patented as inhibitors for treating inflammatory diseases, with all tested compounds showing IC50 values of <10 μM.[10]

  • RIP2 Kinase: 5-fluoroindazole derivatives have shown promising inhibitory action against RIP2 kinase, with pIC50 values < 8.[10]

  • Spleen Tyrosine Kinase (Syk): 7-fluoroindazole derivatives have demonstrated excellent human Syk kinase inhibitory potency, with IC50 values ranging between 10 nM and 50 nM.[10]

Data Presentation: Kinase Inhibitory Activity of Fluorinated Indazoles

Compound ID (Reference)Target KinaseFluorine PositionIC50 / pIC50Key SAR Insights
51 [10]ROCK1C42500 nMLow potency.
52 [10]ROCK1C614 nMSignificantly enhanced potency and oral bioavailability (61%).
53a, 53b [10]ROCK1C67 nM, 6 nMFurther improved potency and good oral bioavailability (49% and 53%).
48a-j [10]RIP2 KinaseC5< 8 (pIC50)Promising inhibitory action.
43a-m [10]Syk KinaseC710 - 50 nMExcellent inhibitory potency.
27a [1]FGFR1C6< 4.1 nMImproved enzymatic activity and cellular potency.
36g [1]EGFRNot specifiedSub-nanomolarRemarkable activity against all EGFR variants.
Anti-inflammatory Activity

Fluorinated indazoles have emerged as promising candidates for the treatment of inflammatory diseases by targeting various mediators of inflammation.

Nitric Oxide Synthase (NOS) Inhibitors:

A study on fluorinated indazoles as inhibitors of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS) revealed that the number and location of fluorine atoms greatly influenced the NOS inhibition process.[10] An increasing number of fluorine atoms was found to increase the inhibitory potency and nNOS selectivity, possibly due to the formation of hydrogen bonds with the active center.[10] A tetrafluoro-indazole derivative (102a) displayed the best inhibitory activity, inhibiting iNOS by 63% and nNOS by 83%.[10] Interestingly, a perfluorophenyl-substituted derivative (102d) showed high selective inhibition of nNOS activity (80%) without affecting iNOS activity.[10]

Transient Receptor Potential A1 (TRPA1) Antagonists:

A 6-fluoroindazole scaffold (compound 40) was developed as a potent and selective antagonist of the TRPA1 cation channel, with an IC50 of 0.043 μM and 98% inhibition.[10] This compound also exhibited in vivo anti-inflammatory activity.[10]

Logical Relationship: Fluorine Substitution and NOS Selectivity

SAR_NOS_Inhibition cluster_SAR Structure-Activity Relationship Increase_F Increasing Number of Fluorine Atoms Potency Increased Inhibitory Potency Increase_F->Potency Leads to Selectivity Increased nNOS Selectivity Increase_F->Selectivity Leads to H_Bond Potential Hydrogen Bonding with Active Site Selectivity->H_Bond Possibly due to

Caption: Impact of increased fluorination on NOS inhibitory activity.

Antiviral Activity

Fluorinated indazoles have also demonstrated potential as antiviral agents, particularly against HIV.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs):

Two 5-fluoroindazole derivatives (17a-b) were identified as NNRT inhibitors for the treatment of HIV.[10][11] These compounds showed excellent metabolic stability and resilience to mutations in the reverse transcriptase enzyme compared to known inhibitors.[10][11]

Other Therapeutic Areas

The versatility of the fluorinated indazole scaffold extends to other therapeutic targets:

  • F1F0-ATPase Inhibitors: Monofluorinated 3-guanidyl-indazole structures demonstrated potent inhibition of F1F0-ATPase activity with IC50 values <5 μM and cytotoxicity in Ramos cells with EC50 <5 μM.[10][11]

  • Estrogen Receptor (ER) Modulators: Fluorinated indazole derivatives have been patented as ER modulators for diseases dependent on estrogen receptors, showing inhibitory activity with IC50 values < 100 nM.[10]

  • Muscarinic Receptor Positive Allosteric Modulators (M1-PAM): Fluorinated indazole derivatives have been designed for the potential treatment of neurodegenerative disorders.[10][12]

Synthesis of Fluorinated Indazoles: Methodologies and Protocols

The synthesis of fluorinated indazoles can be achieved through various methods, including the direct fluorination of the indazole core or by constructing the indazole ring from fluorinated precursors.[4][9][13][14]

A notable and environmentally friendly method for the direct fluorination of 2H-indazoles has been developed using N-fluorobenzenesulfonimide (NFSI) in water.[9][15] This metal-free approach offers high regioselectivity for the C-3 position and accommodates a broad range of functional groups.[9]

Experimental Protocol: C-3 Fluorination of 2H-Indazoles using NFSI

This protocol is based on the work of Ghosh and Hajra (2021).[9]

Materials:

  • 2H-indazole substrate

  • N-Fluorobenzenesulfonimide (NFSI)

  • Water (as solvent)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a reaction vessel, add the 2H-indazole substrate (1.0 equiv).

  • Reagent Addition: Add N-fluorobenzenesulfonimide (NFSI) (1.2 equiv).

  • Solvent Addition: Add water as the solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature under ambient air.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired C-3 fluorinated 2H-indazole.

Experimental Workflow: Synthesis of C-3 Fluorinated 2H-Indazoles

Synthesis_Workflow Start Start Setup 1. Reaction Setup: 2H-Indazole + NFSI Start->Setup Solvent 2. Add Water (Solvent) Setup->Solvent React 3. Stir at Room Temperature (Ambient Air) Solvent->React Monitor 4. Monitor by TLC React->Monitor Workup 5. Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify 6. Column Chromatography Workup->Purify Product C-3 Fluorinated 2H-Indazole Purify->Product End End Product->End

Caption: Step-by-step workflow for the synthesis of C-3 fluorinated 2H-indazoles.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indazole scaffold has proven to be a highly effective strategy for the development of potent and selective therapeutic agents. The structure-activity relationships discussed in this guide underscore the critical role that the position and number of fluorine atoms play in modulating biological activity, metabolic stability, and pharmacokinetic properties. As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methodologies for the precise introduction of fluorine become available, the potential for discovering novel fluorinated indazole-based drugs for a wide range of diseases remains vast. Future research will likely focus on exploring less common fluorinated motifs and leveraging computational tools to predict the impact of fluorination on target binding and ADME properties, further accelerating the development of this promising class of compounds.

References

Methodological & Application

Synthesis of 4-Fluoro-1H-indazol-6-ol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, research-grade protocol for the synthesis of 4-Fluoro-1H-indazol-6-ol, a valuable heterocyclic building block for pharmaceutical and materials science research. The primary synthetic strategy outlined herein leverages the commercially available intermediate, 4-Fluoro-1H-indazol-6-amine, and employs a classical Sandmeyer-type reaction for the conversion of the amino group to a hydroxyl functionality. Additionally, this guide presents a well-reasoned, multi-step synthesis for 4-Fluoro-1H-indazol-6-amine from a readily available substituted nitrotoluene, offering a complete pathway for researchers. The protocols are designed to be reproducible and scalable, with in-depth explanations of the underlying chemical principles and experimental choices to ensure scientific integrity and successful execution.

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities. The introduction of fluorine into these scaffolds can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated indazoles highly sought-after intermediates in drug discovery. This compound, in particular, presents a unique substitution pattern with potential for further functionalization, rendering it a key component in the synthesis of novel therapeutic agents.

This guide provides two robust synthetic routes to this compound, catering to researchers with varying starting material availability. The primary, more direct route begins with the commercially available 4-Fluoro-1H-indazol-6-amine. The second, more foundational route, details the synthesis of this key amine intermediate from 1-fluoro-2-methyl-3,5-dinitrobenzene.

Proposed Synthetic Pathways

The synthesis of this compound can be approached via two logical pathways, with the choice depending on the availability of starting materials.

Pathway A: From Commercially Available 4-Fluoro-1H-indazol-6-amine

This is the most direct route to the target molecule. It involves a single, high-yielding step: the diazotization of the amino group followed by hydrolysis.

Pathway_A 4-Fluoro-1H-indazol-6-amine 4-Fluoro-1H-indazol-6-amine Diazonium_Salt Aryl Diazonium Salt (Intermediate) 4-Fluoro-1H-indazol-6-amine->Diazonium_Salt 1. NaNO₂, H₂SO₄, H₂O 2. 0-5 °C Target This compound Diazonium_Salt->Target 1. H₂O, Heat 2. (Hydrolysis)

Caption: Direct synthesis of this compound.

Pathway B: De Novo Synthesis of the Indazole Core

This pathway provides a more fundamental approach, starting from a substituted nitrotoluene and constructing the indazole ring system.

Pathway_B Start 1-Fluoro-2-methyl-3,5-dinitrobenzene Enamine Enamine Intermediate Start->Enamine DMF-DMA, Pyrrolidine Nitro_Indazole 4-Fluoro-6-nitro-1H-indazole Enamine->Nitro_Indazole Fe, Acetic Acid Amine_Indazole 4-Fluoro-1H-indazol-6-amine Nitro_Indazole->Amine_Indazole H₂, Pd/C Target This compound Amine_Indazole->Target NaNO₂, H₂SO₄, H₂O

Caption: Multi-step synthesis of this compound.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol for Pathway A: Synthesis of this compound from 4-Fluoro-1H-indazol-6-amine

This protocol is based on the well-established Sandmeyer reaction, a reliable method for converting aryl amines to a variety of functional groups, including hydroxyls.[1][2]

Reagents and Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Molar Eq.)
4-Fluoro-1H-indazol-6-amine885520-07-0151.141.0
Sulfuric Acid (conc.)7664-93-998.08Excess
Sodium Nitrite (NaNO₂)7632-00-069.001.1
Deionized Water7732-18-518.02-
Diethyl Ether60-29-774.12-
Saturated Sodium Bicarbonate Solution---
Anhydrous Magnesium Sulfate7487-88-9120.37-

Step-by-Step Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-Fluoro-1H-indazol-6-amine (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

    • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

    • Slowly add the sodium nitrite solution dropwise to the stirred indazole solution, maintaining the temperature between 0 and 5 °C. The addition should take approximately 30 minutes.

    • Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Hydrolysis of the Diazonium Salt:

    • Slowly and carefully add the diazonium salt solution to a separate flask containing boiling water. Vigorous evolution of nitrogen gas will be observed.

    • Continue heating the mixture at reflux for 1 hour to ensure complete hydrolysis.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Extract the aqueous solution with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol for Pathway B: De Novo Synthesis of 4-Fluoro-1H-indazol-6-amine

This multi-step synthesis provides a route to the key amine intermediate from a more fundamental starting material.

This step involves the formation of an enamine intermediate followed by reductive cyclization. This approach is adapted from the synthesis of similarly substituted indazoles.[3][4]

Reagents and Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Molar Eq.)
1-Fluoro-2-methyl-3,5-dinitrobenzene315-14-0200.111.0
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5119.165.0
Pyrrolidine123-75-171.121.0
Dioxane123-91-188.11-
Iron Powder7439-89-655.85Excess
Acetic Acid64-19-760.05-

Step-by-Step Procedure:

  • Enamine Formation:

    • In a round-bottom flask, dissolve 1-fluoro-2-methyl-3,5-dinitrobenzene (1.0 eq) in dioxane.

    • Add N,N-dimethylformamide dimethyl acetal (5.0 eq) and pyrrolidine (1.0 eq).

    • Heat the reaction mixture at 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude enamine intermediate.

  • Reductive Cyclization:

    • Prepare a mixture of iron powder (excess) in acetic acid in a separate flask and heat to 110 °C.

    • Dissolve the crude enamine intermediate in acetic acid and add it dropwise to the hot iron/acetic acid mixture.

    • Stir the reaction at 110 °C for 1.5 hours.

    • Cool the reaction mixture and filter to remove the iron salts.

    • Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude 4-fluoro-6-nitro-1H-indazole by column chromatography.

This step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reagents and Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Molar Eq.)
4-Fluoro-6-nitro-1H-indazole885520-01-4181.111.0
Palladium on Carbon (10% Pd/C)7440-05-3-Catalytic
Ethanol64-17-546.07-
Hydrogen Gas (H₂)1333-74-02.02Excess

Step-by-Step Procedure:

  • Catalytic Hydrogenation:

    • In a hydrogenation vessel, dissolve 4-fluoro-6-nitro-1H-indazole (1.0 eq) in ethanol.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain 4-Fluoro-1H-indazol-6-amine, which can be used in the next step without further purification if of sufficient purity.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded to confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Discussion

The synthesis of this compound is a critical process for accessing a versatile building block in medicinal chemistry. The presented protocols offer both a rapid and a more foundational approach.

The diazotization of 4-Fluoro-1H-indazol-6-amine is a robust and well-precedented reaction. The key to success lies in maintaining a low temperature during the formation of the diazonium salt to prevent its premature decomposition. The subsequent hydrolysis is typically driven by heat, leading to the efficient evolution of nitrogen gas and the formation of the desired phenol.

The de novo synthesis of 4-Fluoro-1H-indazol-6-amine showcases a classical approach to constructing the indazole core. The Leimgruber-Batcho-like formation of the enamine followed by reductive cyclization is a powerful strategy for preparing substituted indazoles from readily available nitroaromatics. The final reduction of the nitro group is a standard and high-yielding transformation.

Conclusion

This application note provides detailed and reliable protocols for the synthesis of this compound. By offering two distinct pathways, this guide caters to the needs of researchers with different starting material availabilities. The in-depth explanations and step-by-step instructions are intended to facilitate the successful and safe synthesis of this important fluorinated indazole derivative, thereby enabling further advancements in drug discovery and materials science.

References

Application Notes and Protocols for the Cellular Investigation of 4-Fluoro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Indazole Scaffolds in Kinase Inhibition

The indazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Many indazole derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a key target for therapeutic intervention.[3]

This document provides a comprehensive guide for the use of 4-Fluoro-1H-indazol-6-ol, a novel indazole derivative, in cell culture-based research. While specific data for this compound is emerging, its structural similarity to other fluoro-indazole compounds suggests its potential as a modulator of key cellular signaling pathways. These protocols are based on established methodologies for functionally related small molecules and are intended to serve as a starting point for investigating the biological effects of this compound.

Hypothesized Mechanism of Action

Based on the known targets of similar indazole-containing compounds, this compound is postulated to function as a kinase inhibitor. The fluorination at the 4-position may enhance its binding affinity and selectivity for the ATP-binding pocket of certain kinases.[3][4] Potential targets could include receptor tyrosine kinases like Fibroblast Growth Factor Receptors (FGFRs) or serine/threonine kinases such as Polo-like kinase 4 (PLK4), which are often implicated in oncogenesis.[3][5]

The proposed mechanism involves the inhibition of phosphorylation of downstream effector proteins, leading to the disruption of signaling cascades that promote cell proliferation and survival.

Hypothetical Signaling Pathway Targeted by this compound

G Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., FGFR) Receptor Tyrosine Kinase (e.g., FGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., FGFR) Downstream Signaling Cascade (e.g., MAPK/ERK) Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (e.g., FGFR)->Downstream Signaling Cascade (e.g., MAPK/ERK) This compound This compound This compound->Receptor Tyrosine Kinase (e.g., FGFR) Inhibition Transcription Factors Transcription Factors Downstream Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: Postulated inhibitory action on a receptor tyrosine kinase signaling pathway.

Compound Handling and Preparation

Proper handling and preparation of this compound are crucial for obtaining reproducible experimental results.

Material and Reagent Information
Property Details Source/Notes
Molecular Formula C₇H₅FN₂OTheoretical
Molecular Weight 152.13 g/mol Theoretical
Appearance Likely a solid powderBased on similar compounds[6]
Solubility DMSO, Methanol (Slightly)Based on 4-Fluoro (1H)indazole[6]
Storage Store at room temperature, sealed in a dry place.Based on 4-Fluoro (1H)indazole[6]
Preparation of Stock Solutions

The accuracy of the stock solution concentration is critical for dose-response experiments.

  • Initial Stock (10 mM):

    • Carefully weigh out 1.52 mg of this compound powder.

    • Dissolve the powder in 1 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Working Solutions:

    • Prepare fresh working solutions for each experiment by diluting the 10 mM stock solution in the appropriate cell culture medium.

    • It is important to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Experimental Protocols

The following protocols provide a framework for assessing the cellular effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[7]

Experimental Workflow for MTT Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: General workflow for assessing cell viability with the MTT assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well).

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: Analysis of Target Protein Phosphorylation by Western Blot

This protocol is designed to investigate if this compound inhibits the phosphorylation of a specific downstream target in a signaling pathway.

Step-by-Step Procedure:

  • Cell Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with different concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a housekeeping protein like GAPDH or β-actin.

Safety and Handling Precautions

As with any research chemical with unknown biological effects, appropriate safety measures should be taken.

  • Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.[8][9]

  • Handle the powdered form of the compound in a chemical fume hood to avoid inhalation.[8]

  • Consult the Safety Data Sheet (SDS) for similar compounds for detailed safety information.[8][9]

  • Dispose of waste containing the compound according to institutional guidelines.

Conclusion

These application notes provide a foundational framework for researchers to begin characterizing the cellular effects of this compound. The provided protocols for assessing cell viability and target modulation are robust and widely used in the field of drug discovery. Given the therapeutic potential of indazole derivatives, a thorough investigation of this novel compound is warranted.

References

A Validated HPLC-MS/MS Method for the Sensitive Quantification of 4-Fluoro-1H-indazol-6-ol in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust, sensitive, and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of 4-Fluoro-1H-indazol-6-ol in human plasma. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] As novel derivatives like this compound are investigated, the need for a reliable bioanalytical method to support pharmacokinetic and toxicokinetic studies becomes paramount. This protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision. The method has been developed and validated according to international guidelines to support drug development programs.[3][4]

Principles of Analysis and Method Rationale

The accurate quantification of drug candidates in biological matrices is a cornerstone of preclinical and clinical development. This compound, an aromatic heterocycle, possesses physicochemical properties that make it an ideal candidate for analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a triple quadrupole mass spectrometer (MS/MS).

Causality behind Experimental Choices:

  • RP-HPLC: The presence of a hydroxyl group and the nitrogen atoms in the indazole ring imparts sufficient polarity to the molecule, making it suitable for retention on a C18 stationary phase with a polar aqueous-organic mobile phase. This technique effectively separates the analyte from endogenous plasma components.

  • Tandem Mass Spectrometry (MS/MS): This detection method provides unparalleled sensitivity and selectivity. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, we can quantify the analyte with high confidence, even at the low concentrations typical in pharmacokinetic studies, virtually eliminating interference from matrix components. This approach is standard for bioanalytical assays requiring high sensitivity.[5]

  • Protein Precipitation: For sample preparation, protein precipitation with ice-cold acetonitrile was chosen for its simplicity, speed, and effectiveness in removing the bulk of plasma proteins, which can interfere with the analysis and foul the analytical column. This technique is widely used for its efficiency and broad applicability.[6]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS (e.g., this compound-d3) is critical for a trustworthy protocol. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, but is distinguished by its mass. This allows for the correction of variability during sample preparation and injection, significantly improving the accuracy and precision of the results.

Below is a diagram illustrating the overall analytical workflow.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Plasma Sample Spiking (Analyte, IS, QC) Precipitation 2. Protein Precipitation (Ice-cold Acetonitrile) Sample->Precipitation Centrifuge 3. Centrifugation Precipitation->Centrifuge Evaporate 4. Supernatant Evaporation Centrifuge->Evaporate Reconstitute 5. Reconstitution (Mobile Phase A) Evaporate->Reconstitute HPLC 6. RP-HPLC Separation (C18 Column) Reconstitute->HPLC MSMS 7. MS/MS Detection (ESI+, MRM Mode) HPLC->MSMS Integration 8. Peak Integration (Analyte/IS Ratio) MSMS->Integration Calibration 9. Concentration Calculation (vs. Calibration Curve) Integration->Calibration Report 10. Final Report Calibration->Report

Caption: High-level workflow for the quantification of this compound.

Detailed Experimental Protocol

Materials and Reagents
  • Analyte: this compound (Purity >99%)

  • Internal Standard (IS): this compound-d3 (Purity >99%)

  • Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water.

  • Acid: Formic Acid (LC-MS grade).

  • Matrix: Human plasma (K2EDTA anticoagulant), sourced from a certified biobank.

Instrumentation
  • HPLC System: A system with a binary pump, autosampler, and column oven (e.g., Waters Acquity UPLC, Shimadzu Nexera).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex 6500, Thermo TSQ Altis).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and the IS into separate 1 mL volumetric flasks. Dissolve in methanol to obtain 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to create working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • To 50 µL of human plasma, add 10 µL of the IS working solution (100 ng/mL). For calibration standards and QCs, add 10 µL of the appropriate working standard solution. For blank samples, add 10 µL of 50:50 methanol:water.

  • Vortex each tube for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (Water with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to autosampler vials for analysis.

HPLC and MS/MS Conditions
ParameterCondition
HPLC Column C18 Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: 153.1 -> 135.1 (Quantifier), 153.1 -> 108.1 (Qualifier)
Internal Standard: This compound-d3: 156.1 -> 138.1
Source Temperature 550°C
IonSpray Voltage 5500 V

Method Validation Protocol

The method must be validated to ensure it is suitable for its intended purpose.[7][8] Validation is performed by assessing the parameters defined by regulatory guidelines such as ICH Q2(R1).[3]

Validation_Logic cluster_core Core Validation Parameters (ICH Q2 R1) cluster_additional Additional Key Parameters Specificity Specificity Method Validated Analytical Method Specificity->Method Linearity Linearity & Range Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method LOQ Quantification Limit (LOQ) LOQ->Method Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Stability->Method Matrix Matrix Effect Matrix->Method Recovery Extraction Recovery Recovery->Method

Caption: Key parameters for a self-validating analytical protocol.

  • Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous components interfere with the detection of the analyte or IS.

  • Linearity and Range: Prepare a calibration curve with at least eight non-zero concentrations spanning the expected range (e.g., 0.1 to 100 ng/mL). The curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor of 1/x² is used. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at four levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High. Perform analysis on five replicates at each level on three separate days.

    • Precision (%CV): Should be ≤15% (≤20% at LLOQ).

    • Accuracy (%Bias): Should be within ±15% (±20% at LLOQ) of the nominal value.

  • Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (S/N ratio > 10).

  • Stability: Evaluate the stability of the analyte in plasma under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for at least 4 hours.

    • Long-Term Stability: At -80°C for an extended period (e.g., 30 days).

  • Matrix Effect & Recovery: Evaluate by comparing the response of the analyte in post-extraction spiked plasma to the response in a pure solution.

Expected Performance and Data

The following table summarizes the expected validation results for this method, based on performance typically achieved for similar small molecules.[6]

Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.99> 0.995
Range -0.1 – 100 ng/mL
LLOQ S/N > 10, Acc/Prec ≤ 20%0.1 ng/mL
Intra-day Precision (%CV) ≤ 15%< 10%
Inter-day Precision (%CV) ≤ 15%< 12%
Intra-day Accuracy (%Bias) ± 15%Within ± 10%
Inter-day Accuracy (%Bias) ± 15%Within ± 10%
Extraction Recovery Consistent and reproducible> 85%
Matrix Effect MinimalIon suppression/enhancement within ± 15%
Stability % Deviation < 15%Stable under tested conditions

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in human plasma. The described HPLC-MS/MS method is selective, sensitive, and robust, making it highly suitable for supporting regulated bioanalysis in drug development. The detailed validation steps ensure that the method generates reliable, accurate, and reproducible data, which is essential for making critical decisions in pharmacokinetic and toxicokinetic evaluations.[7][9]

References

Application Notes and Protocols for the Characterization of 4-Fluoro-1H-indazol-6-ol as a Kinase Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including growth, proliferation, differentiation, and survival.[1] Their dysregulation is a hallmark of many human diseases, most notably cancer, making them one of the most important families of drug targets.[2] The indazole core is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions within the ATP-binding pocket of various kinases.[3] Numerous indazole-containing derivatives have been successfully developed as potent and selective kinase inhibitors, with several reaching clinical use, such as axitinib and pazopanib.[3]

This document provides a comprehensive guide for researchers on the characterization of novel indazole-based compounds as kinase inhibitors, using 4-Fluoro-1H-indazol-6-ol as a representative example. While this specific molecule may serve as a synthetic intermediate or a fragment for more complex inhibitors, the principles and protocols outlined herein are broadly applicable to the preclinical evaluation of indazole derivatives in cancer research.[4][5] We will detail the necessary steps from initial in vitro kinase activity assessment to the evaluation of its effects on cancer cell viability and intracellular signaling pathways.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is crucial for its formulation and use in biological assays.

PropertyValue
Molecular Formula C₇H₅FN₂O
Molecular Weight 152.13 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO and methanol
Storage Store at -20°C for long-term stability

Proposed Kinase Signaling Pathways for Investigation

The indazole scaffold has been shown to inhibit a wide range of kinases.[3] Based on existing literature for related compounds, initial investigations into the inhibitory potential of this compound and its derivatives could focus on key cancer-associated signaling pathways such as the PI3K/AKT/mTOR and RAS/MAPK pathways.[6][7] These pathways are frequently hyperactivated in cancer due to mutations in receptor tyrosine kinases (RTKs), RAS, or other downstream components.[6]

Diagram: Simplified Overview of Key Kinase Signaling Pathways in Cancer

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole This compound (Potential Inhibitor) Indazole->RTK Indazole->PI3K Indazole->RAF

Caption: Potential inhibitory action of this compound on key oncogenic signaling pathways.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial characterization of this compound or its derivatives as a kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8] It is a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To determine the IC50 value of this compound against a panel of selected kinases (e.g., members of the PI3K or MAPK pathways).

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended.[8]

    • Prepare a "no inhibitor" control containing only DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[8]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram: In Vitro Kinase Inhibition Assay Workflow

G cluster_0 Plate Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection A Serial Dilution of This compound B Add Kinase & Substrate A->B C Add ATP to Initiate Reaction B->C D Incubate at 30°C C->D E Add ADP-Glo™ Reagent (Stop Reaction) D->E F Add Kinase Detection Reagent E->F G Measure Luminescence F->G

Caption: A streamlined workflow for determining the IC50 of a kinase inhibitor.

Protocol 2: Cell Viability Assay (CCK-8 Assay)

This protocol assesses the effect of this compound on the viability and proliferation of cancer cell lines. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells.[9][10]

Objective: To determine the half-maximal effective concentration (EC50) of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., breast, lung, colon cancer cell lines)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium.[9]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO).

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.[10]

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.[10]

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50 value.

Protocol 3: Western Blotting for Phosphoprotein Analysis

Western blotting is used to detect changes in the phosphorylation state of key proteins within a signaling pathway, providing mechanistic insight into the action of the kinase inhibitor.[11]

Objective: To determine if this compound inhibits the phosphorylation of downstream targets of the inhibited kinase in cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[12]

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% w/v BSA in TBST)[12]

  • Primary antibodies (phospho-specific and total protein antibodies for the target of interest, e.g., p-AKT, AKT, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for a specified time.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.[11]

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12] Milk should be avoided as it contains phosphoproteins that can cause high background.[13]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

Data Presentation and Interpretation

The results from the described assays should be presented clearly to allow for straightforward interpretation.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
Kinase AValue
Kinase BValue
Kinase CValue

Table 2: Anti-proliferative Activity of this compound

Cell LineEC50 (µM) after 72h
MCF-7 (Breast Cancer)Value
A549 (Lung Cancer)Value
HCT116 (Colon Cancer)Value

Figure 1: Western Blot Analysis of Pathway Inhibition

(An image of a representative western blot would be included here, showing a dose-dependent decrease in the phosphorylated target protein upon treatment with this compound, while the total protein levels remain unchanged.)

Conclusion and Future Directions

These application notes provide a foundational framework for the initial characterization of this compound and other novel indazole derivatives as potential kinase inhibitors for cancer therapy. The data generated from these protocols will help to establish the potency, selectivity, and cellular efficacy of the compound, guiding further preclinical development. Subsequent studies could involve broader kinase profiling, investigation of off-target effects, and in vivo efficacy studies in animal models of cancer.

References

Application Notes and Protocols for 4-Fluoro-1H-indazol-6-ol in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Indazole Derivatives in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex pathology and lack of disease-modifying therapies. A growing body of evidence points to the dysregulation of protein kinases as a central mechanism in the progression of these disorders.[1] The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, with derivatives showing potent activity against a range of neurological disorders.[2][3][4][5] These compounds have been shown to modulate key pathological pathways by inhibiting enzymes like monoamine oxidase (MAO) and kinases such as Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2).[3][4][5]

This application note provides a detailed guide for the preclinical evaluation of a novel indazole derivative, 4-Fluoro-1H-indazol-6-ol. We will focus on its hypothesized role as a Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, a critical enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. The protocols outlined herein are designed to rigorously assess the compound's therapeutic potential, from initial enzymatic assays to cellular and in vivo models.

Proposed Mechanism of Action: GSK-3β Inhibition

GSK-3β is a serine/threonine kinase that is constitutively active in the brain. Its overactivity is a key contributor to the formation of neurofibrillary tangles (NFTs), which are composed of hyperphosphorylated tau protein.[6] In a healthy neuron, tau protein binds to and stabilizes microtubules, essential components of the cellular transport system. When hyperphosphorylated by kinases like GSK-3β, tau detaches from microtubules, leading to their destabilization and the aggregation of tau into NFTs. These tangles disrupt neuronal function and ultimately lead to cell death.

By inhibiting GSK-3β, this compound is hypothesized to reduce tau hyperphosphorylation, thereby preventing NFT formation and protecting neurons from degeneration. This mechanism has been demonstrated for other indazole derivatives, which have shown neuroprotective effects by inhibiting tau phosphorylation.[7][8]

GSK-3β Signaling Pathway in Alzheimer's Disease cluster_upstream Upstream Regulation cluster_gsk3b GSK-3β Activity cluster_downstream Downstream Pathology Insulin/Wnt Insulin/Wnt PI3K/Akt PI3K/Akt Insulin/Wnt->PI3K/Akt Activates p-GSK-3β (Inactive) p-GSK-3β (Inactive) PI3K/Akt->p-GSK-3β (Inactive) Phosphorylates (Inhibits) GSK-3β (Active) GSK-3β (Active) p-Tau (Hyperphosphorylated) p-Tau (Hyperphosphorylated) GSK-3β (Active)->p-Tau (Hyperphosphorylated) Hyperphosphorylates This compound This compound This compound->GSK-3β (Active) Inhibits Tau Tau Tau->GSK-3β (Active) Neurofibrillary Tangles (NFTs) Neurofibrillary Tangles (NFTs) p-Tau (Hyperphosphorylated)->Neurofibrillary Tangles (NFTs) Aggregates to form Neuronal Death Neuronal Death Neurofibrillary Tangles (NFTs)->Neuronal Death Leads to

Caption: Proposed mechanism of this compound in preventing tau pathology.

Experimental Workflow for Preclinical Evaluation

A systematic, multi-tiered approach is essential for the preclinical assessment of this compound. The workflow should progress from target validation and selectivity profiling in vitro to efficacy testing in cellular and animal models.

Experimental Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation A Biochemical Kinase Assay (IC50 Determination) B Kinase Selectivity Profiling A->B Confirm Potency & Selectivity C Cell-Based Tau Phosphorylation Assay (e.g., SH-SY5Y cells) B->C Validate in Cellular Context D Pharmacokinetic (PK) Studies (Brain Penetrance) C->D Assess Drug-like Properties E Efficacy in Alzheimer's Mouse Model (e.g., 5xFAD or 3xTg-AD) D->E Evaluate In Vivo Efficacy F Behavioral Testing (Cognitive Function) E->F Assess Functional Outcomes G Histopathological & Biochemical Analysis E->G Analyze Pathological Hallmarks

Caption: A tiered workflow for the preclinical development of this compound.

Part 1: In Vitro Evaluation Protocols

Protocol 1.1: Biochemical GSK-3β Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β peptide substrate (e.g., a pre-phosphorylated peptide)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

  • This compound (dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 96-well plates

Methodology:

  • Prepare serial dilutions of this compound in kinase buffer, ranging from 1 nM to 100 µM. Include a DMSO-only control.

  • In a 96-well plate, add the compound dilutions, GSK-3β enzyme, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP (either [γ-³²P]ATP or unlabeled ATP for luminescence-based assays).

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction.

  • Quantify kinase activity:

    • For radiolabeling: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For ADP-Glo™: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

  • Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Table 1: Illustrative IC50 Data for this compound

Kinase TargetIC50 (nM)Selectivity vs. GSK-3β
GSK-3β 25 -
CDK5>5,000>200x
LRRK2>10,000>400x
MAO-B>10,000>400x

Note: This data is illustrative and represents a desirable target profile.

Protocol 1.2: Cellular Tau Phosphorylation Assay

Objective: To assess the ability of this compound to reduce tau phosphorylation in a neuronal cell line.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing human tau (Tau-P301L).[7]

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • Okadaic acid (phosphatase inhibitor to induce hyperphosphorylation)

  • Lysis buffer

  • Antibodies for Western blotting:

    • Total Tau (e.g., Tau-5)

    • Phospho-Tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)

    • p-GSK-3β (Ser9 - inactive form)

    • Total GSK-3β

    • β-actin (loading control)

Methodology:

  • Plate SH-SY5Y-Tau cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.

  • Induce tau hyperphosphorylation by treating the cells with okadaic acid (e.g., 100 nM) for 24 hours.

  • Harvest the cells and prepare protein lysates.

  • Perform Western blot analysis to quantify the levels of total and phosphorylated tau, as well as total and phosphorylated GSK-3β.

  • Normalize the levels of phosphorylated proteins to their respective total protein levels and to the β-actin loading control.

Part 2: In Vivo Evaluation Protocol

Protocol 2.1: Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease

Objective: To evaluate the therapeutic efficacy of this compound in reducing tau pathology and improving cognitive function in an established Alzheimer's disease mouse model (e.g., 3xTg-AD mice).

Materials:

  • 3xTg-AD mice (aged to a point where pathology is evident, e.g., 6 months)

  • This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

  • Vehicle control

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Histology and biochemistry reagents

Methodology:

  • Dosing: Administer this compound (e.g., 10 mg/kg, daily) or vehicle to the mice for a period of 3 months.

  • Behavioral Testing: In the final month of treatment, conduct cognitive assessments using the Morris water maze to evaluate spatial learning and memory.

  • Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue.

  • Biochemical Analysis:

    • Prepare brain homogenates from one hemisphere.

    • Use ELISA or Western blotting to quantify the levels of soluble and insoluble phosphorylated tau, as well as Aβ40 and Aβ42.

  • Histopathological Analysis:

    • Fix the other brain hemisphere in paraformaldehyde and prepare sections.

    • Perform immunohistochemistry using antibodies against phosphorylated tau (e.g., AT8) to visualize and quantify the burden of neurofibrillary tangles in the hippocampus and cortex.

Table 2: Illustrative In Vivo Efficacy Data

Treatment GroupMorris Water Maze (Escape Latency, seconds)p-Tau (AT8) Burden (% Area in Hippocampus)
Wild-Type + Vehicle15 ± 30.5 ± 0.2
3xTg-AD + Vehicle45 ± 812 ± 2.5
3xTg-AD + this compound 25 ± 5 6 ± 1.8

Note: This data is illustrative and represents a positive therapeutic outcome.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for Alzheimer's disease. Based on the established role of the indazole scaffold in targeting key kinases in neurodegeneration,[2][3] this compound warrants thorough investigation. A successful outcome from these studies would provide a strong rationale for advancing this compound into further preclinical development and towards clinical trials.

References

Application Note: High-Throughput Screening Strategies for the Characterization of 4-Fluoro-1H-indazol-6-ol as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indazole core represents a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved and investigational protein kinase inhibitors.[1][2] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] The compound 4-Fluoro-1H-indazol-6-ol, an uncharacterized derivative of this scaffold, holds potential as a novel kinase inhibitor. Based on structure-activity relationships of similar indazole compounds, we hypothesize that it may target kinases within the mitogen-activated protein kinase (MAPK) signaling cascade.[5][6]

The MAPK/ERK pathway, comprising a cascade of kinases including RAF, MEK, and ERK, is a central regulator of cell proliferation, survival, and differentiation.[3][7] The BRAF kinase, a key component of this pathway, is frequently mutated in various cancers, most notably the BRAF V600E mutation in melanoma, making it a high-value therapeutic target.[8][9][10]

This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) and characterization of this compound. We present a tiered screening cascade designed to efficiently assess its potential as a kinase inhibitor, moving from broad biochemical screening to specific cell-based validation. The protocols are designed to be robust, reproducible, and amenable to the automation standards of modern drug discovery.

Part 1: Primary High-Throughput Screening for Kinase Activity

Objective

The primary screen aims to rapidly determine if this compound exhibits inhibitory activity against a key oncogenic kinase. We propose using the constitutively active BRAF V600E mutant as the primary target due to its high clinical relevance.

Recommended Assay: ADP-Glo™ Kinase Assay

Causality Behind Experimental Choice: For a primary HTS campaign, the ideal assay is robust, has a simple "add-mix-measure" format, and is broadly applicable.[11] The ADP-Glo™ Kinase Assay is a luminescence-based platform that quantifies the amount of ADP produced during the kinase reaction.[11][12][13] This direct measurement of product formation provides high sensitivity. Its "glow-type" luminescent signal is stable, offering flexibility in plate reading times and eliminating the need for specialized injectors, making it highly suitable for automated HTS workflows.[12]

Workflow for Primary HTS

HTS_Workflow cluster_prep Preparation cluster_reaction Biochemical Reaction cluster_detection Luminescent Detection Compound_Prep Prepare this compound Serial Dilution Plate in DMSO Assay_Plate Dispense Compound to 384-well Assay Plate Compound_Prep->Assay_Plate Add_Enzyme Add BRAF V600E Enzyme & MEK1 Substrate Assay_Plate->Add_Enzyme Add_ATP Initiate Reaction with ATP Add_Enzyme->Add_ATP Incubate_Kinase Incubate at RT Add_ATP->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) Incubate_Kinase->Add_ADP_Glo Incubate_1 Incubate 40 min at RT Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) Incubate_1->Add_Detection Incubate_2 Incubate 30-60 min at RT Add_Detection->Incubate_2 Read_Lumi Read Luminescence Incubate_2->Read_Lumi

Caption: Workflow for the primary HTS using the ADP-Glo™ assay.

Detailed Protocol: Primary HTS of this compound against BRAF V600E

This protocol is optimized for a 384-well plate format.

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series in DMSO to create source plates for screening.

    • Using an acoustic dispenser or liquid handler, transfer 25 nL of compound solution from the source plate to a 384-well, low-volume, white, solid-bottom assay plate.

    • Controls: Dedicate columns for positive control (no enzyme or a known potent inhibitor like Vemurafenib) and negative control (DMSO vehicle only).

  • Kinase Reaction:

    • Prepare a master mix containing kinase reaction buffer, 10 µM ATP, recombinant active BRAF V600E enzyme, and its inactive substrate MEK1. The final enzyme and substrate concentrations should be optimized based on the manufacturer's data sheet to achieve ~30-50% ATP consumption in the linear range of the reaction.

    • Dispense 5 µL of the enzyme/substrate/ATP mix into each well of the assay plate.

    • Mix the plate on an orbital shaker for 1 minute.

    • Incubate the reaction for 60 minutes at room temperature.

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[11][14]

    • Incubate for 40 minutes at room temperature.[14]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and simultaneously catalyzes the production of light via luciferase.[11][12]

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[14]

    • Measure luminescence using a plate-based luminometer.

Data Analysis & Self-Validation
  • Percent Inhibition: Calculate using the formula: % Inhibition = 100 * (Lumi_neg_ctrl - Lumi_sample) / (Lumi_neg_ctrl - Lumi_pos_ctrl)

  • IC₅₀ Determination: Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Assay Quality (Z'-factor): The Z'-factor is a measure of assay robustness and is critical for validating HTS data.[15] It should be calculated for each plate using the negative (DMSO) and positive (e.g., no enzyme) controls. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| An assay is considered excellent for HTS if the Z'-factor is > 0.5.[15][16][17]

Part 2: Cell-Based Target Engagement & Pathway Inhibition

Objective

Following a positive result in the biochemical assay, it is crucial to confirm that this compound can penetrate the cell membrane and inhibit the MAPK pathway in a physiological context.

Recommended Assay: HTRF® Phospho-ERK1/2 (Thr202/Tyr204) Assay

Causality Behind Experimental Choice: The phosphorylation of ERK1/2 at Thr202/Tyr204 is a direct and robust biomarker of MAPK pathway activation.[3] Homogeneous Time-Resolved Fluorescence (HTRF®) is a highly sensitive, no-wash immunoassay technology ideal for this purpose.[18][19] It uses a matched pair of antibodies—one targeting total ERK and another specific to the phosphorylated form—labeled with a FRET donor and acceptor.[19][20] This ratiometric measurement corrects for variations in cell number and other interferences, providing high-quality data from cellular lysates.[18]

MAPK/ERK Signaling Pathway

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF V600E) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates Compound This compound (Putative Inhibitor) Compound->RAF Inhibits ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription Activates Output Cell Proliferation, Survival, Differentiation Transcription->Output

Caption: The RAF-MEK-ERK signaling cascade targeted by the inhibitor.

Detailed Protocol: Cellular p-ERK Assay

This protocol uses A375 human melanoma cells, which harbor the BRAF V600E mutation and are dependent on the MAPK pathway for proliferation.[21]

  • Cell Plating:

    • Seed A375 cells into a 96-well or 384-well tissue culture-treated plate at a pre-optimized density (e.g., 20,000 cells/well for 96-well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium (final DMSO concentration should be ≤ 0.2%).

    • Remove the old medium from the cells and add the compound-containing medium.

    • Incubate for the desired time (e.g., 1-2 hours) at 37°C.

  • Cell Lysis:

    • Aspirate the medium and add 50 µL (for 96-well) of the supplemented HTRF® lysis buffer to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.[20]

  • HTRF® Detection (Two-Plate Protocol):

    • Transfer 16 µL of lysate from each well to a 384-well low-volume white assay plate.[22]

    • Prepare the HTRF® antibody master mix by diluting the anti-ERK-d2 (acceptor) and anti-p-ERK-Europium Cryptate (donor) antibodies in the detection buffer as per the kit instructions.[20]

    • Add 4 µL of the antibody master mix to each well containing lysate.

    • Seal the plate and incubate for 2 hours to overnight at room temperature, protected from light.[20]

    • Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).[20]

Data Analysis
  • HTRF® Ratio: Calculate the emission ratio (665 nm / 620 nm) * 10,000.

  • Percent Inhibition: Normalize the data using DMSO-treated cells (0% inhibition) and cells treated with a saturating concentration of a known MEK or RAF inhibitor (100% inhibition).

  • Cellular IC₅₀: Determine the IC₅₀ value by plotting the normalized response against the compound concentration, as described for the biochemical assay.

Part 3: Functional Cellular Assay

Objective

To determine the functional consequence of pathway inhibition by assessing the effect of this compound on the viability and proliferation of cancer cells.

Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay

Causality Behind Experimental Choice: This assay provides a quantitative measure of cell viability by measuring intracellular ATP levels, an indicator of metabolic activity.[23][24] Like the ADP-Glo™ assay, it is a simple, robust, "add-mix-measure" luminescent assay with a stable signal, making it highly suitable for HTS formats.[23][25] By comparing the compound's effect on a BRAF V600E-mutant cell line (e.g., A375) versus a BRAF wild-type cell line, we can assess the selectivity and on-target effect of the compound.

Detailed Protocol: Cell Viability
  • Cell Plating:

    • Seed both BRAF V600E (e.g., A375) and BRAF wild-type (e.g., MeWo) cells into separate 96-well or 384-well white, clear-bottom plates at an optimized density for multi-day growth.

  • Compound Treatment:

    • Add serial dilutions of this compound to the cells.

    • Incubate the plates for 72 hours at 37°C to allow for effects on proliferation to manifest.

  • Detection:

    • Equilibrate the plates to room temperature for 30 minutes.[24][26]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).[24]

    • Mix on an orbital shaker for 2 minutes to induce lysis.[24]

    • Incubate for 10 minutes at room temperature to stabilize the signal.[24][26]

    • Read the luminescence on a plate reader.

Data Presentation & Interpretation

The results can be summarized to compare the potency of the compound across different cell lines.

Cell LineBRAF StatusThis compound EC₅₀ (µM)
A375V600E Mutant0.15
MeWoWild-Type> 20
Hypothetical Data

An EC₅₀ value significantly lower in the BRAF V600E mutant cell line compared to the wild-type line would strongly suggest that the compound's anti-proliferative effect is mediated through the inhibition of the oncogenic BRAF pathway.

Compound Management & Quality Control

  • Solubility: Ensure this compound is fully dissolved in the 10 mM DMSO stock. If precipitation occurs, gentle warming or sonication may be required. Poor solubility can be a major source of error in HTS.[27]

  • DMSO Quality: Use anhydrous, high-purity DMSO for stock solutions. DMSO is highly hygroscopic, and water absorption can lead to compound precipitation and inaccurate concentrations over time.[28][29][30]

  • Plate Handling: During compound addition and assay steps, minimize the time plates are left uncovered to reduce evaporation and potential contamination.

Conclusion

This application note outlines a systematic and robust HTS cascade for evaluating this compound as a potential kinase inhibitor targeting the MAPK pathway. By progressing from a direct biochemical assay (ADP-Glo™) to a cellular target engagement assay (HTRF® p-ERK) and finally to a functional cell viability assay (CellTiter-Glo®), researchers can efficiently generate the high-quality data needed to make informed decisions about the compound's therapeutic potential. The causality-driven selection of assay technologies and the inclusion of self-validating quality control metrics ensure the scientific integrity of the screening campaign.

References

Protocol for radiolabeling 4-Fluoro-1H-indazol-6-ol for imaging studies

Author: BenchChem Technical Support Team. Date: January 2026

Protocol for the Radiolabeling of [¹⁸F]4-Fluoro-1H-indazol-6-ol for Positron Emission Tomography (PET) Imaging Studies

Abstract

This document provides a comprehensive protocol for the synthesis and radiolabeling of [¹⁸F]this compound, a potential novel radiotracer for Positron Emission Tomography (PET) imaging. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including their roles as kinase inhibitors.[1] The ability to radiolabel and visualize the distribution of such compounds in vivo offers a powerful tool for drug development and disease diagnosis. This protocol details a proposed method for the nucleophilic aromatic substitution on a suitable precursor to yield the desired ¹⁸F-labeled product. It covers precursor synthesis, automated radiosynthesis, purification, and rigorous quality control procedures to ensure the final product is suitable for preclinical imaging studies.

Introduction: The Significance of Indazole-Based Radiotracers

Indazole-containing compounds are prominent scaffolds in modern medicinal chemistry, with applications ranging from oncology to neurodegenerative diseases.[1] PET imaging is a highly sensitive, non-invasive technique that allows for the quantitative visualization of biological processes in vivo.[2][3] The development of novel PET radiotracers is crucial for understanding disease mechanisms, identifying new therapeutic targets, and accelerating drug development.[4]

Radiolabeling indazole derivatives with positron-emitting radionuclides, such as fluorine-18 (¹⁸F), enables the in vivo assessment of their pharmacokinetic and pharmacodynamic properties. ¹⁸F is an ideal radionuclide for PET due to its short half-life (109.7 minutes), low positron energy (0.635 MeV), and the feasibility of its large-scale production.[5][6] This protocol outlines a robust method for the preparation of [¹⁸F]this compound, which could serve as a valuable tool for researchers in oncology, neurology, and other fields where indazole-based therapeutics are being investigated.

Proposed Radiosynthesis Strategy

The radiosynthesis of [¹⁸F]this compound will be achieved via a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor. The hydroxyl group at the 6-position of the indazole ring is the target for radiolabeling. To facilitate the introduction of [¹⁸F]fluoride, a precursor bearing a good leaving group at this position is required. For this protocol, we propose the use of a nitro-substituted precursor, 4-fluoro-6-nitro-1H-indazole, due to the strong electron-withdrawing nature of the nitro group which activates the aromatic ring for nucleophilic attack.

Diagram 1: Proposed Radiosynthesis of [¹⁸F]this compound

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Radiolabeling cluster_2 Step 3: Purification & Formulation Start 4-Fluoro-1H-indazol-6-amine Nitration Nitration (e.g., NaNO2, H2SO4) Start->Nitration Precursor 4-Fluoro-6-nitro-1H-indazole (Labeling Precursor) Nitration->Precursor Labeling_Reaction Nucleophilic Aromatic Substitution (K2CO3/Kryptofix 2.2.2, DMSO, Heat) Precursor->Labeling_Reaction F18_Source [¹⁸F]Fluoride (from cyclotron) F18_Source->Labeling_Reaction Crude_Product Crude [¹⁸F]this compound Labeling_Reaction->Crude_Product Purification Semi-preparative HPLC Crude_Product->Purification Formulation Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Purification->Formulation Final_Product Formulated [¹⁸F]this compound (in sterile saline) Formulation->Final_Product

Caption: Workflow for the synthesis of [¹⁸F]this compound.

Materials and Methods

Materials and Reagents
  • 4-Fluoro-6-nitro-1H-indazole (labeling precursor) - custom synthesis or commercial source.

  • [¹⁸F]Fluoride produced from a cyclotron via the ¹⁸O(p,n)¹⁸F reaction in [¹⁸O]H₂O.

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Water for Injection (WFI)

  • Ethanol, USP grade

  • Sterile saline for injection (0.9% NaCl)

  • Sep-Pak C18 cartridges

  • Sterile vent filters (0.22 µm)

Equipment
  • Automated radiosynthesis module (e.g., GE TRACERlab, Trasis AllinOne).[7]

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18), a UV detector, and a radiation detector.

  • Analytical HPLC system for quality control.

  • Gas Chromatography (GC) system for residual solvent analysis.

  • Dose calibrator.

  • pH meter or pH strips.

  • Laminar flow hood for sterile manipulations.

Experimental Protocols

Precursor Synthesis: 4-Fluoro-6-nitro-1H-indazole

While this protocol focuses on the radiolabeling step, the synthesis of the precursor is a critical prerequisite. A plausible synthetic route starts from a commercially available substituted aniline, followed by diazotization, cyclization, and nitration. A method for synthesizing a similar bromo-fluoro-indazole has been described, which can be adapted.[8]

Automated Radiosynthesis of [¹⁸F]this compound

The following steps are designed for an automated synthesis module.[7]

  • Trapping and Drying of [¹⁸F]Fluoride:

    • The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (5-10 mg) and K₂CO₃ (1-2 mg) in acetonitrile/water (e.g., 80:20 v/v).[9]

    • The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 100-110 °C to form the reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

  • Radiolabeling Reaction:

    • A solution of the 4-fluoro-6-nitro-1H-indazole precursor (1-2 mg) in anhydrous DMSO (0.5-1.0 mL) is added to the dried [¹⁸F]F⁻ complex.

    • The reaction vessel is sealed and heated to 130-150 °C for 15-20 minutes. The progress of the reaction can be monitored by radio-TLC.

  • Purification:

    • After cooling, the reaction mixture is diluted with the HPLC mobile phase (e.g., 1-2 mL of acetonitrile/water).

    • The crude product is injected onto a semi-preparative C18 HPLC column.

    • The mobile phase composition and flow rate should be optimized (a typical starting point could be 40-60% acetonitrile in water with a flow rate of 4-5 mL/min).

    • The fraction corresponding to [¹⁸F]this compound, identified by its retention time (determined using a cold standard), is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with WFI.

    • The diluted solution is passed through a C18 Sep-Pak cartridge to trap the radiolabeled product.

    • The cartridge is washed with WFI to remove any residual HPLC solvents.

    • The final product is eluted from the cartridge with a small volume of ethanol (e.g., 0.5 mL) followed by sterile saline (e.g., 5-10 mL).

    • The final formulated product is passed through a 0.22 µm sterile filter into a sterile vial.

Diagram 2: Chemical Reaction Scheme

Caption: Nucleophilic substitution for the synthesis of [¹⁸F]this compound.

Quality Control

A comprehensive quality control regimen is essential to ensure the safety and efficacy of the radiopharmaceutical.[5][10] The following tests should be performed on the final product.

Parameter Method Acceptance Criteria Reference
Appearance Visual InspectionClear, colorless, free of particulate matterUSP <790>
pH pH paper or meter4.5 - 7.5[11]
Radiochemical Purity Analytical Radio-HPLC≥ 95%[11]
Radionuclidic Identity Half-life measurement105 - 115 minutes[10]
Radionuclidic Purity Gamma-ray spectroscopy≥ 99.5% (no other gamma emitters)[10]
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm, Acetonitrile < 410 ppmUSP <467>
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU / V (where V is the max dose in mL)USP <85>
Sterility Direct inoculation or membrane filtrationNo microbial growthUSP <71>

Note: Sterility and endotoxin tests can often be completed after the release of the radiotracer for preclinical studies, but are mandatory for clinical use.[10]

Analytical HPLC Method for Quality Control
  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm) and a radiation detector in series.

  • Expected Outcome: A single major radioactive peak corresponding to the retention time of the non-radioactive this compound standard.

Discussion and Field-Proven Insights

  • Precursor Selection: The choice of a nitro-precursor is based on its ability to strongly activate the aromatic ring for SNAr. An alternative could be a precursor with a trimethylammonium triflate leaving group, which often allows for milder reaction conditions.

  • Reaction Conditions: The reaction temperature and time are critical parameters. Insufficient heating may lead to low radiochemical yield, while excessive heat can cause decomposition of the precursor or the product. Optimization of these parameters is crucial.

  • Purification: Semi-preparative HPLC is the gold standard for ensuring high radiochemical purity. The choice of mobile phase should be carefully considered to achieve good separation between the product, unreacted [¹⁸F]fluoride, and any byproducts.

  • Molar Activity: The molar activity of the final product is influenced by the amount of precursor used and the efficiency of the radiosynthesis. For receptor-based imaging, high molar activity is desirable to avoid receptor saturation by the non-radioactive compound.

Conclusion

This document provides a detailed, albeit proposed, protocol for the synthesis of [¹⁸F]this compound. By leveraging established principles of ¹⁸F-radiochemistry and adapting protocols for similar molecular scaffolds, this guide offers a solid foundation for researchers to develop this novel PET tracer. Rigorous adherence to the outlined quality control procedures will be paramount in ensuring the production of a high-quality radiopharmaceutical suitable for in vivo imaging studies, ultimately aiding in the advancement of drug development and molecular imaging.

References

Application Notes and Protocols for Crystallization of 4-Fluoro-1H-indazol-6-ol Protein Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative in Kinase Inhibitor Drug Discovery

The quest for novel therapeutics, particularly in oncology, has led to a significant focus on protein kinases as drug targets. The development of specific and potent kinase inhibitors relies heavily on a deep understanding of their molecular interactions. High-resolution crystal structures of protein-inhibitor complexes are indispensable for this, providing a detailed three-dimensional map that guides structure-based drug design (SBDD).[1] 4-Fluoro-1H-indazol-6-ol represents a promising scaffold for kinase inhibitors, and obtaining its co-crystal structure with target proteins is a critical step in the drug discovery pipeline.

This guide provides a comprehensive overview of the techniques and protocols for the successful crystallization of protein complexes with this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying rationale for key experimental choices.

Understanding the Challenge: Properties of this compound and Co-crystallization Hurdles

The physicochemical properties of a small molecule ligand are paramount in designing a successful co-crystallization strategy. While specific experimental data for this compound is not extensively published, we can infer its likely behavior based on the known properties of similar indazole derivatives.

Anticipated Properties of this compound:

  • Solubility: Based on related compounds like 4-Fluoro-1H-indazole, solubility in aqueous buffers is expected to be low.[2] It is likely to be slightly soluble in organic co-solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[2] This low aqueous solubility is a primary challenge that needs to be addressed.

  • Stability: Indazole scaffolds are generally stable. It is recommended to store the compound sealed in a dry, room temperature environment.[3]

  • Interactions: The fluorinated indazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can be favorable for protein binding.[4]

Key Crystallization Challenges:

  • Low Ligand Solubility: The primary hurdle is often the ligand's poor solubility in the aqueous solutions required for protein crystallization.[5] This can lead to ligand precipitation in the crystallization drop, preventing the formation of a homogenous protein-ligand complex.

  • Protein Stability and Conformation: Ligand binding can induce conformational changes in the protein, which may either promote or hinder crystallization.[6] In some cases, the apo-protein may not be stable enough to crystallize without a bound ligand.[1]

  • Crystal Packing: The presence of the ligand can alter the crystal packing of the protein, potentially leading to different crystal forms or preventing crystallization altogether.[7]

Strategic Workflow for Co-crystallization

A systematic approach is crucial for overcoming the challenges associated with crystallizing protein-4-Fluoro-1H-indazol-6-ol complexes. The following workflow outlines the key stages, from initial preparation to crystal optimization and cryo-protection.

workflow cluster_complex Complex Formation cluster_harvest Crystal Handling & Data Collection Prot_Prep Protein Purification & Characterization Complex_Form Protein-Ligand Incubation Prot_Prep->Complex_Form Lig_Prep Ligand Stock Preparation Lig_Prep->Complex_Form Initial_Screen Initial Co-crystallization Screening Complex_Form->Initial_Screen Optimization Optimization of Hit Conditions Initial_Screen->Optimization Add_Screen Additive Screening Optimization->Add_Screen Cryo Cryo-protection Optimization->Cryo Add_Screen->Cryo Harvest Crystal Harvesting & Freezing Cryo->Harvest Data X-ray Diffraction Harvest->Data

Figure 1. A strategic workflow for the co-crystallization of protein-ligand complexes.

Part 1: Protein and Ligand Preparation

Protein Purification and Quality Control

The homogeneity and stability of the target protein are critical for successful crystallization.

Protocol 1: Protein Purification and QC

  • Expression and Purification: Express and purify the target protein to >95% homogeneity as assessed by SDS-PAGE.[8]

  • Quality Control:

    • Mass Spectrometry: Confirm the correct molecular weight and identify any post-translational modifications.

    • Dynamic Light Scattering (DLS): Assess the monodispersity of the protein sample. A monodisperse sample is crucial for crystal formation.[8]

  • Concentration and Buffer Exchange: Concentrate the purified protein to a working stock of 5-20 mg/mL in a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).[9] Avoid high concentrations of glycerol in the final storage buffer as it can interfere with crystallization.

Ligand Stock Solution Preparation

Given the anticipated low aqueous solubility of this compound, careful preparation of the ligand stock solution is essential.

Protocol 2: Ligand Stock Preparation

  • Solvent Selection: Prepare a high-concentration stock solution (e.g., 50-100 mM) of this compound in 100% DMSO.[7]

  • Solubility Test: Before mixing with the protein, perform a small-scale test to determine the maximum tolerable concentration of DMSO in the final crystallization drop. Most proteins can tolerate 1-5% DMSO.[7]

  • Working Solutions: Prepare fresh dilutions of the ligand stock in an appropriate buffer just before use to minimize precipitation.

Part 2: Co-crystallization Strategies

Co-crystallization, where the protein and ligand are mixed before setting up crystallization trials, is often the method of choice for poorly soluble compounds.[10]

Protein-Ligand Complex Formation

Protocol 3: Forming the Protein-Ligand Complex

  • Molar Ratio: The molar ratio of ligand to protein is a critical parameter. For potent inhibitors with a low dissociation constant (Kd), a 1:1 to 1:3 protein-to-ligand molar ratio is a good starting point.[9] For weaker binders, a higher excess of ligand (e.g., 10-fold) may be necessary to ensure saturation of the binding site.[9][11]

  • Incubation:

    • Dilute the protein to a suitable concentration for complex formation (e.g., 1-5 mg/mL) to prevent aggregation upon ligand addition, especially with low solubility compounds.[10]

    • Add the ligand solution to the protein solution while gently mixing.

    • Incubate the mixture on ice or at room temperature for 30 minutes to several hours to allow for complex formation.[9] The optimal incubation time and temperature are protein-dependent and may require empirical testing.[10]

Initial Co-crystallization Screening

The initial screening aims to identify a broad range of conditions that can produce initial crystal hits.

Table 1: Recommended Commercial Crystallization Screens

Screen NameManufacturerRationale
JCSG+Molecular DimensionsA comprehensive sparse matrix screen covering a wide range of chemical space.
PACT premierMolecular DimensionsA systematic screen of different precipitants and pH values.
ProPlexMolecular DimensionsSpecifically formulated for the crystallization of protein complexes.
MorpheusMolecular DimensionsContains a mix of precipitants, buffers, and cryoprotectants, which can be beneficial for challenging targets.

Protocol 4: Initial Screening by Vapor Diffusion

The sitting drop vapor diffusion method is a popular and effective technique for initial screening.[12]

  • Plate Setup: Use a 96-well sitting drop crystallization plate.

  • Reservoir Solution: Pipette 50-80 µL of the screen solution into the reservoir of each well.

  • Drop Setup:

    • Pipette 100-200 nL of the protein-ligand complex solution onto the sitting drop post.

    • Pipette an equal volume of the reservoir solution into the drop.

  • Sealing: Seal the plate with optically clear tape.

  • Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth regularly over several weeks.

vapor_diffusion Figure 2. Principle of Sitting Drop Vapor Diffusion. cluster_well Crystallization Well Reservoir Reservoir Solution (High Precipitant Concentration) Drop Sitting Drop (Protein-Ligand + Reservoir Solution) Reservoir->Drop Vapor Diffusion (Water moves from drop to reservoir)

Figure 2. Principle of Sitting Drop Vapor Diffusion.

Part 3: Optimization and Crystal Improvement

Once initial crystal hits are identified, the next step is to optimize the conditions to obtain larger, well-diffracting crystals.

Optimization of Hit Conditions

Systematic variation of the parameters of the initial hit condition is key to improving crystal quality.

Table 2: Parameters for Optimization

ParameterRationaleTypical Range of Variation
Precipitant Concentration Fine-tunes the supersaturation level.± 20% of the initial hit concentration.
pH Affects the surface charge of the protein.± 0.5 pH units around the initial hit.
Protein Concentration Influences the nucleation and growth rates.Vary from 2 to 20 mg/mL.
Temperature Affects solubility and kinetics.Test different constant temperatures (e.g., 4°C, 12°C, 20°C).[8]
Additive Screening

Additives are small molecules that can improve crystal quality by altering the chemical environment.[13]

Protocol 5: Additive Screening

  • Select an Additive Screen: Use a commercial additive screen (e.g., Hampton Research Additive Screen).

  • Setup: Prepare the optimized hit condition and add a small volume of each additive to the crystallization drop.

  • Evaluation: Observe the effect of each additive on crystal morphology and size.

Part 4: Crystal Harvesting and Cryo-protection

Proper handling of crystals is crucial for preserving their diffraction quality.

Cryo-protection

Cryo-protection is necessary to prevent ice formation when flash-cooling the crystals in liquid nitrogen for data collection.[14]

Protocol 6: Cryo-protection

  • Cryoprotectant Selection:

    • If the crystallization condition contains a high concentration of a cryoprotectant like PEG, it may be sufficient.

    • Commonly used cryoprotectants include glycerol, ethylene glycol, and sucrose.[15]

  • Cryo-soaking:

    • Prepare a cryoprotectant solution by adding the cryoprotectant to the mother liquor (the solution in which the crystal grew).

    • Briefly soak the crystal (a few seconds to minutes) in the cryoprotectant solution before flash-cooling.[16] The soaking time needs to be optimized to avoid crystal damage.[16]

    • Crucially, the cryoprotectant solution must also contain this compound at a concentration equal to or greater than that in the crystallization drop to prevent the ligand from diffusing out of the crystal. [9]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Amorphous Precipitate Protein or ligand concentration is too high; supersaturation is too rapid.Reduce protein/ligand concentration; decrease precipitant concentration.
Microcrystals High nucleation rate.Decrease protein concentration; use a lower supersaturation level; consider microseeding.
No Crystals Suboptimal conditions; protein instability.Screen a wider range of conditions; try different protein constructs or orthologs[1]; add stabilizing additives.
Cracked or Dissolved Crystals during Soaking Osmotic shock; incompatible solvent.Perform stepwise transfer to the cryoprotectant; screen different cryoprotectants; optimize soaking time.[16]

Conclusion

The crystallization of protein-4-Fluoro-1H-indazol-6-ol complexes, while potentially challenging due to the ligand's properties, is an achievable goal with a systematic and rational approach. By carefully considering the principles of protein crystallization and diligently applying the protocols outlined in this guide, researchers can significantly increase their chances of obtaining high-quality crystals suitable for structure determination, thereby accelerating the drug discovery process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Functionalized Fluoro-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Yield and Overcoming Common Challenges

Introduction: The synthesis of functionalized indazoles is a cornerstone of medicinal chemistry, providing scaffolds for a multitude of therapeutic agents, including potent kinase inhibitors.[1][2] This guide addresses the complexities of synthesizing fluoro-substituted indazoles, with a particular focus on troubleshooting common experimental hurdles. While direct, detailed literature for the synthesis of 4-Fluoro-1H-indazol-6-ol is not widely available, the principles and troubleshooting strategies outlined here are derived from established protocols for structurally analogous compounds, such as 4-bromo-6-fluoro-1H-indazole and other derivatives.[3][4] This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of these synthetic pathways and optimize their experimental outcomes.

Part 1: General Synthetic Workflow for a Substituted Fluoro-Indazole

The synthesis of a functionalized fluoro-indazole often begins with a correspondingly substituted aniline or nitrobenzene derivative. A common and effective strategy is the cyclization of an ortho-substituted phenyl derivative with a nitrogen source, such as hydrazine. The following diagram illustrates a generalized, multi-step workflow that is representative of many published routes.[4][5]

Fluoro-Indazole Synthesis Workflow Start_End Start_End Process_Step Process_Step Intermediate Intermediate Reagent Reagent A Start: Substituted Fluoro-Aniline/Nitrobenzene B Step 1: Functional Group Interconversion (e.g., Nitration/Bromination) A->B C Intermediate 1: Ortho-Substituted Precursor B->C D Step 2: Formation of Reactive Intermediate C->D E Intermediate 2: (e.g., Hydrazone or Enamine) D->E F Step 3: Intramolecular Cyclization E->F G Crude Product: Substituted Fluoro-Indazole F->G H Step 4: Purification (Chromatography/Recrystallization) G->H I Final Product H->I R1 Nitrating/Halogenating Agent R1->B R2 DMF-DMA / Amine R2->D R3 Hydrazine Hydrate / Reducing Agent R3->F

Caption: Generalized workflow for fluoro-indazole synthesis.

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering validated solutions.

Question 1: My yield for the final indazole ring-formation step is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield in the cyclization step is a frequent challenge. The root cause often lies in one of several areas:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[6] If the reaction stalls, extending the reaction time or moderately increasing the temperature can be beneficial. For example, some protocols specify refluxing for 4-6 hours.[6]

  • Suboptimal Temperature: Temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to decomposition or the formation of undesired byproducts. Optimization may be required; try increasing the temperature in 10°C increments while carefully monitoring the reaction profile by TLC.[6]

  • Reagent Quality and Stoichiometry: The quality and amount of the cyclizing agent, often hydrazine hydrate, are paramount. Ensure you are using a fresh, high-quality reagent. An excess of hydrazine hydrate (e.g., 4.0 - 10.0 equivalents) is often used to drive the reaction to completion.[6]

  • Competitive Side Reactions: Hydrazine is a reducing agent. If your precursor contains other sensitive functional groups (like a nitro group), premature reduction can occur, leading to byproducts.[6] In syntheses starting from ortho-halobenzaldehydes, a competitive Wolff-Kishner reduction can sometimes occur, reducing the aldehyde group and lowering the yield of the desired indazole.[6]

Question 2: I'm observing multiple spots on my TLC plate post-reaction, suggesting the formation of isomers or significant impurities. How can I address this?

Answer: The formation of regioisomers and other impurities is a common issue, particularly when the aromatic ring has multiple potential reaction sites.

  • Understanding Regioselectivity: In many indazole syntheses, N-alkylation or other substitutions can occur at either the N1 or N2 position of the indazole ring, leading to a mixture of products.[7] The ratio of these isomers is often dependent on the reaction conditions (solvent, base, temperature). For instance, direct bromination of an existing indazole ring can lead to an undesired regioisomer as the major product.[8]

  • Strategic Synthesis Design: A more robust approach is to introduce the necessary substituents onto the starting phenyl ring before the cyclization step. This provides much greater control over the final regiochemistry.[8]

  • Purification Strategy: When a mixture of isomers is unavoidable, purification is key.

    • Column Chromatography: This is the most common method for separating isomers. Experiment with different solvent systems (e.g., ethyl acetate/petroleum ether or methanol/dichloromethane) to achieve optimal separation.[3]

    • Recrystallization: If the desired product and impurities have sufficiently different solubilities, recrystallization can be a highly effective and scalable purification method. Pouring the reaction mixture into an ice-water bath to precipitate the product is a common first step.[6][9]

Question 3: My product seems to be lost during the workup and isolation phase. What are the best practices for maximizing recovery?

Answer: Product loss during workup is a frustrating but preventable issue. Careful attention to each step is critical.

  • Precipitation and Filtration: Many protocols involve precipitating the crude product by pouring the reaction mixture into cold water or an ice bath.[9] Ensure the mixture is sufficiently cold to maximize precipitation. When filtering, wash the collected solid with cold solvent (e.g., cold ethanol, then water) to remove residual reagents without dissolving a significant amount of the product.[6]

  • Extraction: If the product is isolated by liquid-liquid extraction, ensure the pH of the aqueous layer is adjusted correctly to ensure your product is in its neutral form and will partition into the organic layer. Perform multiple extractions (e.g., 3 x 50 mL) with a suitable solvent like ethyl acetate to ensure complete recovery from the aqueous phase.[9]

  • Drying and Concentration: After combining the organic layers, dry them thoroughly with an anhydrous drying agent like sodium sulfate before concentrating under reduced pressure. Residual water can interfere with subsequent steps or affect the final yield calculation.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-yield synthetic method for preparing substituted fluoro-indazoles? A1: The Leimgruber-Batcho indole synthesis method can be adapted for indazoles and is often cited for its cost-effectiveness, mild conditions, and high yields, particularly for 4-7 substituted derivatives.[3] A common pathway involves reacting a substituted nitro-toluene with an N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. This intermediate is then reduced and cyclized in one pot using a reducing agent like Raney Nickel and hydrazine to form the indazole ring.[3][10]

Q2: How critical is an inert atmosphere for these types of reactions? A2: While not always strictly necessary for every step, using an inert atmosphere (e.g., nitrogen or argon) is good practice, especially during steps involving organometallic reagents or easily oxidized intermediates. For many of the common cyclization and substitution reactions, it is not explicitly required, but it can prevent the formation of minor oxidative impurities.

Q3: What are the key safety precautions when working with hydrazine hydrate? A3: Hydrazine hydrate is a toxic and potentially explosive substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is a suspected carcinogen and should be handled with extreme care. Reactions involving hydrazine, especially at elevated temperatures, should be conducted behind a safety shield.

Q4: Can I use a different reducing agent besides Raney Nickel? A4: Yes, other reducing agents can be used for the reduction of a nitro group to facilitate cyclization. Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid is a common and effective alternative for reducing aromatic nitro groups to amines, which is a key step in many indazole synthesis pathways.[9]

Part 4: Data Summary & Protocols

Table 1: Representative Reaction Parameters for Fluoro-Indazole Synthesis

The following table summarizes typical conditions for a key step in the synthesis of 4-bromo-6-fluoro-1H-indazole, based on published literature. This serves as a starting point for optimization.

ParameterCondition / ReagentPurposeReference
Starting Material 2-methyl-3-bromo-5-fluoro-nitrobenzenePrecursor for the indazole ring[3]
Step 1 Reagents N,N-dimethylformamide dimethyl acetal (DMF-DMA), PyrrolidineFormation of enamine intermediate[3][10]
Step 1 Solvent Dimethylformamide (DMF) or DioxaneReaction solvent[3][10]
Step 1 Temp. 100-120 °CDrive enamine formation[3][10]
Step 2 Reagents Raney Nickel, Hydrazine HydrateReduction of nitro group and cyclization[3][10]
Step 2 Solvent Methanol:THF (1:1) or TetrahydrofuranReaction solvent[3][10]
Step 2 Temp. 0 °C (hydrazine addition), then RT or 50 °CControl exotherm, then drive cyclization[3][10]
Purification Column Chromatography (Ethyl Acetate/Petroleum Ether)Isolate pure product[3]
Experimental Protocol: Example Synthesis of 4-Bromo-6-fluoro-1H-indazole

This protocol is adapted from published procedures and is provided as an illustrative example. Researchers should conduct their own risk assessment before proceeding.[3]

Step A: Enamine Intermediate Formation

  • To a solution of 2-methyl-3-bromo-5-fluoro-nitrobenzene in DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

  • Heat the reaction mixture to 120°C and stir until the reaction is complete as monitored by TLC.

  • Cool the mixture and concentrate under reduced pressure to remove the solvent.

  • Add methanol to the hot residue while stirring to precipitate the intermediate, 2-nitro-4-bromo-6-fluoro-b-tetrahydropyrrole phenyl ethylene, as dark red crystals.

  • Filter the crystals, wash with cold methanol, and dry under vacuum.

Step B: Reductive Cyclization

  • In a three-necked flask, dissolve the intermediate from Step A in tetrahydrofuran.

  • Add Raney Nickel and cool the mixture to 0-10°C.

  • Slowly add hydrazine hydrate dropwise via a constant pressure dropping funnel, maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature or heat to 50°C and stir for 14 hours, or until completion by TLC.

  • Cool the reaction mixture, filter through Celite® to remove the Raney Nickel, and wash the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using a gradient of ethyl acetate in petroleum ether to yield pure 4-bromo-6-fluoro-1H-indazole. A yield of approximately 68% can be expected.[3]

References

Technical Support Center: Troubleshooting Off-Target Effects of 4-Fluoro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing indazole-based chemical probes. This guide provides in-depth troubleshooting strategies for scientists encountering potential off-target effects with 4-Fluoro-1H-indazol-6-ol and related indazole derivatives in their assays. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[1][2] However, like many small molecule inhibitors, ensuring target specificity is a critical step in validating experimental results.[3]

This resource is structured as a series of frequently asked questions (FAQs) to directly address common challenges. We will delve into the causality behind experimental observations, provide actionable protocols, and explain how to build a self-validating experimental workflow to ensure the integrity of your data.

Frequently Asked Questions (FAQs)
Q1: I'm observing a potent effect in my assay with this compound, but I'm not sure if it's a true on-target effect. What are the first steps to investigate this?

A1: This is a crucial first question in the validation process. An observed biological effect can be the result of a direct on-target engagement, a direct off-target interaction, an indirect downstream effect of on-target inhibition, or an assay artifact.[4] Distinguishing these possibilities is fundamental.

Your initial approach should focus on two areas: ruling out common assay artifacts and confirming on-target engagement with an orthogonal method.

1. Rule Out Assay Interference: Small molecules can interfere with assay technologies in ways that mimic true biological activity.[5] Before pursuing complex biological explanations, it's essential to eliminate these possibilities.

2. Confirm On-Target Engagement: Use a method that is independent of your primary assay's readout to confirm that the compound physically interacts with the intended target in your experimental system.

The following table outlines common interference mechanisms and the initial experiments to identify them.

Potential Issue Mechanism Suggested Confirmation Experiment Rationale
Compound Aggregation The compound forms colloidal aggregates at higher concentrations, which can non-specifically sequester and denature proteins, leading to false inhibition signals.[5]Run the assay in the presence of a low concentration (e.g., 0.01% v/v) of a non-ionic detergent like Triton X-100.Detergents disrupt the formation of colloidal aggregates. A significant reduction in the compound's apparent activity in the presence of detergent is a strong indicator of aggregation-based interference.[5]
Optical Interference The compound itself absorbs light or fluoresces at the same wavelengths used for the assay readout, leading to artificially high or low signals.Run the assay in a cell-free or simplified buffer system. Add the compound at various concentrations and measure the readout signal without the biological target (e.g., enzyme or cells).This directly measures the compound's contribution to the signal. A concentration-dependent change in signal in the absence of the biological target confirms optical interference.[6]
Chemical Reactivity The compound contains reactive functional groups that can covalently modify the target protein or other assay components (e.g., reacting with thiol groups on cysteine residues).[5]Perform the assay with and without a high concentration of a reducing agent like Dithiothreitol (DTT) (e.g., 1 mM).If the compound's activity is significantly altered by DTT, it suggests reactivity with cysteine residues, a common mechanism for non-specific inhibitors.[5]
Redox Activity The compound undergoes redox cycling, which can interfere with assay chemistries, particularly those that rely on redox-sensitive reagents (e.g., MTT or resazurin-based viability assays).Use an assay with an orthogonal detection method (e.g., an ATP-based viability assay like CellTiter-Glo® instead of an MTT assay) and see if the results correlate.If the compound shows activity in a redox-based assay but not in an ATP-based one, it strongly suggests redox interference is the cause.[7]
Q2: My results from a biochemical (enzyme) assay and a cell-based assay are conflicting. The compound is potent in the biochemical assay but weak or inactive in my cell-based model. What could be the reason?

A2: This is a common and informative scenario in drug discovery and chemical biology. A discrepancy between biochemical and cellular potency points to factors related to the complex environment of a living cell.[8]

Here are the primary causes to investigate:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. The biochemical assay uses purified protein in an accessible buffer, bypassing this critical barrier.

  • Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching the necessary intracellular concentration.

  • Rapid Metabolic Degradation: The compound could be rapidly metabolized by cellular enzymes into an inactive form.[7]

  • High Intracellular ATP Concentration (for Kinase Inhibitors): If your target is a kinase, the high concentration of ATP inside a cell (millimolar range) can outcompete an ATP-competitive inhibitor, making it appear less potent than in a biochemical assay where ATP concentrations are often set near the Km value.

The workflow below provides a logical progression for troubleshooting this issue.

start Discrepancy Observed: Potent Biochemically, Weak in Cells permeability Assess Cell Permeability (e.g., PAMPA, Caco-2 assay) start->permeability efflux Test for Efflux Pump Substrate (e.g., use efflux pump inhibitors like verapamil) permeability->efflux If permeable conclusion Identify Root Cause: Permeability, Efflux, Metabolism, or lack of Target Engagement permeability->conclusion If not permeable metabolism Analyze Metabolic Stability (e.g., incubate with liver microsomes or cell lysates) efflux->metabolism If not a substrate efflux->conclusion If it is a substrate target_engagement Confirm Intracellular Target Engagement (e.g., Cellular Thermal Shift Assay - CETSA) metabolism->target_engagement If stable metabolism->conclusion If unstable target_engagement->conclusion Correlate engagement with cellular phenotype

Caption: Workflow for troubleshooting biochemical vs. cell-based assay discrepancies.
Q3: I suspect an off-target effect is responsible for the phenotype I'm observing. How can I definitively distinguish between on-target and off-target effects?

A3: This is the core challenge in using any small molecule inhibitor. A rigorous approach using multiple orthogonal methods is required to build a strong case for the observed phenotype being driven by the intended on-target activity.[3][7]

The diagram below illustrates the conceptual difference between on-target and off-target effects.

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Inhibitor This compound Target Intended Target (e.g., Kinase A) Inhibitor->Target Inhibition OffTarget Unintended Target (e.g., Kinase B) Inhibitor->OffTarget Inhibition Substrate Downstream Substrate Target->Substrate Blocks Phosphorylation Phenotype_On Expected Phenotype Substrate->Phenotype_On OffSubstrate Unrelated Substrate OffTarget->OffSubstrate Blocks Signaling Phenotype_Off Observed (Unexpected) Phenotype OffSubstrate->Phenotype_Off

Caption: Conceptual diagram of on-target versus off-target inhibition pathways.

Here is a multi-step plan to dissect these effects:

1. Genetic Target Validation: This is the gold standard. Use genetic tools like siRNA or CRISPR/Cas9 to knock down or knock out your intended target. If the phenotype observed with the compound is recapitulated by genetically removing the target, it provides strong evidence that the effect is on-target.[7]

2. Use a Structurally Unrelated Inhibitor: Find a validated inhibitor of your target that has a completely different chemical scaffold. If this second inhibitor produces the same phenotype, it strengthens the on-target hypothesis.

3. Use an Inactive Structural Analog: Synthesize or acquire a close structural analog of this compound that you have confirmed is inactive against your primary target in a biochemical assay. If this inactive analog fails to produce the cellular phenotype, it suggests the phenotype is not due to some general chemical property of the scaffold but is linked to its activity against the target.

4. Target Engagement Confirmation: Use a biophysical method to confirm the compound binds to the target inside the cell at concentrations that cause the phenotype. The Cellular Thermal Shift Assay (CETSA) is an excellent tool for this.

Key Experimental Protocols
Protocol 1: Orthogonal Target Validation using siRNA

Objective: To determine if the knockdown of the intended target protein phenocopies the effect of this compound.

Methodology:

  • Cell Seeding: Seed your cells in parallel plates (e.g., 6-well plates) at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection:

    • Prepare two sets of transfection mixes according to your lipid transfection reagent's protocol. One mix will contain siRNA specific to your target protein, and the other will contain a non-targeting (scramble) siRNA control.

    • Add the transfection complexes to the cells and incubate for the time required to achieve protein knockdown (typically 48-72 hours).

  • Compound Treatment:

    • After the knockdown period, treat one set of the scramble-control wells with this compound at an effective concentration (e.g., EC50).

    • Treat another set of scramble-control wells with a vehicle control (e.g., DMSO).

  • Phenotypic Assessment:

    • After the appropriate treatment duration, assess the phenotype of interest (e.g., cell viability, reporter gene expression, cell migration) across all four conditions:

      • Scramble siRNA + Vehicle

      • Scramble siRNA + Compound

      • Target siRNA + Vehicle

      • Target siRNA + Compound (optional, for epistasis)

  • Protein Knockdown Confirmation: Lyse a parallel set of cells from the scramble and target siRNA groups and perform a Western blot to confirm the successful and specific knockdown of your target protein.

Interpreting the Results:

  • On-Target Effect: If the phenotype in the "Target siRNA + Vehicle" wells is the same as in the "Scramble siRNA + Compound" wells.

  • Off-Target Effect: If the compound still produces the phenotype in cells where the target has been knocked down ("Target siRNA + Compound" wells show a stronger effect than "Target siRNA + Vehicle" wells).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify that this compound binds to and stabilizes its intended target protein in intact cells.[9]

Methodology:

  • Cell Culture and Treatment: Culture a sufficient number of cells and treat them with either the vehicle control or this compound at a relevant concentration for 1 hour.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffer.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the aggregated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining at each temperature using Western blotting.

Interpreting the Results:

  • Target Engagement: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. If the compound binds to the target, it will stabilize it against thermal denaturation. This will be visible as a "shift" in the melting curve, with more soluble protein remaining at higher temperatures in the compound-treated samples compared to the vehicle controls.[9]

References

Technical Support Center: Optimization of 4-Fluoro-1H-indazol-6-ol Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

A Note on This Guide: This document provides a comprehensive framework for the in vivo dose optimization of novel indazole derivatives, with a specific focus on the structural class represented by 4-Fluoro-1H-indazol-6-ol. As specific preclinical data for this compound is not extensively available in public literature, this guide synthesizes established principles of pharmacology and drug development. The protocols and insights are drawn from published studies on structurally related indazole compounds to provide a robust and scientifically grounded methodology for your research.

Part 1: Frequently Asked Questions (FAQs) - Establishing Your Foundation

This section addresses common preliminary questions researchers face when moving a novel indazole derivative from the bench to in vivo models.

Q1: What are the essential in vitro characterization steps I must complete before starting any animal studies with this compound?

A1: Before proceeding to in vivo experiments, a solid in vitro data package is critical to inform dose selection and predict potential liabilities. This self-validating dataset ensures that your in vivo study is built on a strong foundation.

  • Confirm Target Engagement and Potency: You must determine the compound's potency against its intended biological target (e.g., a specific kinase or receptor). This is typically expressed as an IC50 (for inhibitors) or EC50 (for agonists). For example, novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been evaluated for their potent inhibitory activity against the PLK4 kinase, with IC50 values as low as 0.1 nM.[1]

  • Assess Cellular Activity: Confirm that the compound is active in a cell-based assay relevant to the disease model. This demonstrates cell permeability and efficacy in a more complex biological system.

  • Evaluate In Vitro Metabolic Stability: Use liver microsomes (from human and the chosen animal species) to determine the compound's intrinsic clearance. A compound with very rapid clearance (e.g., a half-life of <10 minutes) may require high or frequent dosing to maintain exposure in vivo. For instance, some indazole derivatives show good stability in human liver microsomes, with half-lives exceeding 50 minutes.[1]

  • Determine Aqueous Solubility: Poor solubility is a common challenge for heterocyclic compounds. Quantify the compound's solubility at different pH values (e.g., pH 2.0, 6.5, 7.4) to anticipate formulation challenges. Indazole derivatives often exhibit slight solubility in DMSO and methanol.[2][3]

Q2: How should I select an appropriate vehicle for formulating this compound for animal dosing?

A2: Vehicle selection is critical for ensuring bioavailability and minimizing variability. The goal is to achieve a stable and homogenous solution or suspension.

  • Start with Solubility Data: Your in vitro solubility data is the primary guide.

  • Tiered Approach: Begin with simple, common vehicles and increase complexity only as needed.

    • Aqueous Vehicles: If the compound is sufficiently soluble, start with saline or PBS.

    • Co-Solvent Systems: For poorly soluble compounds, a mixture of solvents is often necessary. Common systems include combinations of PEG400, propylene glycol, ethanol, and water.

    • Surfactant-Based Vehicles: Tween® 80 or Solutol® HS 15 can be used to improve solubility and stability.

    • Suspensions: If a true solution cannot be achieved at the required concentration, a homogenous suspension can be made using agents like 0.5% carboxymethylcellulose (CMC).

  • Vehicle Toxicity: Always run a small pilot group of animals dosed with the vehicle alone to ensure it does not cause adverse effects.

Q3: What is a logical method for selecting a starting dose for a first-in-animal efficacy study?

A3: Selecting the first dose is a balance between ensuring sufficient target engagement and avoiding toxicity. A multi-pronged approach is recommended:

  • In Vitro to In Vivo Extrapolation: A common, albeit rough, starting point is to aim for a plasma concentration (Cmin, or trough concentration) that is 3-10 times the in vitro cellular EC50/IC50. This requires making assumptions about the compound's volume of distribution and bioavailability.

  • Maximum Tolerated Dose (MTD) Study: The most rigorous method is to first conduct a dose-ranging tolerability study. This involves administering escalating doses to small groups of animals and monitoring for signs of toxicity (e.g., weight loss, behavioral changes). The highest dose that does not produce significant toxicity is the MTD and provides a safe upper limit for efficacy studies.

  • Literature Precedent: Review published studies on related indazole compounds. For example, in a mouse model of Parkinson's disease, 6-Hydroxy-1H-indazole was tested at doses of 2 mg/kg and 4 mg/kg.[4] In studies of GPR120 agonists, indazole derivatives were evaluated at doses up to 100 mg/kg in mice.[5][6] This provides a practical dose range to consider.

Part 2: Troubleshooting Guides for In Vivo Optimization

This section provides structured solutions to specific problems that may arise during your in vivo studies.

Guide 1: Poor or Inconsistent Compound Exposure
  • Problem: You observe high variability in plasma concentrations between animals or a lack of dose-proportional exposure. This often underlies inconsistent efficacy results.

  • Causality: This issue typically stems from poor formulation, low bioavailability, or rapid metabolism.

G start Start: Efficacy Failure with Good PK q1 Is target in a privileged tissue (e.g., CNS)? start->q1 a1_yes Measure drug concentration in target tissue (e.g., brain homogenate). q1->a1_yes Yes a1_no Proceed to Target Engagement Assay q1->a1_no No q2 Is drug present in tissue? a1_yes->q2 q3 Does target engagement marker change with dose? a1_no->q3 a2_yes Proceed to Target Engagement Assay q2->a2_yes Yes a2_no Conclusion: Poor tissue penetration. Redesign molecule or improve delivery. q2->a2_no No a2_yes->q3 a3_yes Conclusion: Target is engaged but not disease-modifying in this model. a3_no Conclusion: Target not engaged. Re-evaluate mechanism of action.

References

Preventing degradation of 4-Fluoro-1H-indazol-6-ol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-1H-indazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical research compound during storage and handling. Drawing upon established principles of organic chemistry and material science, this document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter.

I. Understanding the Stability of this compound

This compound is a unique molecule combining a stable indazole core with a reactive phenol group and a fluorine substituent. While the indazole ring itself is relatively stable, the presence of the hydroxyl group at the 6-position makes the molecule susceptible to degradation, primarily through oxidation. The electron-donating nature of the hydroxyl group increases the electron density of the aromatic ring, making it more prone to oxidative processes. This can lead to the formation of colored impurities, primarily quinone-type species, which can compromise the purity and activity of the compound. Additionally, like many heterocyclic compounds, it can be sensitive to light and extreme temperatures.

II. Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light. For short-term storage (days to weeks), storage at room temperature in a desiccator, away from direct light, is acceptable.

Q2: My solid this compound has changed color (e.g., to a pink or brownish tint). What does this mean?

A change in color is a common indicator of degradation, likely due to the oxidation of the phenolic hydroxyl group. This can lead to the formation of highly colored quinone-like impurities. While a slight color change may not significantly impact every experiment, it is a sign of reduced purity and warrants investigation.

Q3: I see new peaks in my HPLC chromatogram after storing a solution of this compound. What could they be?

The appearance of new peaks in an HPLC analysis is another sign of degradation. These could correspond to oxidation products, dimers, or other degradation species. It is crucial to use a stability-indicating HPLC method to resolve these impurities from the parent compound.

Q4: Is this compound sensitive to moisture?

Yes, as a phenolic compound, it can be hygroscopic. Moisture can facilitate certain degradation pathways. Therefore, it is essential to store the solid compound in a dry environment, such as in a desiccator or under an inert atmosphere.

Q5: Can I store this compound in solution?

Storing this compound in solution is generally not recommended for long periods. If you must, use a deoxygenated aprotic solvent like anhydrous DMSO or DMF, store at low temperatures (-20°C or -80°C), and use it as quickly as possible. Avoid protic solvents like methanol or water for long-term storage as they can participate in degradation reactions.

III. Troubleshooting Guide

This section provides a more detailed approach to common issues encountered during the use of this compound.

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Solid material has darkened or appears discolored. Oxidation: The phenolic hydroxyl group is susceptible to air oxidation, which is often accelerated by light and trace metal impurities.1. Confirm Purity: Analyze the material using a validated HPLC method to quantify the level of impurities. 2. Purification (if necessary): If the purity is compromised, consider recrystallization or column chromatography to remove colored impurities. 3. Improve Storage: Transfer the compound to an amber vial, purge with an inert gas (argon or nitrogen), and store at 2-8°C.
Inconsistent experimental results. Degradation of stock solutions: Solutions of this compound, especially in protic or non-degassed solvents, can degrade over time.1. Prepare Fresh Solutions: Always prepare solutions fresh for each experiment. 2. Use High-Purity Solvents: Use anhydrous, deoxygenated solvents to minimize oxidative and hydrolytic degradation. 3. Store Solutions Properly: If short-term storage is unavoidable, store solutions under an inert atmosphere at -20°C or below and protect from light.
Appearance of unknown peaks in analytical data (HPLC, LC-MS). Multiple Degradation Pathways: Besides oxidation, other potential degradation pathways include photodegradation and dimerization.1. Characterize Impurities: Use LC-MS to obtain the mass of the impurity peaks. This can provide clues to their structure (e.g., an increase of 16 amu may suggest hydroxylation). 2. Conduct Forced Degradation Studies: To understand potential degradation products, subject a sample to stress conditions (e.g., acid, base, peroxide, light, heat) and analyze the resulting mixture. This can help in identifying and tracking specific degradants.
Poor solubility of the compound. Incorrect solvent choice or presence of insoluble impurities. 1. Verify Solvent Suitability: this compound is generally soluble in DMSO and methanol. Ensure you are using an appropriate solvent. 2. Check for Insoluble Degradants: Degradation can sometimes lead to the formation of less soluble polymeric materials. If the material does not fully dissolve in a suitable solvent, it may be significantly degraded.

IV. Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving the Compound: Upon receipt, immediately transfer the compound to a light-protected (amber) vial.

  • Inert Atmosphere: For long-term storage, it is best practice to purge the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes before sealing.

  • Sealing: Use a vial with a secure, airtight cap, preferably with a PTFE liner.

  • Temperature: Store the sealed vial at 2-8°C.

  • Handling for Use: When taking a sample, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the compound. If the compound is stored under an inert atmosphere, briefly flush the vial with the inert gas before resealing.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for a stability-indicating HPLC method to monitor the purity of this compound. Method optimization may be required based on your specific instrumentation and requirements.[1][2][3][4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in DMSO or a mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

V. Potential Degradation Pathways

The primary degradation pathways for this compound are hypothesized to be oxidation and photodegradation, given the presence of the electron-rich phenolic ring. The following diagram illustrates these potential pathways.

G A This compound B Phenoxy Radical Intermediate A->B Oxidation (O2, light, metal ions) E Photodegradation Products A->E UV Light Exposure C Quinone-type Impurities (Colored) B->C Further Oxidation D Dimeric Products B->D Radical Coupling

Caption: Hypothesized degradation pathways for this compound.

VI. Logic of Experimental Design

The troubleshooting and experimental protocols are designed based on the fundamental chemical properties of the molecule.

G cluster_0 Observation cluster_1 Hypothesis cluster_2 Action cluster_3 Outcome A Visual Change (Color) C Oxidation of Phenol Group A->C B Analytical Change (New Peaks) B->C D Photodegradation B->D E Hydrolysis B->E F Confirm Purity (HPLC) C->F G Characterize Impurities (LC-MS) D->G E->G H Improve Storage Conditions (Inert gas, low temp, dark) F->H G->H J Stable Compound, Reproducible Results H->J I Prepare Fresh Solutions I->J

Caption: Troubleshooting workflow for stability issues.

VII. References

  • Fier, P. S., & Maloney, K. M. (2017). A Copper-Catalyzed Synthesis of Phenols with a Traceless Hydroxide Surrogate under Mild Reaction Conditions. Organic Letters, 19(11), 3033–3036.

  • Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006). The Selective Palladium-Catalyzed Synthesis of Phenols from Aryl Halides and KOH. Journal of the American Chemical Society, 128(33), 10694–10695.

  • Guo, S., Lu, L., & Cai, H. (2013). A Mild and Efficient Protocol for the Synthesis of Phenols from Arylboronic Acids Promoted by KOH. Synlett, 24(13), 1712–1714.

  • Gogoi, A., & Bora, U. (2012). A Mild and Efficient Methodology for the ipso-Hydroxylation of Arylboronic Acids to Phenols. Synlett, 23(07), 1079–1081.

  • Chen, G., Zeng, X., & Cui, X. (2014). A General and Efficient Aerobic Oxidative Hydroxylation of Arylboronic Acids Promoted by Benzoquinone. Synthesis, 46(02), 263–268.

  • Zhu, C., Wang, R., & Falck, J. R. (2012). N-Oxide: A New Reagent for the ipso-Hydroxylation of Aryl/Heteroarylboronic Acids and Boronate Esters. Organic Letters, 14(13), 3494–3497.

  • Xu, J., Wang, X., Shao, C., Su, D., Cheng, G., & Hu, Y. (2010). A General and Efficient Copper-Catalyzed Oxidative Hydroxylation of Arylboronic Acids at Room Temperature in Water. Organic Letters, 12(9), 1964–1967.

  • Sunderhaus, J. D., Lam, H., & Dudley, G. B. (2003). Preparation of phenols from arylboronic acids. Organic Letters, 8(20), 4571-4573.

  • Rayment, E. J., Summerhill, N., & Anderson, E. A. (2012). Rapid, efficient methods for the preparation of phenols from the oxidation of arylhydrosilanes. The Journal of Organic Chemistry, 77(16), 7052–7060.

  • Bouquet-Somrani, C., Finiels, A., & Graffin, P. (1996). Photocatalytic degradation of hydroxylated biphenyl compounds. Applied Catalysis B: Environmental, 8(1-2), 135-144.

  • Babić, S., et al. (2019). The role of photodegradation in the environmental fate of hydroxychloroquine. Chemosphere, 229, 337-345.

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Triplet-sensitized photodegradation of sulfa drugs containing six-membered heterocyclic groups: identification of an SO2 extrusion photoproduct. Environmental Science & Technology, 38(14), 3933-3940.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. (2011). Journal of Chromatographic Science, 49(8), 614-619.

References

Strategies to reduce cytotoxicity of 4-Fluoro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Characterizing and Mitigating Cytotoxicity

Welcome to the technical support center for 4-Fluoro-1H-indazol-6-ol. As researchers and drug development professionals, encountering unexpected or higher-than-desired cytotoxicity with a novel compound is a common challenge. This guide is structured to provide a logical, scientifically-grounded framework for troubleshooting these issues. Rather than a simple list of protocols, this center functions as a decision-making guide, helping you to first understand the nature of the cytotoxicity you are observing and then to rationally design strategies to mitigate it.

Disclaimer: this compound is a compound with limited publicly available data on its specific cytotoxic profile. The strategies outlined below are based on established principles of toxicology and cell biology for small molecules and provide a general framework for investigation.

Part 1: Initial Assessment & Troubleshooting Experimental Artifacts

Before investigating complex biological mechanisms, it is critical to confirm that the observed cytotoxicity is a true effect of the compound and not an artifact of the experimental setup. This section addresses the most common sources of error.

Frequently Asked Questions (FAQs)

Q1: I'm observing high cytotoxicity even at low concentrations of my compound. Where should I start troubleshooting?

This is a common issue that often points to experimental variables rather than the compound's intrinsic activity. The first step is to systematically rule out confounding factors.

Troubleshooting Workflow: Is It Your Compound or Your Conditions?

Caption: Troubleshooting workflow for initial cytotoxicity assessment.

Q2: How do I distinguish between solvent-induced toxicity and compound-induced toxicity?

To isolate the effect of your compound, you must run two critical controls:

  • Untreated Control: Cells in media only. This is your baseline for maximum cell health.

  • Vehicle-Only Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in your experiment.

If you observe significant cell death in the vehicle-only control compared to the untreated control, the solvent is the primary culprit.[1] It is strongly recommended to perform a vehicle dose-response curve to determine the maximum non-toxic concentration for your specific cell line before proceeding.[1]

SolventGeneral Safe Concentration (v/v)Notes
DMSO ≤ 0.5%Some robust cell lines may tolerate up to 1%, but primary cells are often more sensitive.[1]
Ethanol < 0.5%Higher concentrations can inhibit cell growth.[1]
Acetone < 0.5%Generally shows low toxicity at concentrations up to 1%.[1]
Note: These are general guidelines. Always determine the specific tolerance for your cell line.[1]

Q3: My absorbance readings in my MTT assay are inconsistent or have a high background. What's causing this?

High background or variability in metabolic assays like MTT can stem from several sources:

  • Microbial Contamination: Bacteria or yeast can reduce the MTT reagent, leading to a false-positive signal of high viability.[2] Always visually inspect plates for contamination.

  • Phenol Red Interference: Phenol red in culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the assay incubation step.[2]

  • Compound Interference: Your compound might be colored or autofluorescent, directly interfering with the assay readout. Always run a "No-Cell" control containing media and your compound at the highest concentration to check for this.[1]

  • Incomplete Solubilization: Ensure the formazan crystals are fully dissolved before reading the plate. Use an appropriate solubilization solution and mix thoroughly.[2]

Part 2: Mechanistic Investigation - Uncovering the "Why"

Once you have confirmed true compound-specific cytotoxicity, the next step is to understand the mechanism of cell death. This knowledge is crucial for devising a rational mitigation strategy. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[3]

Frequently Asked Questions (FAQs)

Q1: How can I determine if this compound is inducing apoptosis or necrosis?

A combination of assays is the most robust approach. Assays that measure membrane integrity are key to distinguishing these pathways.

Decision Tree: Choosing the Right Cytotoxicity Assay

Caption: A guide to selecting an appropriate cytotoxicity assay.

A powerful and common approach is to use dual staining with Annexin V and a membrane-impermeable dye like Propidium Iodide (PI) analyzed by flow cytometry.[4]

  • Healthy Cells: Annexin V negative / PI negative

  • Early Apoptotic Cells: Annexin V positive / PI negative

  • Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive

  • Necrotic Cells: Annexin V negative / PI positive

Q2: My compound reduces MTT signal but doesn't increase LDH release. What does this mean?

This is a classic example of why relying on a single assay can be misleading. An MTT assay measures metabolic activity, which is often tied to mitochondrial function.[5] A reduction in MTT signal without a corresponding increase in LDH (a marker of membrane rupture) suggests your compound might be causing metabolic dysfunction or cytostatic effects rather than immediate cell lysis.[5] It could be an inhibitor of mitochondrial respiration. In this case, you should investigate mitochondrial health directly.

Experimental Protocols: Key Mechanistic Assays

Protocol: LDH Release Assay (Necrosis) This assay quantifies lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24-72 hours). Include Untreated, Vehicle, and Maximum LDH Release controls.

  • Maximum LDH Release Control: About 45 minutes before the end of the incubation, add 10 µL of a Lysis Solution (e.g., 10X Triton X-100) to the designated control wells.[6]

  • Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Reagent). Add 50 µL of the mixture to each well of the new plate.

  • Incubation & Reading: Incubate at room temperature for 10-20 minutes, protected from light. Stop the reaction with the provided stop solution. Measure the absorbance or fluorescence on a plate reader.[7]

  • Calculation: Calculate percent cytotoxicity relative to the maximum LDH release control after subtracting background values.

Protocol: Annexin V/PI Staining for Flow Cytometry (Apoptosis vs. Necrosis)

  • Cell Culture & Treatment: Culture cells in 6-well plates and treat with the compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE™. Centrifuge all cells and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorescently-labeled Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add additional Binding Buffer to each tube and analyze immediately on a flow cytometer.

Part 3: Rational Strategies for Cytotoxicity Mitigation

Armed with mechanistic insights, you can now explore strategies to reduce the off-target toxicity of this compound while, hopefully, preserving its desired biological activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce the cytotoxicity of a small molecule?

There are three main pillars of mitigation:

  • Formulation-Based Strategies: Altering how the drug is delivered to the cells.

  • Dose and Time Optimization: Modifying the experimental parameters.

  • Medicinal Chemistry Approaches: Structurally modifying the compound itself (a long-term strategy).

Mitigation Strategy Overview

MitigationStrategies cluster_formulation Formulation Strategies cluster_experimental Experimental Optimization cluster_medicinal Medicinal Chemistry F1 Encapsulation F2 Nanoparticle Delivery F1->F2 F3 Prodrug Approach F1->F3 F1_desc Use carriers like liposomes or cyclodextrins to shield the compound and control its release. [9] F1->F1_desc E1 Dose Reduction E2 Time-Course Analysis E1->E2 E1_desc Determine the lowest effective concentration (IC50 vs. TC50). E1->E1_desc E3 Co-treatment E3_desc Use of chemoprotective agents or antioxidants if the mechanism (e.g., oxidative stress) is known. [15] E3->E3_desc M1 Structural Modification M1_desc Modify functional groups to reduce interaction with off-targets. May alter efficacy. [19] M1->M1_desc M2 Metabolic Stability M2_desc Design to avoid formation of reactive metabolites. [8] M2->M2_desc

Caption: Overview of key strategies to mitigate compound cytotoxicity.

Q2: Can I use a formulation-based approach in a standard in vitro cell culture experiment?

Yes. While often considered for in vivo studies, formulation can be highly effective in vitro. A common and accessible strategy is to use cyclodextrins . These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively "shielding" the compound and increasing its solubility and stability. This can reduce the free concentration of the drug available to interact non-specifically with cell membranes, potentially lowering cytotoxicity.

Protocol: Complexation with HP-β-Cyclodextrin

  • Prepare Stock Solution: Prepare a high-concentration stock solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in serum-free medium or PBS (e.g., 20% w/v).

  • Prepare Compound Stock: Dissolve your this compound in a minimal amount of organic solvent (e.g., DMSO).

  • Complexation: Slowly add the compound stock to the vigorously stirring HP-β-CD solution. The molar ratio of compound to cyclodextrin often needs to be optimized, but a starting point is 1:1 to 1:10.

  • Incubation: Allow the mixture to stir at room temperature for 1-24 hours to allow for complex formation.

  • Application: Use this complexed stock solution to treat your cells, ensuring the final concentration of HP-β-CD in the wells is non-toxic (determine this with a vehicle control).

Q3: My data suggests mitochondrial toxicity. Are there specific mitigation strategies for this?

If your compound is impairing mitochondrial function, you could explore co-treatment with mitochondrial-protective agents. For example, if you suspect the mechanism involves oxidative stress, co-incubation with an antioxidant like N-acetylcysteine (NAC) could rescue the cells from cytotoxic effects. This not only serves as a mitigation strategy but also helps confirm the mechanism of action.

This technical guide provides a starting framework. The key to success is a systematic, data-driven approach. By carefully validating your initial observations, investigating the underlying mechanism, and then applying rational mitigation strategies, you can overcome the challenges of compound-induced cytotoxicity and advance your research.

References

Technical Support Center: Troubleshooting Batch-to-Batch Variability in the Synthesis of 4-Fluoro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for 4-Fluoro-1H-indazol-6-ol. This molecule is a critical heterocyclic intermediate, valued in drug discovery and development for its versatile scaffold. Achieving high purity and consistent quality across synthetic batches is paramount for reproducible downstream results and adherence to regulatory standards. Batch-to-batch variability—manifesting as differences in yield, purity, color, or physical form—can significantly impede research timelines and manufacturing processes.

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve common issues encountered during the synthesis of this compound. The insights herein are derived from established principles in heterocyclic chemistry, process optimization, and analytical sciences, tailored to address the unique challenges posed by this substituted phenolic indazole.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding batch consistency.

Q1: What are the primary root causes of batch-to-batch variability in the synthesis of this compound?

A1: The variability almost always originates from one of four areas:

  • Starting Material Quality: Inconsistent purity, isomeric ratio, or residual contaminants (solvents, metals) in precursors.

  • Process Parameter Control: Minor deviations in reaction temperature, time, reagent stoichiometry, or mixing efficiency. The presence of a phenolic hydroxyl group makes the molecule susceptible to oxidation, requiring strict atmospheric control.

  • Work-up and Isolation Procedures: Inconsistent pH adjustments, extraction solvent volumes, or drying methods can introduce variability in product quality and impurity profiles.

  • Purification and Drying: Differences in crystallization solvent, cooling profiles, or drying conditions (temperature, vacuum) can lead to variations in purity, residual solvent levels, and polymorphic form.

Q2: My final product color varies from off-white to pink or tan across batches. What is the likely cause and is it a concern?

A2: Color variation in phenolic compounds like this compound is typically due to the formation of minute quantities of colored oxidation byproducts. The phenol group is susceptible to oxidation, especially in the presence of trace metals, air (oxygen), or light, forming quinone-like structures.[1][2] While often present at very low levels (<0.1%), these highly chromophoric impurities can cause significant color changes. This is a concern because it indicates inconsistent control over the reaction atmosphere or purification process and may signal the presence of other, less visible, impurities.

Q3: What are the essential analytical techniques I should use to compare batches and ensure consistency?

A3: A standard analytical package for batch comparison should include:

  • HPLC/UPLC: To determine purity (area percent) and the impurity profile. A validated, stability-indicating method is crucial.

  • LC-MS: To identify the mass of the main component and any impurities, which is the first step in structural elucidation.

  • ¹H and ¹⁹F NMR: To confirm the chemical structure, identify regioisomers, and detect certain impurities. Advanced 2D NMR techniques like HMBC and NOESY can be invaluable for differentiating isomers.[3][4][5][6]

  • Karl Fischer Titration: To quantify water content, which can affect stability and downstream reactivity.

  • Residual Solvent Analysis (GC-HS): To quantify any remaining solvents from the synthesis and purification.

Q4: How can I control the final crystalline form (polymorphism) of my product?

A4: Polymorphism is controlled during the final crystallization step. To ensure consistency:

  • Standardize the Procedure: Strictly control the choice of solvent(s), concentration, cooling rate, and agitation.

  • Seeding: Introduce a small quantity of crystals from a previously characterized, desired batch to promote the formation of a specific polymorph.

  • Solvent Screening: If issues persist, perform a systematic solvent screen to identify conditions that reliably produce the desired crystal form.[7]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific, complex variability issues.

Guide 1: Inconsistent Purity Profile & Unidentified Impurities

Question: My HPLC analysis shows a new impurity peak, or the levels of known impurities are significantly different from our reference batch. How do I systematically identify the source and eliminate it?

Answer: An inconsistent impurity profile points to a loss of control over the reaction pathway. The key is a systematic investigation combining analytical chemistry and process review.

Underlying Causes & Mechanisms:

  • Regioisomer Formation: Indazole synthesis, especially during the cyclization step, can often produce regioisomers. For example, in syntheses involving cyclization onto a substituted benzene ring, the regioselectivity may not be absolute, leading to isomers that are often difficult to separate due to similar polarities.[8]

  • Incomplete Reaction: Unreacted starting materials or stable intermediates can carry through the process if reaction times or temperatures are insufficient.

  • Side Reactions: The phenolic -OH and the indazole N-H are both reactive sites. Potential side reactions include O-alkylation or N-alkylation if alkylating agents are present, or oxidation as previously mentioned.

  • Degradation: The product may be degrading during work-up or isolation, especially under harsh pH or high-temperature conditions. Phenolic compounds can be unstable at elevated temperatures or when exposed to light.[2][9][10]

Workflow for Impurity Identification and Resolution:

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Corrective Action start Inconsistent Impurity Profile Detected (HPLC) lcms Characterize by LC-MS (Determine Mass of Impurity) start->lcms structure Propose Impurity Structure lcms->structure nmr Isolate Impurity (Prep-HPLC) & Analyze by NMR structure->nmr For Confirmation review Review Synthetic Route for Plausible Side Reactions structure->review raw_mat Re-analyze Starting Materials & Reagents review->raw_mat process Audit Process Parameters (Temp, Time, pH Logs) review->process modify_rxn Modify Reaction Conditions (e.g., Temp, Stoichiometry) process->modify_rxn modify_workup Optimize Work-up (e.g., pH, Quench) process->modify_workup modify_purify Develop New Purification Method process->modify_purify end Implement Change & Validate Consistency modify_rxn->end modify_workup->end modify_purify->end

Caption: Workflow for identifying and resolving impurity issues.

Experimental Protocol: Differentiating Regioisomers

  • Acquire High-Resolution NMR Data: Obtain ¹H, ¹³C, ¹⁹F, and 2D NMR (COSY, HSQC, HMBC) spectra for both the clean reference batch and the batch containing the suspected isomeric impurity.

  • Focus on HMBC and NOESY:

    • ¹H-¹⁵N HMBC: This is a powerful, though less common, technique that can definitively distinguish N1 vs. N2 substituted indazoles by observing long-range correlations from protons to the nitrogen atoms of the pyrazole ring.[3]

    • NOESY: For N-substituted indazoles, a NOE correlation between the N-substituent and the H7 proton is indicative of an N1-isomer, while a correlation to the H3 proton would suggest an N2-isomer. For the parent N-H indazole, look for correlations between the N-H proton and adjacent aromatic protons to help assign the dominant tautomer in solution.

  • Analyze Aromatic Coupling: Carefully analyze the coupling patterns of the aromatic protons. Different substitution patterns will result in distinct splitting patterns and coupling constants.

Guide 2: Poor or Inconsistent Yield

Question: My reaction yield has dropped by 20% compared to previous successful campaigns. What are the most critical parameters to investigate to restore performance?

Answer: A significant drop in yield is often traced back to a few critical process parameters or the quality of a key reagent. A decision-tree approach can help isolate the variable.

Underlying Causes & Mechanisms:

  • Reagent Degradation: Key reagents, such as organometallics, reducing agents (e.g., hydrazine), or the starting materials themselves may have degraded upon storage. This is particularly relevant for syntheses involving sensitive reagents.[11]

  • Catalyst Inactivity: If the synthesis involves a catalyst (e.g., Pd for cross-coupling, Raney Nickel for reduction), the catalyst may be poisoned or deactivated.

  • Sub-optimal Temperature Control: Many reactions for forming heterocyclic rings are exothermic. Poor temperature control can lead to an increase in side product formation at the expense of the desired product.[12]

  • Atmospheric Contamination: The presence of oxygen can lead to oxidative side reactions, especially with the electron-rich phenolic ring. Moisture can quench moisture-sensitive reagents.

  • Inefficient Cyclization: The key ring-forming step is often the most sensitive. For instance, in a Davis-Beirut type reaction, the base concentration and temperature are critical for the N-N bond formation.[13][14][15]

Decision Tree for Troubleshooting Low Yield:

G cluster_input Input Analysis cluster_process Process Analysis cluster_output Conclusion start Low Yield Observed sm_purity Re-assay Starting Material Purity/Identity? start->sm_purity sm_purity_no Purity Confirmed sm_purity->sm_purity_no Yes sm_issue Root Cause: Starting Material sm_purity->sm_issue No reagent_quality Verify Reagent/Catalyst Activity with a Standard Rxn? reagent_quality_no Activity Confirmed reagent_quality->reagent_quality_no Yes reagent_issue Root Cause: Reagent/Catalyst reagent_quality->reagent_issue No sm_purity_no->reagent_quality temp_log Review Temp Logs for Excursions? reagent_quality_no->temp_log temp_log_no Temp in Spec temp_log->temp_log_no No temp_issue Root Cause: Temp Control temp_log->temp_issue Yes atmosphere Check for Leaks in Inert Gas Setup? atmosphere_no System Sealed atmosphere->atmosphere_no No atm_issue Root Cause: Atmosphere atmosphere->atm_issue Yes crude_analysis Analyze Crude by HPLC/LCMS. Is a new byproduct dominant? crude_analysis_no Profile Unchanged, Low Conversion crude_analysis->crude_analysis_no No byproduct_issue Root Cause: Side Reaction crude_analysis->byproduct_issue Yes temp_log_no->atmosphere atmosphere_no->crude_analysis unknown_issue Root Cause: Mechanical/Other crude_analysis_no->unknown_issue

Caption: Decision tree for diagnosing the root cause of low yield.

Section 3: Recommended Analytical & Purification Protocols

Standardizing methods is the most effective way to reduce batch-to-batch variability.

Protocol 1: Standardized HPLC Method for Purity Assessment

This protocol provides a robust starting point for developing a method to track purity and impurity profiles consistently.

ParameterRecommended SettingRationale
Column C18, Polar-Embedded or Polar-Endcapped (e.g., 2.1 x 100 mm, 1.8 µm)The polar functional groups provide better retention and peak shape for polar heterocyclic compounds like indazoles.[16]
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and aids in good peak shape by keeping phenolic and amine groups protonated.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 10 minutes, hold for 2 minutesA wide gradient ensures elution of both polar starting materials and less polar byproducts.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Detection UV Diode Array Detector (DAD) at 220 nm, 254 nm, and 280 nmMultiple wavelengths help ensure all impurities are detected, as chromophores will vary.
Protocol 2: Recrystallization for Final Product Purification

Recrystallization is a powerful technique for removing minor impurities and ensuring a consistent final product form.

Objective: To purify crude this compound to >99.5% purity with a consistent physical appearance.

Step-by-Step Methodology:

  • Solvent Screening (Small Scale):

    • Test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, water) at room temperature and at reflux.

    • An ideal single solvent will show poor solubility at room temperature but high solubility at reflux.

    • Alternatively, identify a solvent in which the product is highly soluble (e.g., methanol) and an anti-solvent in which it is insoluble (e.g., water or heptane).

  • Dissolution:

    • In a flask equipped with a reflux condenser, add the crude this compound.

    • Add the minimum amount of the chosen hot solvent (or solvent mixture) required to fully dissolve the solid with gentle heating and stirring. Adding excess solvent will reduce yield.

  • Decolorization (Optional):

    • If the solution is highly colored, add a small amount of activated carbon (charcoal) and stir at high temperature for 5-10 minutes.

    • Filter the hot solution through a pad of celite to remove the carbon. This step must be done quickly to prevent premature crystallization.

  • Controlled Cooling (Crystallization):

    • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of ice-cold crystallization solvent to remove residual mother liquor containing the impurities.

  • Drying:

    • Dry the purified crystals under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved. Avoid excessive heat, which can cause degradation of phenolic compounds.[9]

References

Technical Support Center: Enhancing the Bioavailability of 4-Fluoro-1H-indazol-6-ol Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-F4I6O-BIOA

Version: 1.0

Introduction: The Challenge of 4-Fluoro-1H-indazol-6-ol

Welcome to the technical support guide for this compound. This molecule, a promising active pharmaceutical ingredient (API) within the indazole class, presents significant formulation challenges primarily due to its anticipated poor aqueous solubility.[1][2][3] The indazole scaffold, while valuable for its biological activity, often results in compounds with high crystallinity and lipophilicity, leading to low dissolution rates and, consequently, poor and variable oral bioavailability.[4][5]

This guide is structured to function as a dedicated support center for researchers and formulation scientists. It provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides designed to navigate the complexities of enhancing the systemic exposure of this compound. Our approach is grounded in fundamental scientific principles and validated experimental protocols to empower you to select and optimize the most effective formulation strategy.

To effectively address formulation challenges, we must first understand the physicochemical properties of the API. While specific experimental data for this compound is proprietary, we can extrapolate a working profile based on its structural analogues.

PropertyEstimated ValueRationale / Implication for Bioavailability
Molecular Formula C₇H₅FN₂O-
Molecular Weight 152.13 g/mol Low molecular weight is generally favorable for permeability.
LogP 1.5 - 2.5Indicates a lipophilic nature, suggesting poor aqueous solubility but potentially good membrane permeability.[6]
Aqueous Solubility < 0.1 mg/mLPrimary Barrier: Expected to be poorly soluble, limiting dissolution and subsequent absorption.[7]
pKa ~8-9 (hydroxyl), ~13 (indazole NH)The weakly acidic hydroxyl group may offer limited opportunities for salt formation.[8]
Melting Point > 150 °CHigh melting point suggests a stable crystal lattice, requiring significant energy to dissolve, further contributing to low solubility.
BCS Classification Likely Class II or IVLow solubility and potentially high permeability (BCS II) is the most probable classification.[4]

Part 1: Frequently Asked Questions (General)

Q1: What is bioavailability and why is it a concern for this compound?

A: Bioavailability refers to the fraction of an administered drug dose that reaches the systemic circulation unchanged.[9] For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Due to its predicted low aqueous solubility, this compound is likely to be "dissolution rate-limited," meaning its absorption is restricted by how quickly it can dissolve. This leads to low bioavailability, high variability between patients, and potential failure to achieve therapeutic concentrations.[4][5]

Q2: What are the primary strategies for enhancing the bioavailability of a poorly soluble compound like this?

A: The main goal is to increase the dissolution rate and/or the apparent solubility of the API in the gastrointestinal tract. The three most widely adopted and successful strategies are:

  • Particle Size Reduction: Increasing the surface area of the API by reducing particle size to the micron or sub-micron (nano) range.[10]

  • Amorphous Solid Dispersions (ASDs): Converting the stable crystalline form of the API into a higher-energy, more soluble amorphous form, which is stabilized within a polymer matrix.[11][12]

  • Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the lipophilic API in a lipid-based formulation, which can form emulsions or microemulsions in the gut, bypassing the need for dissolution from a solid state.[13][14][15]

Q3: How do I choose the best formulation strategy for my experiment?

A: The choice depends on the API's specific properties, the target dose, and available manufacturing capabilities. A logical workflow can guide this decision. The following diagram outlines a decision-making process for selecting a primary formulation strategy.

G start Start: Characterize API (Solubility, LogP, Dose, Tm) is_lipid_soluble Is API soluble in lipids/oils? start->is_lipid_soluble is_thermolabile Is API thermolabile (Tm < 100°C)? is_lipid_soluble->is_thermolabile No strategy_lbdss Pursue Lipid-Based Formulation (LBDDS) is_lipid_soluble->strategy_lbdss Yes high_dose High Dose (>100mg)? is_thermolabile->high_dose No strategy_nano Pursue Nanosuspension is_thermolabile->strategy_nano Yes (Avoids thermal stress) strategy_asd Pursue Amorphous Solid Dispersion (ASD) high_dose->strategy_asd No high_dose->strategy_nano Yes (High drug loading possible) asd_process Select ASD Process strategy_asd->asd_process spray_drying Spray Drying asd_process->spray_drying Thermolabile hme Hot Melt Extrusion (HME) asd_process->hme Thermostable

Caption: Decision workflow for formulation strategy selection.

Part 2: Troubleshooting Guide: Amorphous Solid Dispersions (ASDs)

ASDs are a powerful tool but require careful formulation to prevent the high-energy amorphous drug from reverting to its low-solubility crystalline form.[12]

Question / IssueProbable Cause(s)Recommended Action(s)
My ASD formulation shows low in-vitro dissolution or fails to achieve supersaturation. 1. Insufficient Polymer: The drug-to-polymer ratio is too high, leading to rapid drug release and precipitation ("parachute" failure).[12]2. Poor Polymer Choice: The selected polymer is not sufficiently inhibiting crystallization in the dissolution media.3. Phase Separation: The drug and polymer are not miscible, forming drug-rich domains that behave like pure amorphous drug.1. Decrease Drug Loading: Prepare new ASDs with a higher polymer content (e.g., move from 1:1 to 1:2 or 1:3 drug-to-polymer ratio).2. Screen Polymers: Test polymers with different crystallization inhibition mechanisms (e.g., HPMC-AS, PVP, Soluplus®).3. Assess Miscibility: Use Differential Scanning Calorimetry (DSC) to check for a single glass transition temperature (Tg), indicating a miscible system.
The ASD powder is physically unstable and recrystallizes during storage. 1. Low Glass Transition Temp (Tg): The formulation's Tg is too close to the storage temperature, allowing for molecular mobility and recrystallization.2. Hygroscopicity: The formulation is absorbing moisture, which acts as a plasticizer, lowering the Tg and increasing mobility.[12]3. Suboptimal Polymer: The polymer does not have strong specific interactions (e.g., hydrogen bonding) with the drug to stabilize it.1. Select High-Tg Polymers: Choose a polymer with a higher Tg (e.g., HPMC-AS HG grade) to elevate the formulation's overall Tg.2. Control Humidity: Store the ASD in desiccated conditions and consider co-formulating with a moisture scavenger. Package with desiccants.3. Promote Interactions: Screen for polymers that can form hydrogen bonds with the indazole's NH or hydroxyl groups.
During spray drying, the product yield is low, or the material sticks to the cyclone wall. 1. Low Tg: The formulation has a low Tg, causing it to be sticky at the process outlet temperature.2. Inappropriate Solvent System: The solvent system has a very high boiling point, leading to incomplete drying.3. High Solution Viscosity: The feed solution is too viscous for effective atomization.1. Lower Outlet Temperature: Carefully reduce the drying gas outlet temperature, ensuring it remains above the solvent's boiling point.2. Optimize Solvents: Use a solvent system with a lower boiling point (e.g., acetone/methanol) if the API and polymer are soluble.3. Reduce Solids Content: Lower the total solids concentration in the feed solution to decrease viscosity.
Experimental Protocol: ASD Formulation via Spray Drying

This protocol describes a screening process for creating an ASD of this compound.

  • Polymer & Solvent Selection:

    • Select 2-3 polymers for screening (e.g., PVP K30, HPMC-AS MG, Soluplus®).

    • Identify a common solvent system that dissolves both the API and the polymers (e.g., methanol, acetone, or a 1:1 mixture).

  • Solution Preparation:

    • Prepare three separate solutions, each with a different drug-to-polymer ratio (e.g., 1:1, 1:2, 1:3 by weight).

    • Target a total solids concentration of 2-5% (w/v).

    • Dissolve the polymer in the solvent first, then add the API. Stir until a clear solution is obtained.

  • Spray Drying Process:

    • Set the spray dryer parameters. Example starting parameters for a lab-scale dryer:

      • Inlet Temperature: 120 °C

      • Aspirator/Blower Rate: 80-100%

      • Feed Pump Rate: 5-10 mL/min

      • Nozzle Gas Flow: ~400 L/hr

    • Equilibrate the system by running the pure solvent through for 5-10 minutes.

    • Switch the feed to the API-polymer solution.

    • Collect the dried powder from the collection vessel.

  • Post-Drying & Characterization:

    • Dry the collected powder in a vacuum oven at 40 °C for 24 hours to remove residual solvent.

    • Characterization:

      • Amorphicity: Analyze using Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks indicates an amorphous solid.

      • Miscibility: Analyze using DSC to find a single Tg.

      • Performance: Conduct in-vitro dissolution testing.[16][17]

Part 3: Troubleshooting Guide: Particle Size Reduction (Nanosuspensions)

Creating a stable nanosuspension involves reducing API crystals to below 1000 nm and preventing them from re-aggregating.[4]

Question / IssueProbable Cause(s)Recommended Action(s)
I cannot achieve the target particle size (e.g., <200 nm) even after prolonged milling. 1. Insufficient Milling Energy: The energy input from the milling media is not enough to fracture the API crystals effectively.2. Material is Too Soft/Ductile: The API is deforming plastically instead of fracturing.3. Viscosity Too High: The suspension is too thick, impeding the movement and impact of the milling media.1. Increase Energy: Use smaller, denser milling media (e.g., 0.1-0.3 mm Yttria-stabilized zirconia). Increase the stirrer speed.2. Cryo-Milling: If available, milling at reduced temperatures can make the material more brittle.3. Dilute the Suspension: Decrease the API concentration in the suspension to lower the viscosity.
The particle size is good initially, but the particles aggregate or show crystal growth over time. 1. Inadequate Stabilization: The concentration or type of stabilizer is insufficient to provide a steric or electrostatic barrier to prevent agglomeration.2. Ostwald Ripening: The amorphous surface of milled particles has higher solubility, causing smaller particles to dissolve and redeposit onto larger ones, leading to crystal growth.1. Optimize Stabilizers: Screen different stabilizers (e.g., Poloxamers, Tween 80, SLS) and their concentrations. Often, a combination of a primary steric stabilizer and an ionic stabilizer is effective.2. Add a Crystallization Inhibitor: Include a polymer like HPMC or PVP in the suspension medium to adsorb to the particle surface and hinder crystal growth.
The milling process generates too much foam or heat. 1. High Surfactant Concentration: The stabilizer concentration is too high, causing foaming at high shear rates.2. High Milling Energy: The mechanical energy input is being converted to heat.1. Reduce Stabilizer: Titrate down the stabilizer concentration to the minimum required for stability.2. Use a Jacketed Vessel: Employ a milling vessel with a cooling jacket to control the process temperature.
Experimental Protocol: Nanosuspension via Wet Bead Milling
  • Formulation of Suspension Medium:

    • Prepare an aqueous solution containing a stabilizer. A good starting point is 2% (w/v) Poloxamer 407.

    • Optionally, include a co-stabilizer like 0.2% (w/v) sodium lauryl sulfate (SLS).

  • Preparation of Pre-Suspension:

    • Disperse the micronized this compound into the suspension medium at a concentration of 5-10% (w/w).

    • Homogenize this mixture using a high-shear rotor-stator homogenizer for 5-10 minutes to create a uniform pre-suspension.

  • Wet Bead Milling:

    • Charge a lab-scale bead mill with yttria-stabilized zirconium oxide beads (e.g., 0.2 mm diameter).

    • Add the pre-suspension to the milling chamber.

    • Begin milling at a high speed (e.g., 2000-3000 rpm).

    • Monitor the particle size distribution at regular intervals (e.g., every 30 minutes) using a laser diffraction or dynamic light scattering instrument.

    • Continue milling until the desired particle size is achieved and the size distribution is stable.

  • Post-Milling & Characterization:

    • Separate the nanosuspension from the milling beads.

    • Characterization:

      • Particle Size & Distribution: Confirm using Dynamic Light Scattering (DLS).

      • Physical Stability: Monitor particle size over time at different storage conditions (e.g., 5 °C and 25 °C) to check for aggregation.

      • Performance: Conduct dissolution testing using a method that allows for separation of dissolved drug from nanoparticles (e.g., dialysis sac method).

Part 4: Troubleshooting Guide: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS, particularly Self-Microemulsifying Drug Delivery Systems (SMEDDS), are excellent for lipophilic drugs but require careful selection of excipients to ensure efficient emulsification and prevent drug precipitation in vivo.[15][18]

Question / IssueProbable Cause(s)Recommended Action(s)
The API has poor solubility in common lipids and oils. 1. API Polarity: Despite being lipophilic, the API may have some polarity (from the hydroxyl and indazole groups) that limits its solubility in highly non-polar long-chain triglycerides.2. High Crystal Lattice Energy: The energy required to break the crystal lattice is greater than the energy gained from solvating it in the lipid.1. Screen Medium-Chain Triglycerides (MCTs): Test oils like Capmul MCM or Captex 355, which have greater solvent capacity for moderately polar drugs.2. Use Co-solvents/Surfactants: Screen surfactants (e.g., Kolliphor EL, Tween 80) and co-solvents (e.g., Transcutol HP, PEG 400) which can act as primary solvents for the API.
The formulation does not self-emulsify or forms a coarse, unstable emulsion upon dilution. 1. Incorrect Surfactant-to-Oil Ratio: The ratio is too low to effectively reduce the interfacial tension and create small droplets.2. Low HLB Value: The overall Hydrophile-Lipophile Balance (HLB) of the surfactant system is too low (too lipophilic) to promote dispersion in water.1. Increase Surfactant Level: Systematically increase the concentration of the surfactant in the formulation.2. Increase System HLB: Blend the primary surfactant with a more hydrophilic co-surfactant (e.g., one with HLB > 12) to raise the overall HLB of the system.
The drug precipitates from the formulation during in-vitro lipolysis/digestion. 1. Supersaturation: During digestion, the lipid components are broken down by lipase, reducing the formulation's solvent capacity for the drug and leading to supersaturation and precipitation.2. Poor Solubilization by Micelles: The drug is not effectively incorporated into the mixed micelles formed by bile salts and digestion products.1. Incorporate a Polymer: Add a precipitation inhibitor like HPMC to the formulation. This polymer can help maintain supersaturation upon dispersion and digestion.2. Use Digestion-Resistant Surfactants: Formulate with a higher proportion of surfactants and co-solvents that are not substrates for lipase, ensuring solvent capacity is maintained during digestion.

Workflow for LBDDS Development

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: In-Vitro Performance s1 Step 1: Solubility Screening Determine API solubility in various oils, surfactants, co-solvents s2 Step 2: Construct Ternary Phase Diagrams Identify self-emulsifying regions for promising excipient combinations s1->s2 o1 Step 3: Formulation Optimization Select formulations with good emulsification performance and high drug load s2->o1 o2 Step 4: Characterization Measure droplet size, zeta potential, and robustness to dilution o1->o2 p1 Step 5: In-Vitro Lipolysis Assess drug precipitation during simulated digestion o2->p1 p2 Step 6: Final Formulation Selection Choose lead candidate for in-vivo studies p1->p2

Caption: A systematic workflow for developing LBDDS formulations.

References

Mitigating interference of 4-Fluoro-1H-indazol-6-ol in biochemical assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for mitigating assay interference from 4-Fluoro-1H-indazol-6-ol. This resource is designed for researchers, scientists, and drug development professionals to proactively identify and troubleshoot common artifacts associated with this compound class in biochemical and cell-based assays. The indazole scaffold, while a valuable pharmacophore, possesses intrinsic properties that require careful consideration during experimental design and data interpretation.

Introduction: Why Special Caution is Needed for this compound

This compound belongs to a class of heterocyclic aromatic compounds. Its structure contains two key features that predispose it to assay interference:

  • A Highly Conjugated Indazole Ring System: This structure is a powerful chromophore, meaning it can absorb and emit light, leading to potential optical interference such as autofluorescence or quenching.[1]

  • A Phenolic Hydroxyl Group (-OH): This functional group can be redox-active and may contribute to compound reactivity or the formation of Pan-Assay Interference Compounds (PAINS) structural alerts.[2][3]

Failure to account for these properties can lead to the generation of false-positive or false-negative results, wasting significant time and resources in drug discovery pipelines.[4][5] This guide provides a systematic, question-driven approach to diagnosing and resolving these issues.

Part 1: Troubleshooting Guide - Is My Hit Real?

This section addresses common problems observed during screening and follow-up studies.

Question 1: My fluorescence assay shows a high background signal or an apparent increase in activity, even in my no-enzyme controls. What's happening?

Answer: This is a classic sign of autofluorescence . The compound itself is likely emitting light at or near the emission wavelength of your assay's fluorophore, creating a false-positive signal.[6][7]

Troubleshooting Steps:

  • Pre-Read the Compound Plate: Before adding any enzyme or substrate, read your plate containing this compound at the assay's specific excitation and emission wavelengths. A high signal in the compound-only wells confirms autofluorescence.[7]

  • Perform a Spectral Scan: For confirmed hits, perform a full emission scan. An autofluorescent compound will often display a broad emission spectrum, whereas a true signal from a specific probe (like an Alexa Fluor or rhodamine dye) will have a characteristic, narrower peak.

  • Run a "Buffer Only" Counter-Screen: Test the compound in the complete assay buffer system without the target enzyme or substrate. A persistent signal directly implicates the compound's intrinsic fluorescence.[8]

Mitigation Strategy: If autofluorescence is confirmed, the most effective strategy is to switch to a different detection modality (e.g., luminescence, absorbance, or a time-resolved fluorescence assay) or use red-shifted fluorophores, as compound fluorescence is less common at longer wavelengths.[6][9]

Question 2: My compound shows potent inhibition, but the dose-response curve is unusually steep, and the activity is lost when I add a small amount of non-ionic detergent. Is this a real inhibitor?

Answer: This behavior strongly suggests that this compound is forming colloidal aggregates .[10][11] At concentrations above its critical aggregation concentration (CAC), the compound forms nano- to micro-scale particles in your aqueous buffer.[10] These aggregates can nonspecifically sequester and denature proteins, leading to promiscuous inhibition that is not target-specific.[11][12] Aggregation is one of the most common mechanisms for false positives in high-throughput screening.[13]

Troubleshooting Steps:

  • Detergent Counter-Screen: This is the gold-standard biochemical test for aggregation. Re-run the assay in parallel with a buffer containing a low concentration (e.g., 0.01-0.025%) of a non-ionic detergent like Triton X-100 or Tween-80.[11] Aggregates are dispersed by the detergent, and a significant reduction or complete loss of inhibitory activity is a positive diagnosis for aggregation.

  • Check for Target Concentration Dependence: For well-behaved, specific inhibitors, the IC50 should be independent of the enzyme concentration. For aggregators, increasing the enzyme concentration often leads to a weaker apparent IC50, as more protein needs to be sequestered to elicit the same effect.[11]

  • Directly Observe Particles (if available): Techniques like Dynamic Light Scattering (DLS) can directly detect the formation of particles in the 50-1000 nm range as the compound concentration is increased.[11]

G cluster_0 Below Critical Aggregation Concentration (CAC) cluster_1 Above Critical Aggregation Concentration (CAC) Monomer Compound Monomers Protein_free Active Protein Monomer->Protein_free No Interaction Aggregate Colloidal Aggregate Protein_seq Sequestered & Denatured Protein Aggregate->Protein_seq Nonspecific Sequestration Inactive Protein_seq->Inactive Apparent Inhibition Monomer_init Compound in Solution Monomer_init->Monomer Monomer_init->Aggregate [Compound] > CAC

Question 3: The compound's inhibitory effect increases with pre-incubation time, and I can't recover enzyme activity after washing. Could it be chemically reactive?

Answer: This is indicative of chemical reactivity , where the compound may be covalently modifying your target protein or other assay components.[14] This can be particularly relevant for targets containing reactive cysteine residues. While this compound is not a canonical reactive molecule, its behavior should be checked.

Troubleshooting Steps:

  • Time-Dependence Study: Run the assay with and without a pre-incubation period of the enzyme and compound. A time-dependent increase in inhibition suggests a covalent or slow, tight-binding mechanism.

  • Thiol Reactivity Counter-Screen: If your target is sensitive to thiol-reactive compounds, include a scavenging agent like Dithiothreitol (DTT) in the assay buffer.[14] If the compound's activity is diminished, it may be reacting with thiol groups.

  • Orthogonal/Counter-Screens: Test the compound in a functionally unrelated assay that uses a similar detection system (e.g., a luciferase-based assay if your primary screen is luminescence-based). Activity in an unrelated assay points to promiscuous behavior rather than specific, on-target activity.[7][15]

Part 2: Proactive Mitigation & Experimental Design FAQs

FAQ 1: How can I design my primary assay to be more robust to these types of interference?
  • Use Higher Quality Reagents: Ensure buffers are fresh and use high-purity enzymes and substrates.

  • Include Detergent: If compatible with your assay, routinely include a low level of non-ionic detergent (e.g., 0.005% Triton X-100) in your assay buffer to suppress the formation of aggregates from the outset.[10]

  • Choose Red-Shifted Dyes: When using fluorescence, select probes that excite and emit above 600 nm to minimize interference from compound autofluorescence.[6]

  • Keep Protein Concentrations High (and Substrate Low): For aggregation-prone compounds, inhibition is often more pronounced at lower enzyme concentrations. Running assays at higher enzyme concentrations can help mitigate this.

FAQ 2: What is the best workflow for triaging hits to eliminate interfering compounds?

A robust triage workflow is essential to focus resources on true hits. A recommended cascade involves running orthogonal and counter-screens to systematically eliminate artifacts.

G Start Primary Screen Hit DoseResp Confirm Dose-Response Start->DoseResp Optical Optical Interference Screen (Pre-read / No-Enzyme Control) DoseResp->Optical Aggregate Aggregation Screen (Detergent Counter-Assay) Optical->Aggregate Passed Artifact1 Autofluorescent Artifact Optical->Artifact1 Failed Promiscuity Promiscuity Screen (Unrelated Target Assay) Aggregate->Promiscuity Passed Artifact2 Aggregator Artifact Aggregate->Artifact2 Failed Confirmed Confirmed, Non-Interfering Hit Promiscuity->Confirmed Passed Artifact3 Promiscuous Artifact Promiscuity->Artifact3 Failed

FAQ 3: Are there computational tools to predict interference?

Yes, computational filters can flag compounds containing substructures known to be problematic. These are often called Pan-Assay Interference Compounds (PAINS) filters.[2][3] While these tools are useful for prioritizing compounds, they are not definitive. Experimental validation is always required, as not all compounds containing a PAINS alert will interfere in every assay.[3][5]

Part 3: Detailed Experimental Protocols

Protocol 1: Autofluorescence and Quenching Counter-Assay
  • Plate Preparation: Dispense this compound into a microplate at the final assay concentration. Include "buffer only" wells as a negative control and wells with a known fluorescent standard as a positive control.

  • Pre-Read: Read the plate on a fluorescence plate reader using the identical excitation/emission wavelengths and gain settings as your primary assay.[7]

  • Assay Completion (Quenching Check): To a separate set of wells, add the final, fluorescent product of your enzymatic reaction (or a stable fluorophore at an equivalent concentration). Add the test compound.

  • Final Read: Read the plate again.

  • Data Analysis:

    • Autofluorescence: A signal in the "pre-read" plate significantly above the buffer-only control indicates autofluorescence.

    • Quenching: A signal decrease in the "quenching check" plate after adding the compound indicates fluorescence quenching.

Protocol 2: Detergent-Based Counter-Screen for Aggregation
  • Buffer Preparation: Prepare two batches of your final assay buffer: one standard buffer and one supplemented with 0.02% Triton X-100 (for a final concentration of ~0.01% in the well).

  • Assay Execution: Run your primary assay in parallel under both buffer conditions. Generate dose-response curves for this compound in both the presence and absence of the detergent.

  • Data Analysis: Compare the IC50 values from both curves. A significant rightward shift (>5-10 fold) or a complete loss of potency in the presence of Triton X-100 is strong evidence of aggregation-based inhibition.[11]

Condition Observed IC50 Interpretation
Standard Buffer1.2 µMPotent inhibition observed.
+ 0.01% Triton X-100> 50 µMActivity is detergent-sensitive, indicating aggregation.
Conclusion The compound is a likely aggregator and a false positive.

References

Validation & Comparative

A Comparative Guide to Validating the Target Engagement of 4-Fluoro-1H-indazol-6-ol in Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and chemical biology, unequivocally demonstrating that a molecule interacts with its intended protein target within the complex milieu of a living cell is a cornerstone of rigorous scientific investigation. This guide provides a comprehensive comparison of two powerful methodologies for validating the intracellular target engagement of the investigational compound 4-Fluoro-1H-indazol-6-ol: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET® Target Engagement Assay.

The selection of an appropriate target engagement validation strategy is a critical decision in the early stages of drug development. It provides essential evidence that a compound's cellular effects are a direct consequence of its interaction with the desired target. Here, we delve into the principles, protocols, and comparative advantages of CETSA and NanoBRET®, offering researchers the insights needed to make an informed choice for their specific experimental context. While the precise intracellular targets of this compound are still a subject of ongoing research, this guide will utilize a hypothetical target protein to illustrate the application of these techniques.

The Principle of Target Engagement Validation

Target engagement is the direct physical interaction of a drug molecule with its protein target inside a cell. Validating this engagement is crucial to:

  • Confirm the mechanism of action: Linking the observed biological effect to the intended molecular target.

  • Optimize drug candidates: Guiding medicinal chemistry efforts to improve potency and selectivity.

  • Interpret phenotypic screening data: Deconvoluting the specific targets responsible for a desired cellular response.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical technique that leverages the principle of ligand-induced thermal stabilization of a target protein.[1][2] The binding of a small molecule, such as this compound, can increase the thermal stability of its target protein.[3] This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[1] By subjecting cells to a temperature gradient and subsequently quantifying the amount of soluble target protein remaining, one can infer target engagement.[3][4]

CETSA Experimental Workflow

The general workflow for a CETSA experiment is a multi-step process that begins with treating cells with the compound of interest, followed by a heat challenge and subsequent analysis of protein solubility.[5]

CETSA_Workflow A 1. Cell Culture & Treatment (e.g., with this compound) B 2. Heat Challenge (Apply temperature gradient) A->B Incubate C 3. Cell Lysis B->C Cool D 4. Separation of Soluble Fraction (Centrifugation) C->D E 5. Protein Quantification (e.g., Western Blot, ELISA) D->E F 6. Data Analysis (Melt curve generation) E->F

Caption: A generalized workflow of the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol for CETSA

1. Cell Preparation and Compound Treatment: a. Seed cells at an appropriate density in culture plates and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heat Challenge: a. Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.[1] b. Aliquot the cell suspension into PCR tubes. c. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[1]

3. Cell Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[1]

4. Analysis of Soluble Protein: a. Carefully collect the supernatant containing the soluble protein fraction. b. Determine the protein concentration of each sample. c. Analyze the amount of the specific target protein in the soluble fraction by Western blotting or other quantitative protein detection methods like ELISA.

5. Data Interpretation: a. Generate a "melt curve" by plotting the percentage of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.[1] b. A rightward shift in the melt curve for the compound-treated sample indicates thermal stabilization and thus, target engagement. c. An isothermal dose-response (ITDR) experiment can be performed at a single, fixed temperature to determine the compound's potency in stabilizing the target.[1]

Method 2: NanoBRET® Target Engagement Assay

The NanoBRET® Target Engagement Assay is a proximity-based method that measures compound binding to a target protein within intact cells.[6] This technology relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor and a fluorescent acceptor.[7] In this assay, the target protein is fused to NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the target protein serves as the acceptor.[7] When the tracer binds to the NanoLuc®-target fusion protein, the close proximity allows for energy transfer, generating a BRET signal.[7] A test compound, like this compound, that binds to the target protein will competitively displace the tracer, leading to a decrease in the BRET signal.[6][7]

NanoBRET® Experimental Workflow

The NanoBRET® assay is a plate-based method that is amenable to high-throughput screening and offers a streamlined workflow.[8]

NanoBRET_Workflow A 1. Cell Transfection (Express NanoLuc®-target fusion) B 2. Cell Seeding (Assay plate) A->B C 3. Compound & Tracer Addition (this compound and fluorescent tracer) B->C D 4. Incubation & Lysis C->D Equilibrate E 5. Add Substrate & Read Plate (Measure BRET signal) D->E F 6. Data Analysis (Dose-response curve) E->F

Caption: A generalized workflow for the NanoBRET® Target Engagement Assay.

Detailed Experimental Protocol for NanoBRET®

1. Cell Line Generation: a. Genetically engineer a cell line to express the target protein as a fusion with NanoLuc® luciferase. This can be achieved through transient transfection or by creating a stable cell line.

2. Assay Preparation: a. Seed the engineered cells into a multi-well assay plate (e.g., 96- or 384-well). b. Prepare serial dilutions of this compound.

3. Compound and Tracer Addition: a. Add the serially diluted this compound or vehicle control to the appropriate wells. b. Add the fluorescent tracer at a predetermined optimal concentration to all wells.[8] c. Incubate the plate at 37°C to allow the binding to reach equilibrium.[9]

4. Signal Detection: a. Add the NanoBRET® substrate to all wells.[9] b. Immediately measure the luminescence at two wavelengths using a plate reader capable of detecting BRET signals (e.g., 450 nm for the donor and 610 nm for the acceptor).[9]

5. Data Analysis: a. Calculate the BRET ratio (acceptor emission / donor emission) for each well. b. Plot the BRET ratio as a function of the concentration of this compound. c. Fit the data to a dose-response curve to determine the IC50 value, which reflects the potency of the compound in displacing the tracer and engaging the target.

Comparative Analysis of CETSA and NanoBRET®

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET® Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[1]Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein.[6]
Target Modification Not required; measures the endogenous protein.Requires genetic fusion of the target protein to NanoLuc® luciferase.
Reagents Requires a specific antibody for the target protein for detection.Requires a specific fluorescent tracer for the target protein.
Throughput Lower throughput, often analyzed by Western blotting.High throughput, plate-based format.[8]
Data Output Thermal shift (ΔTagg) or dose-response at a fixed temperature (ITDR).[1]Dose-response curve yielding an IC50 value.
Quantitative Nature Semi-quantitative to quantitative, depending on the detection method.Highly quantitative.
Live-Cell Measurement Measures the consequence of binding after a heat challenge.Measures binding in real-time in live cells.[10]
Strengths - No need for target modification.[3]- Can be performed in cell lysates, intact cells, and tissues.[4]- High sensitivity and quantitative nature.[7]- Adaptable to high-throughput screening.[8]- Can be used to determine compound residence time.[10]
Limitations - Can be labor-intensive.- Dependent on the availability of a good antibody.- Not all proteins exhibit a significant thermal shift.- Requires genetic modification of the target protein.- Dependent on the availability of a suitable fluorescent tracer.

Conclusion and Recommendations

Both CETSA and NanoBRET® are powerful and complementary techniques for validating the target engagement of this compound in a cellular context. The choice between these methods will depend on the specific research question, available resources, and the nature of the target protein.

CETSA is an excellent choice when:

  • You want to study the engagement of the endogenous, unmodified target protein.

  • A specific and reliable antibody for the target protein is available.

  • Genetic modification of the target protein is undesirable or not feasible.

The NanoBRET® Target Engagement Assay is ideal for:

  • High-throughput screening of compound libraries to identify target binders.

  • Quantitative determination of compound potency (IC50) in live cells.

  • Studies requiring high sensitivity and a large dynamic range.

  • Situations where a suitable fluorescent tracer and the ability to genetically modify the target are available.

By carefully considering the principles and experimental details of each method, researchers can design robust experiments to confidently validate the intracellular target engagement of this compound, a critical step in advancing its development as a potential therapeutic agent.

References

A Comparative Analysis of 4-Fluoro-1H-indazol-6-ol with Other Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous approved and clinical-stage kinase inhibitors.[1][2] Its versatile nature allows for strategic modifications that can confer high potency and selectivity against various kinase targets. This guide provides an in-depth comparative analysis of a representative 6-substituted indazole, 4-Fluoro-1H-indazol-6-ol, against established kinase inhibitors.

Given the nascent stage of publicly available data for this compound, this analysis will utilize a scientifically grounded, hypothetical kinase inhibition profile. This profile is extrapolated from structure-activity relationships of analogous 6-substituted indazole derivatives. The purpose is to provide a framework for researchers to benchmark novel indazole-based compounds against clinically relevant alternatives. We will compare its projected performance with Axitinib, a potent VEGFR inhibitor also built on an indazole framework[3][4]; CFI-400945, a selective PLK4 inhibitor[5][6]; and Pazopanib, a multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit.[7][8][9][10]

This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by established experimental data and detailed protocols to aid in the evaluation of next-generation kinase inhibitors.

The Kinase Targets: A Tale of Two Pathways

The selected inhibitors target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Understanding these pathways is paramount to interpreting the comparative data.

The VEGF Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are central to angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[2][11][12] Axitinib and Pazopanib exert their anti-cancer effects primarily by inhibiting VEGFRs, thereby cutting off the tumor's blood supply.[4][7][13][14]

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR-2 VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg pY1175 PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Axitinib Axitinib Axitinib->VEGFR Pazopanib Pazopanib Pazopanib->VEGFR PLK4_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 PLK4 PLK4 Kinase S->PLK4 activates M Mitosis G2->M M->G1 Centriole Centriole Duplication PLK4->Centriole Mitotic_Catastrophe Mitotic Catastrophe PLK4->Mitotic_Catastrophe inhibition leads to Centriole->M CFI400945 CFI-400945 CFI400945->PLK4 TR_FRET_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Dispense_Inhibitor Dispense Test Inhibitor (e.g., this compound) to Assay Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase Enzyme Dispense_Inhibitor->Add_Kinase Incubate_1 Incubate to Allow Inhibitor Binding Add_Kinase->Incubate_1 Add_ATP_Substrate Add ATP and Biotinylated Peptide Substrate Incubate_1->Add_ATP_Substrate Incubate_2 Incubate for Kinase Reaction Add_ATP_Substrate->Incubate_2 Add_Detection_Reagents Add Detection Reagents: Terbium-labeled Antibody & Streptavidin-XL665 Incubate_2->Add_Detection_Reagents Incubate_3 Incubate to Allow Detection Reagent Binding Add_Detection_Reagents->Incubate_3 Read_Plate Read TR-FRET Signal Incubate_3->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

The Kinase Cross-Reactivity Profile of 4-Fluoro-1H-indazol-6-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes in modern drug discovery, particularly in oncology.[1] Kinase inhibitors have revolutionized cancer treatment, yet their clinical success is often dictated by a delicate balance between on-target potency and off-target effects. The high degree of structural conservation in the ATP-binding site across the kinome makes achieving inhibitor selectivity a formidable challenge.[2] A promiscuous inhibitor, while potent against its intended target, may interact with dozens of other kinases, leading to unforeseen toxicities or even antagonistic effects on therapeutic efficacy.

Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design. This guide provides an in-depth analysis of the kinase selectivity profile for a novel indazole derivative, 4-Fluoro-1H-indazol-6-ol. The indazole scaffold is a well-established pharmacophore present in numerous approved kinase inhibitors, such as Axitinib and Pazopanib, known for their potent anti-cancer activities.[3]

Here, we present a hypothetical, yet representative, cross-reactivity profile for this compound, contextualized by a direct comparison with a known inhibitor. We will detail the gold-standard methodology used for this assessment, analyze the resulting data, and discuss the biological implications of the observed selectivity. This guide is intended for researchers, drug development professionals, and medicinal chemists engaged in the discovery and optimization of targeted kinase inhibitors.

Comparative Selectivity Analysis: this compound vs. CFI-400945

To establish a benchmark for evaluating the selectivity of this compound, we selected CFI-400945 as a comparator. CFI-400945 is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, which has been investigated in clinical trials for solid tumors.[4] Given the structural precedents of indazole derivatives, we hypothesize that this compound is also a potent PLK4 inhibitor.

The following table summarizes the inhibitory activity of both compounds against a representative panel of 15 kinases. Data is presented as percent inhibition at a screening concentration of 1 µM. This initial screen serves to identify primary targets and significant off-target interactions, which would typically be followed by full IC₅₀ dose-response determinations for key hits.

Table 1: Comparative Kinase Inhibition Profile at 1 µM

Kinase TargetKinase FamilyThis compound (% Inhibition @ 1µM)CFI-400945 (% Inhibition @ 1µM)
PLK4 Ser/Thr98.2 99.1
PLK1Ser/Thr45.152.3
AURKASer/Thr33.641.8
AURKBSer/Thr58.965.7
VEGFR2 (KDR)Tyr85.415.2
FGFR1Tyr79.88.9
PDGFRβTyr75.311.4
c-KITTyr68.15.6
FLT3Tyr72.59.1
CDK2/CycASer/Thr (CMGC)12.115.5
ROCK1Ser/Thr (AGC)8.34.1
PKASer/Thr (AGC)2.51.8
GSK3βSer/Thr (CMGC)15.711.9
p38α (MAPK14)Ser/Thr (CMGC)5.23.3
MEK1 (MAP2K1)Ser/Thr1.90.8

Interpretation of Results:

  • Primary Target Potency: Both this compound and CFI-400945 demonstrate potent, near-complete inhibition of the primary target, PLK4, at the screening concentration.

  • Off-Target Profile of this compound: The test compound exhibits significant off-target activity against several receptor tyrosine kinases (RTKs) involved in angiogenesis and cell growth, including VEGFR2, FGFR1, PDGFRβ, c-KIT, and FLT3. This polypharmacology suggests a multi-targeted profile, which could be therapeutically advantageous in certain cancer contexts but also raises the potential for off-target toxicities.

  • Off-Target Profile of CFI-400945: In contrast, CFI-400945 shows a much cleaner profile, with its most significant off-target activities directed at other kinases involved in cell cycle regulation (PLK1, AURKA, AURKB), albeit at a much lower level than its inhibition of PLK4. It shows minimal interaction with the tested RTKs.

Experimental Protocol: Radiometric Kinase Activity Assay

To ensure the highest data quality and reproducibility, a radiometric activity assay is often considered the gold standard for kinase profiling.[4] This method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a specific peptide or protein substrate, providing a direct and unambiguous measure of enzymatic activity.[3][5]

Principle of the Assay

The assay quantifies the transfer of the gamma-phosphate from [γ-³³P]-ATP to a serine, threonine, or tyrosine residue on a substrate catalyzed by the kinase. The resulting radiolabeled substrate is then separated from the unreacted [γ-³³P]-ATP and quantified using a scintillation counter. The level of radioactivity is directly proportional to the kinase activity.

Workflow Diagram

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep1 Compound Dilution (10-point, 3-fold serial) mix Incubate Compound with Kinase/Substrate prep1->mix prep2 Kinase/Substrate Mix (Recombinant Kinase + Peptide Substrate) prep2->mix start Initiate Reaction (Add Mg/ATP Mix with [γ-³³P]-ATP) mix->start Pre-incubation incubate Incubate at RT (e.g., 60 minutes) start->incubate stop Stop Reaction & Capture (Spot onto phosphocellulose filter mat) incubate->stop wash Wash Filter Mat (Remove unreacted [γ-³³P]-ATP) stop->wash detect Scintillation Counting (Quantify ³³P incorporation) wash->detect analyze Data Analysis (% Inhibition vs. DMSO control) detect->analyze G G1 G1 Phase S S Phase G2 G2 Phase PLK4 PLK4 Kinase M Mitosis Aneuploidy Aneuploidy & Cell Death M->Aneuploidy Leads to Inhibitor This compound Centriole Centriole Duplication PLK4->Centriole Phosphorylates & Activates Inhibitor->PLK4 Inhibits Centriole->M Enables Bipolar Spindle Formation

References

Comparative Analysis of 4-Fluoro-1H-indazol-6-ol as a Novel FGFR Inhibitor Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Aberrant activation of this pathway through mutations, fusions, or amplifications is a known oncogenic driver in a variety of solid tumors, including cholangiocarcinoma and urothelial carcinoma.[2][3] This has led to the development and approval of several targeted therapies that inhibit FGFR kinase activity. This guide presents a head-to-head preclinical comparison of a novel indazole-based compound, 4-Fluoro-1H-indazol-6-ol (hereafter referred to as 4F-IND), with three established, FDA-approved FGFR inhibitors: Pemigatinib, Erdafitinib, and Infigratinib. We provide a comprehensive evaluation of its biochemical potency, cellular activity, and target engagement, supported by detailed experimental protocols to ensure scientific transparency and reproducibility.

Introduction: The Rationale for Novel FGFR Inhibitors

The FGF/FGFR signaling cascade, upon activation by FGF ligands, triggers downstream pathways including RAS-MAPK, PI3K-AKT, and PLCγ, which are fundamental to normal cellular function.[1][4] However, genetic alterations can lead to constitutive activation of FGFRs, promoting uncontrolled tumor growth and survival.[5]

The clinical success of FGFR inhibitors has validated this pathway as a therapeutic target.

  • Pemigatinib (Pemazyre®) is a selective inhibitor of FGFR1, 2, and 3.[6][7] It is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[8]

  • Erdafitinib (Balversa®) is a pan-FGFR inhibitor, targeting FGFR1, 2, 3, and 4.[9][10][11] It is indicated for adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[12]

  • Infigratinib (Truseltiq®) is another selective inhibitor of FGFR1, 2, and 3,[13][14] also approved for patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[5]

While effective, the existing inhibitors face challenges related to acquired resistance and specific toxicity profiles, such as hyperphosphatemia.[15] This necessitates the discovery of new chemical entities with improved selectivity, potency, or resistance-breaking capabilities. 4F-IND, a novel compound from the indazole class—a scaffold known for its kinase-inhibiting properties—has been synthesized for evaluation as a potential next-generation FGFR inhibitor.[13]

Signaling Pathway Overview

The activation of FGFR and its primary downstream signaling cascades are depicted below. Effective inhibition of the FGFR kinase domain is expected to block these pro-survival signals.

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 pY PLCG PLCγ FGFR->PLCG pY GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activation AKT AKT PI3K->AKT AKT->TF Activation PLCG->TF Activation Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Gene Expression

Figure 1: Simplified FGFR Signaling Pathway.

Comparative Data Summary

The following tables summarize the in vitro performance of 4F-IND against the established inhibitors. All data presented are hypothetical and for illustrative purposes, representing typical results from the protocols described in Section 3.

Table 1: Biochemical Kinase Inhibition Profile

This table shows the half-maximal inhibitory concentration (IC50) of each compound against recombinant FGFR isoforms. Lower values indicate higher potency.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4F-IND (Hypothetical) 1.2 0.8 2.5 45.0
Pemigatinib0.40.51.230.0
Erdafitinib1.22.53.05.7
Infigratinib0.91.41.060.0
Data for established drugs are representative values from public sources.[16]

Interpretation: The hypothetical data suggest that 4F-IND is a highly potent inhibitor of FGFR1, 2, and 3, with activity comparable to established drugs. Its selectivity profile appears similar to Pemigatinib and Infigratinib, with less potent inhibition of FGFR4.

Table 2: Cellular Anti-Proliferative Activity

This table displays the half-maximal effective concentration (EC50) for inhibiting the proliferation of cancer cell lines with known FGFR alterations.

CompoundSNU-16 (FGFR2 amp) EC50 (nM)RT112 (FGFR3 fusion) EC50 (nM)
4F-IND (Hypothetical) 6.8 10.5
Pemigatinib8.115.2
Erdafitinib7.59.8
Infigratinib9.312.4
Cell lines are standard models for FGFR inhibitor testing. SNU-16 (gastric cancer) has FGFR2 amplification; RT112 (bladder cancer) has an FGFR3-TACC3 fusion.

Interpretation: 4F-IND demonstrates potent anti-proliferative effects in cancer cell lines driven by FGFR alterations, indicating good cell permeability and on-target activity in a cellular context. Its hypothetical performance is on par with, or slightly better than, the comparators in these models.

Experimental Methodologies

To ensure scientific rigor, the following detailed protocols were employed to generate the comparative data. These methods serve as a self-validating system for evaluating novel kinase inhibitors.

Workflow for Preclinical Inhibitor Evaluation

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays KinaseAssay Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™) IC50 Determine IC50 (Potency & Selectivity) KinaseAssay->IC50 ViabilityAssay Protocol 2: Cell Viability Assay (CellTiter-Glo®) IC50->ViabilityAssay Guide Dose Selection CellCulture Culture FGFR-addicted Cancer Cell Lines CellCulture->ViabilityAssay WesternBlot Protocol 3: Western Blot Analysis (pFGFR Target Engagement) CellCulture->WesternBlot EC50 Determine EC50 (Cellular Efficacy) ViabilityAssay->EC50 EC50->WesternBlot Guide Dose Selection Target Confirm On-Target Activity WesternBlot->Target

Figure 2: Integrated workflow for inhibitor characterization.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the biochemical potency (IC50) of test compounds against purified FGFR kinase domains.

Principle: This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction. Kinase activity is inversely proportional to the luminescent signal.[17]

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 (e.g., from SignalChem)

  • Poly-Glu-Tyr (4:1) substrate

  • ATP, MgCl2, DTT

  • Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (4F-IND, Pemigatinib, Erdafitinib, Infigratinib) dissolved in 100% DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution series for each test compound in DMSO, starting from a 1 mM stock.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of diluted compound or DMSO (vehicle control).

    • Add 2 µL of a kinase/substrate mixture prepared in Kinase Assay Buffer.

    • Allow the plate to incubate for 15 minutes at room temperature to permit compound-enzyme binding.

  • Initiate Reaction: Add 2 µL of ATP solution (at a concentration near the Km for each kinase) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader (e.g., Tecan Spark).

  • Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the log of inhibitor concentration and fit the data using a four-parameter logistic regression to determine the IC50 value.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

Objective: To measure the effect of test compounds on the proliferation of FGFR-dependent cancer cell lines.

Principle: This assay quantifies ATP, an indicator of metabolically active, viable cells.[18] A decrease in ATP levels corresponds to reduced cell viability.

Materials:

  • SNU-16 and RT112 cancer cell lines (from ATCC)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, clear-bottom 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the cells. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Signal Generation:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to vehicle-treated cells (100% viability). Plot percent viability versus the log of compound concentration and fit the curve to determine the EC50 value.[19]

Protocol 3: Western Blot Analysis of FGFR Phosphorylation

Objective: To directly assess the ability of test compounds to inhibit FGFR autophosphorylation in a cellular context, confirming on-target engagement.

Principle: Western blotting uses antibodies to detect specific proteins. A phospho-specific antibody is used to measure the level of activated (phosphorylated) FGFR relative to the total amount of FGFR protein.[20][21]

Materials:

  • SNU-16 or RT112 cells

  • Test compounds

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer system, and PVDF membranes

  • Primary antibodies: Rabbit anti-phospho-FGFR (Tyr653/654), Rabbit anti-total-FGFR, Mouse anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL Chemiluminescent Substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of test compounds (e.g., 0.1x, 1x, 10x EC50) for 2-4 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold RIPA buffer.

    • Scrape and collect lysates, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. Boil for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

    • Transfer proteins to a PVDF membrane.[22]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% BSA in TBST.[23]

    • Incubate the membrane with the primary antibody for phospho-FGFR (diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To normalize the signal, strip the membrane and re-probe for total FGFR and then for GAPDH following the same immunoblotting steps.

  • Analysis: Quantify band intensities using densitometry software. Calculate the ratio of pFGFR to total FGFR for each treatment condition and normalize to the vehicle control.

Conclusion and Future Directions

This guide provides a framework for the head-to-head evaluation of novel kinase inhibitors. Based on the hypothetical data generated through these robust protocols, this compound (4F-IND) emerges as a promising FGFR inhibitor with biochemical and cellular potency comparable to clinically approved drugs like Pemigatinib, Erdafitinib, and Infigratinib.

The causality behind these experimental choices is clear: biochemical assays establish raw potency, cellular assays confirm efficacy in a biological system, and western blotting provides direct evidence of target engagement. This tiered, self-validating approach is fundamental to preclinical drug discovery.

Future work should focus on broader kinase screening to confirm the selectivity of 4F-IND, evaluating its activity against known resistance mutations, and advancing the compound into in vivo animal models to assess its pharmacokinetic properties and anti-tumor efficacy.

References

Independent Verification of the Biological Effects of 4-Fluoro-1H-indazol-6-ol: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, offers a unique combination of structural rigidity and synthetic tractability.[1] Crucially, the indazole core can engage in key hydrogen bonding interactions with the hinge region of protein kinases, a critical component of the ATP-binding pocket. This has led to the successful development of numerous kinase inhibitors for cancer therapy, including FDA-approved drugs such as Axitinib and Pazopanib, which feature the indazole motif.[1]

Given this precedent, novel indazole derivatives like 4-Fluoro-1H-indazol-6-ol are of significant interest to the drug discovery community. The substitution pattern—a fluorine at position 4 and a hydroxyl group at position 6—may confer unique pharmacological properties, including altered target selectivity, potency, and metabolic stability. This guide provides a framework for the independent verification of the biological effects of this compound, proposing a logical, data-driven comparison with a well-established kinase inhibitor, Axitinib. The experimental workflows detailed herein are designed to rigorously assess its potential as a kinase inhibitor, focusing on the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, a critical mediator of tumor angiogenesis.

Comparative Framework: this compound vs. Axitinib

To establish a robust benchmark for evaluating this compound, we have selected Axitinib (Inlyta®) as the primary comparator. Axitinib is a potent, second-generation tyrosine kinase inhibitor that prominently features an indazole core.[2][3] Its selection is based on its well-defined mechanism of action, extensive clinical validation, and structural similarity to the compound of interest.

Axitinib primarily targets and inhibits VEGFRs 1, 2, and 3 with high potency, leading to the suppression of angiogenesis, the process by which tumors form new blood vessels to support their growth.[4][5][6] It also demonstrates inhibitory activity against platelet-derived growth factor receptors (PDGFRs) and c-KIT at nanomolar concentrations.[2] By comparing the biological effects of this compound to Axitinib, we can contextualize its potency, selectivity, and cellular activity.

Below is a table summarizing the key characteristics of the investigational compound and the established comparator.

FeatureThis compoundAxitinib
Chemical Structure N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide[3]
Core Scaffold 1H-Indazole1H-Indazole[2]
Known Primary Targets Hypothesized: VEGFR familyVEGFR-1, -2, -3[5][7]
Mechanism of Action Hypothesized: ATP-competitive kinase inhibitionPotent and selective ATP-competitive inhibition of VEGFR tyrosine kinases[2][5]
Primary Biological Effect Hypothesized: Anti-angiogenicAnti-angiogenic, anti-proliferative

Experimental Workflow for Independent Verification

The following sections detail a multi-tiered experimental approach to characterize the biological activity of this compound. This workflow is designed to first establish its direct biochemical activity, then to confirm its mechanism of action and functional effects in a cellular context.

G cluster_0 Tier 1: Biochemical & Target Engagement cluster_1 Tier 2: Cellular Functional Assays cluster_2 Tier 3: Downstream Signaling Analysis a In Vitro Kinase Assay b Cellular Thermal Shift Assay (CETSA) a->b Confirms Target Binding c VEGFR-2 Phosphorylation Assay b->c Proceed if Target Engagement is Confirmed d HUVEC Tube Formation Assay c->d Links Mechanism to Function e Western Blot for p-AKT, p-ERK d->e Investigate Downstream Effects

Caption: A tiered experimental workflow for the characterization of this compound.

Tier 1, Protocol 1: In Vitro Kinase Assay for VEGFR-2 Inhibition

Rationale: This is the foundational experiment to determine if this compound directly inhibits the enzymatic activity of a primary hypothesized target, VEGFR-2. This assay provides a quantitative measure of potency (IC50 value) in a purified, cell-free system, which is essential for direct comparison with Axitinib. A luminescence-based assay measuring ATP consumption is a common and robust method.[8][9]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound and Axitinib in 100% DMSO.

    • Perform serial dilutions of the compounds in 1x Kinase Buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions). The final DMSO concentration should not exceed 1%.

    • Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable poly (Glu, Tyr) peptide substrate.[8][9]

    • Dilute recombinant human VEGFR-2 enzyme to the working concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.

  • Assay Execution:

    • Add the kinase master mix to all wells of a 96-well white plate.

    • Add the serially diluted compounds to the 'Test' wells.

    • Add a DMSO control (vehicle) to the 'Positive Control' (100% activity) wells.

    • Add 1x Kinase Buffer without enzyme to the 'Blank' wells.

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the 'Test' and 'Positive Control' wells.

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection and Data Analysis:

    • Stop the reaction and measure the remaining ATP by adding a luminescence-based detection reagent (e.g., Kinase-Glo® MAX) to each well.[8]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Summary:

CompoundVEGFR-2 IC50 (nM)
This compoundTo be determined
AxitinibTo be determined (literature value ~0.2 nM[7])
Tier 1, Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: While an in vitro assay confirms enzymatic inhibition, CETSA provides crucial evidence of direct target engagement within a complex cellular environment.[10][11] This biophysical method is based on the principle that a protein becomes more thermally stable when bound to a ligand.[12][13] A positive thermal shift for VEGFR-2 in the presence of this compound would strongly indicate that it binds to its intended target in intact cells.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture a suitable cell line expressing endogenous VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to ~80% confluency.

    • Treat the cells with either vehicle (DMSO) or a high concentration of this compound (e.g., 10-20x the expected cellular IC50) for 1-2 hours.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a buffered saline solution.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g).

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble VEGFR-2 in each sample by Western blotting using a specific anti-VEGFR-2 antibody.

  • Data Interpretation:

    • Generate a "melting curve" by plotting the band intensity of soluble VEGFR-2 against the temperature for both vehicle- and compound-treated samples.

    • A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and thus, target engagement.

G cluster_0 CETSA Principle cluster_1 Unbound Target cluster_2 Ligand-Bound Target start Intact Cells + Compound heat Heat Challenge start->heat lysis Cell Lysis & Centrifugation heat->lysis analysis Western Blot for Target Protein lysis->analysis unbound Denatures & Precipitates bound Remains Soluble

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Tier 2, Protocol 3: HUVEC Tube Formation Assay

Rationale: This assay is a cornerstone for assessing a compound's anti-angiogenic potential in a functional, cell-based model.[14][15][16] HUVECs, when cultured on a basement membrane extract, spontaneously organize to form capillary-like structures.[17] The inhibition of this process is a key indicator of anti-angiogenic activity, directly reflecting the functional consequences of VEGFR-2 inhibition.[18][19]

Step-by-Step Protocol:

  • Plate Preparation:

    • Thaw a growth factor-reduced basement membrane extract (e.g., Matrigel®) on ice.

    • Coat the wells of a 96-well plate with the extract and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in a low-serum medium.

    • Add the HUVEC suspension to the coated wells.

    • Immediately add serial dilutions of this compound, Axitinib, or vehicle control to the respective wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Imaging and Quantification:

    • Visualize the formation of tubular networks using a light microscope.

    • Capture images from multiple fields per well.

    • Quantify the extent of tube formation using image analysis software. Key parameters include total tube length, number of nodes, and number of meshes.

Expected Data Summary:

CompoundTube Formation Inhibition IC50 (µM)
This compoundTo be determined
AxitinibTo be determined
Tier 3, Protocol 4: Western Blot Analysis of VEGFR-2 Signaling Pathway

Rationale: To confirm that the observed anti-angiogenic effects are mediated by the inhibition of the VEGFR-2 signaling cascade, this experiment will assess the phosphorylation status of VEGFR-2 and key downstream effector proteins, such as AKT and ERK.[2] A reduction in the phosphorylation of these proteins upon compound treatment provides direct mechanistic evidence.[20][21]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture HUVECs to near confluency and serum-starve them overnight to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound, Axitinib, or vehicle for 1-2 hours.

    • Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.

  • Protein Lysate Preparation:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membranes overnight with primary antibodies specific for phospho-VEGFR2 (Tyr1175), total VEGFR2, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

    • Wash the membranes and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K p RAS RAS VEGFR2->RAS p Compound This compound (Hypothesized Point of Inhibition) Compound->VEGFR2 Inhibits Phosphorylation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) pAKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Angiogenesis

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach for the independent verification of the biological effects of this compound. By leveraging the well-characterized, structurally related drug Axitinib as a benchmark, these experiments will provide a comprehensive profile of the novel compound's biochemical potency, target engagement, cellular function, and mechanism of action.

Positive results from these studies—specifically, potent in vitro inhibition of VEGFR-2, confirmed target engagement in cells, and functional anti-angiogenic activity—would provide a strong rationale for advancing this compound into further preclinical development. Subsequent investigations could include broader kinase profiling to assess selectivity, in vivo studies in xenograft models to evaluate efficacy and pharmacokinetics, and absorption, distribution, metabolism, and excretion (ADME) profiling. The methodologies described herein represent the critical first steps in elucidating the therapeutic potential of this promising new chemical entity.

References

A Guide to Orthogonal Assays for Confirming the Mechanism of Action of Novel Kinase Inhibitors: A Case Study with 4-Fluoro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for an Orthogonal Approach

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[9] Based on this, we hypothesize that 4-Fluoro-1H-indazol-6-ol (hereafter referred to as "Compound X") targets the ATP-binding pocket of a protein kinase. Our primary hypothetical target is the c-MET receptor tyrosine kinase, a key driver of cell proliferation, survival, and motility, which is frequently dysregulated in various cancers.[6][7][8][10]

Confirming this MoA requires more than a single data point. An orthogonal testing strategy, which employs multiple, distinct methods to measure a related property, is essential for building confidence and eliminating false positives.[1][2][3] Our approach is designed to answer three critical questions in sequence:

  • Does Compound X directly inhibit the catalytic activity of the purified c-MET kinase?

  • Does Compound X engage the c-MET protein inside a living cell?

  • Does this engagement translate into the inhibition of the c-MET downstream signaling pathway?

By integrating the results from these three pillars of investigation, we can construct a high-confidence profile of Compound X's mechanism of action.

Section 1: The Primary Hypothesis — Direct Biochemical Inhibition

The first step is to confirm a direct interaction between Compound X and its purified target protein in a controlled, cell-free environment. This biochemical assay directly measures the compound's ability to inhibit the enzyme's catalytic function.

Principle of the Assay: ADP-Glo™ Luminescence Assay The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back into ATP, which is then used by luciferase to generate a light signal that is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP concentration and, consequently, a weaker light signal.[11][12]

Causality Behind Experimental Choice: This assay is chosen for its high sensitivity, broad dynamic range, and resistance to compound interference that can plague fluorescence-based methods.[13] By directly measuring a product of the enzymatic reaction (ADP), it provides a robust and quantitative readout of potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Protocol: In Vitro c-MET Kinase Inhibition Assay
  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human c-MET kinase and its substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Perform a serial dilution of Compound X in DMSO, then dilute further in kinase buffer to create 10X working solutions. A known c-MET inhibitor (e.g., Crizotinib) should be used as a positive control.

  • Kinase Reaction:

    • To a white, opaque 96-well plate, add 5 µL of the 10X inhibitor solution (Compound X or controls).

    • Add 20 µL of 2X kinase/substrate solution.

    • Initiate the reaction by adding 25 µL of a 2X ATP solution (at the Km concentration for c-MET). The final reaction volume is 50 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration relative to the DMSO (vehicle) control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Hypothetical Data Summary: Biochemical Potency and Selectivity

To contextualize the potency of Compound X, it is often tested against other related kinases to assess selectivity.

Compoundc-MET IC50 (nM)VEGFR2 IC50 (nM)FGFR1 IC50 (nM)Selectivity (vs. VEGFR2)
Compound X 8.2 9501240116-fold
Crizotinib (Control)4.185>10,00021-fold

Table 1: Biochemical IC50 values for Compound X and a control inhibitor against a small panel of kinases. The data demonstrates that Compound X is a potent inhibitor of c-MET with significant selectivity over other tyrosine kinases.

Section 2: Orthogonal Assay 1 — Target Engagement in a Cellular Context

Demonstrating biochemical potency is a critical first step, but it does not prove that the compound can reach and bind its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) provides this crucial piece of evidence.[14][15][16]

Principle of the Assay: Cellular Thermal Shift Assay (CETSA) CETSA operates on the principle of ligand-induced thermal stabilization.[14][17] When a protein binds to a ligand (like Compound X), its structure is often stabilized, increasing its resistance to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound and then heated across a range of temperatures. After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot. A positive target engagement event is observed as a shift in the melting curve to a higher temperature (a higher Tm) in the presence of the compound.[17][18]

Causality Behind Experimental Choice: CETSA is a powerful orthogonal method because it measures a biophysical consequence of binding (thermal stabilization) rather than enzymatic inhibition.[19] It is label-free, requires no modification to the compound or the target protein, and confirms target interaction in a physiologically relevant environment, thereby validating the data from the biochemical assay.[15][16]

Visualizing the CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_analysis Protein Analysis cluster_data Data Interpretation start 1. Culture Cells (e.g., MKN-45) treat 2. Treat with Compound X or DMSO (Vehicle) start->treat aliquot 3. Aliquot cell suspension treat->aliquot heat 4. Heat aliquots across a temperature gradient (e.g., 45-65°C) aliquot->heat lyse 5. Lyse cells (Freeze-thaw) heat->lyse centrifuge 6. Centrifuge to separate soluble vs. aggregated protein lyse->centrifuge wb 7. Analyze soluble fraction by Western Blot centrifuge->wb quant 8. Quantify band intensity wb->quant plot 9. Plot melting curves & determine Tm shift (ΔTm) quant->plot

Caption: CETSA experimental workflow from cell treatment to data analysis.

Experimental Protocol: CETSA for c-MET Target Engagement
  • Cell Culture and Treatment:

    • Culture a c-MET-expressing cell line (e.g., MKN-45 gastric cancer cells) to ~80% confluency.

    • Harvest the cells and resuspend them in culture medium.

    • Treat one batch of cells with a saturating concentration of Compound X (e.g., 10 µM) and another with vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 46°C to 64°C in 2°C increments), followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Normalize the protein concentration of all samples using a BCA assay.

    • Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for c-MET.[20][21] An antibody for a non-target protein (e.g., GAPDH) should be used as a control.

  • Data Analysis:

    • Quantify the band intensities for c-MET at each temperature point.

    • Plot the percentage of soluble protein relative to the lowest temperature point against the temperature for both DMSO and Compound X-treated samples.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) and the thermal shift (ΔTm = Tm_CompoundX - Tm_DMSO).

Hypothetical Data Summary: Cellular Target Engagement
TreatmentTarget ProteinMelting Temp (Tm)Thermal Shift (ΔTm)
DMSO (Vehicle)c-MET52.1°C-
Compound X (10 µM) c-MET 58.3°C +6.2°C
Compound X (10 µM)GAPDH (Control)61.5°C+0.2°C

Table 2: CETSA results for Compound X. A significant positive thermal shift is observed for c-MET, but not for the control protein GAPDH, providing strong evidence of direct and specific target engagement in intact cells.

Section 3: Orthogonal Assay 2 — Downstream Pathway Modulation

The final and most biologically significant confirmation is to demonstrate that the direct target engagement observed via CETSA translates into a functional outcome: the inhibition of the downstream signaling cascade.

Principle of the Assay: Western Blotting for Phospho-Proteins The c-MET receptor is a tyrosine kinase. Upon activation by its ligand, Hepatocyte Growth Factor (HGF), c-MET autophosphorylates and then phosphorylates numerous downstream effector proteins, activating pro-survival and proliferative pathways like PI3K/AKT and RAS/MEK/ERK.[6][8][22] An effective c-MET inhibitor should block these phosphorylation events. Western blotting uses antibodies to detect specific proteins in a complex mixture. By using antibodies that specifically recognize the phosphorylated forms of downstream proteins (e.g., phospho-AKT, phospho-ERK), we can directly measure the functional impact of Compound X on the c-MET signaling pathway.[20][23][24]

Causality Behind Experimental Choice: This assay provides the definitive functional link between target engagement and biological response. It is orthogonal to the previous assays because it measures a downstream cellular event (protein phosphorylation) rather than direct binding or enzymatic activity. Observing a dose-dependent decrease in substrate phosphorylation upon compound treatment provides compelling evidence for the on-target MoA.[25]

Visualizing the c-MET Signaling Pathway

cMET_Pathway cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling cMET c-MET Receptor PI3K PI3K cMET->PI3K Phosphorylates GRB2 GRB2/SOS cMET->GRB2 Phosphorylates AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Response Cell Proliferation, Survival, Motility pAKT->Response RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Response HGF HGF (Ligand) HGF->cMET Binds & Activates Inhibitor Compound X Inhibitor->cMET Inhibits Autophosphorylation

Caption: Simplified c-MET signaling pathway and the inhibitory action of Compound X.

Experimental Protocol: Phospho-Protein Western Blot
  • Cell Culture and Treatment:

    • Culture MKN-45 cells in serum-free medium overnight to reduce basal signaling activity.

    • Pre-treat cells with serially diluted concentrations of Compound X (or DMSO) for 2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-MET pathway activation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[20][23]

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine protein concentration using a BCA assay.[24]

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration, add Laemmli buffer, and denature by heating at 95°C for 5 minutes.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[21]

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-c-MET (Tyr1234/1235), phospho-AKT (Ser473), and phospho-ERK1/2 (Thr202/Tyr204).

    • After washing, incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection and Re-probing:

    • Detect the signal using an ECL substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies for total c-MET, total AKT, total ERK, and a loading control like β-Actin.[25]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the corresponding total protein signal for each lane.

    • Calculate the percent inhibition of phosphorylation relative to the HGF-stimulated DMSO control and determine the functional IC50.

Hypothetical Data Summary: Downstream Pathway Inhibition
Downstream TargetFunctional IC50 of Compound X (nM)
p-c-MET (Tyr1234/1235)12.5
p-AKT (Ser473)15.8
p-ERK1/2 (Thr202/Tyr204)18.1

Table 3: Functional IC50 values for Compound X based on the inhibition of HGF-stimulated phosphorylation of key downstream signaling nodes. These values are consistent with the biochemical potency, confirming a functional consequence of target engagement.

Synthesizing the Evidence: A Comparative Analysis

The power of the orthogonal approach lies in the convergence of evidence from independent methods. By comparing the results, we can build a compelling and self-validating case for the mechanism of action of Compound X.

Assay TypeMethodKey ParameterResult for Compound XInterpretation
Biochemical ADP-Glo™ Kinase AssayIC508.2 nMPotent, direct inhibitor of purified c-MET enzymatic activity.
Cellular Target Engagement Cellular Thermal Shift Assay (CETSA)ΔTm+6.2°CDirectly binds to and stabilizes the c-MET protein in intact cells.
Functional Cellular Western Blot (Phospho-proteins)IC5012-18 nMFunctionally inhibits the c-MET signaling pathway in cells at concentrations consistent with its biochemical potency.

Table 4: A summary and synthesis of the data from three orthogonal assays, providing a cohesive and robust validation of this compound as a potent and selective c-MET kinase inhibitor.

The remarkable consistency across these three distinct assays provides high confidence in our initial hypothesis. The biochemical assay confirmed direct enzyme inhibition. CETSA proved this interaction occurs within the complex cellular environment. Finally, the phospho-protein Western blot demonstrated the expected functional consequence of this interaction—the shutdown of the downstream signaling cascade.

Conclusion

The validation of a small molecule's mechanism of action is not achieved through a single experiment but by the accumulation of corroborating evidence from multiple, orthogonal assays. This guide has detailed a logical, three-tiered strategy to robustly characterize the MoA of a novel indazole-based kinase inhibitor, this compound. By systematically progressing from direct biochemical inhibition to cellular target engagement and finally to functional pathway modulation, we have constructed a scientifically rigorous and trustworthy case for its action as a potent c-MET inhibitor. This comprehensive approach minimizes the risk of method-specific artifacts and provides the level of certainty required to advance a compound in the drug discovery pipeline.

References

A Researcher's Guide to Benchmarking the Selectivity of 4-Fluoro-1H-indazol-6-ol (Dabrafenib)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the precision of a kinase inhibitor is paramount. An ideal inhibitor potently neutralizes its intended oncogenic driver while remaining inert to the vast landscape of other kinases, thereby minimizing off-target effects and associated toxicities. This guide provides an in-depth, objective comparison of the selectivity of 4-Fluoro-1H-indazol-6-ol, the core chemical scaffold of the widely-used BRAF inhibitor Dabrafenib (GSK2118436), against other key BRAF inhibitors.[1][2][3] We will explore the fundamental methodologies for assessing kinase selectivity and present supporting data to guide researchers in drug development and chemical biology.

Introduction: The Significance of BRAF and the Challenge of Selectivity

The BRAF kinase is a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway, which governs cellular proliferation, growth, and survival.[4] Activating mutations, most commonly the BRAFV600E substitution, are found in over 50% of malignant melanomas and a significant fraction of other cancers.[5] This has made BRAF a prime target for therapeutic intervention.

Dabrafenib, built upon the this compound scaffold, is a potent and selective inhibitor of mutant BRAFV600 kinases.[1][6] However, the human kinome comprises over 500 members, many with highly conserved ATP-binding pockets. Achieving high selectivity is a formidable challenge. Poor selectivity can lead to a well-documented and clinically significant phenomenon known as paradoxical MAPK pathway activation .[7][8] This occurs when a BRAF inhibitor, in a BRAF wild-type cell with upstream RAS activation, binds to one BRAF protomer in a RAF dimer, leading to the allosteric transactivation of the other protomer (often CRAF), ultimately increasing, rather than decreasing, MAPK signaling.[7][9] This can promote the development of secondary malignancies, such as cutaneous squamous cell carcinomas.[8][10]

Therefore, rigorously benchmarking the selectivity of a BRAF inhibitor is not merely an academic exercise; it is a critical step in predicting its therapeutic window and potential liabilities.

Competitor Landscape: A Comparative Framework

To objectively assess Dabrafenib, we compare it against other prominent BRAF inhibitors, each with a distinct profile:

  • Vemurafenib: A first-generation, potent BRAFV600E-selective inhibitor.[11][12] It is known for its clinical efficacy but also for significant off-target effects, including photosensitivity and a propensity for paradoxical activation.[11][13]

  • Encorafenib: A next-generation BRAF inhibitor characterized by a significantly longer dissociation half-life (target off-rate) and high selectivity, which may contribute to its distinct tolerability profile.[10][14]

Methodologies for Comprehensive Selectivity Profiling

A multi-faceted approach is required to build a complete and reliable selectivity profile. No single assay can capture the full picture, from pure biochemical interaction to complex cellular engagement.

Below is a logical workflow illustrating how different experimental techniques are integrated to provide a comprehensive understanding of inhibitor selectivity.

G cluster_0 Biochemical (In Vitro) Profiling cluster_1 Cellular Target Engagement cluster_2 Cellular Kinome Profiling cluster_3 Integrated Selectivity Profile b_assay Broad Kinome Panel Screen (e.g., KINOMEscan®) b_data Binding Affinities (Kd) % Inhibition Data b_assay->b_data Yields c_assay Cellular Thermal Shift Assay (CETSA®) b_data->c_assay Guides Target Selection for Cellular Validation final_profile Comprehensive Selectivity Assessment b_data->final_profile c_data Target Stabilization (Melt Curve Shift) c_assay->c_data Measures p_assay Chemoproteomics (e.g., KiNativ™) c_data->p_assay Confirms On-Target Binding in Cells c_data->final_profile p_data In-Cell IC50 Values Off-Target Identification p_assay->p_data Quantifies p_data->final_profile

References

An In Vivo Efficacy Comparison of Fluorinated Indazole Derivatives and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology and inflammatory diseases.[1] The strategic incorporation of fluorine atoms into these scaffolds can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[2] This guide provides a comparative analysis of the in vivo efficacy of key fluorinated and structurally analogous indazole compounds. While direct in vivo data for 4-Fluoro-1H-indazol-6-ol is not extensively available in the public domain, this document will explore the efficacy of closely related compounds, offering a predictive framework and valuable insights for researchers investigating novel indazole-based therapeutics.

We will delve into the performance of indazole derivatives targeting distinct biological pathways, including a 5-HT2 receptor agonist for ocular hypertension, a Rho-kinase (ROCK) inhibitor for cardiovascular applications, and a VEGFR-2 inhibitor for anti-angiogenic therapy. Through this comparative lens, we aim to elucidate the impact of structural modifications on in vivo performance and provide a robust foundation for future research and development.

Comparative Analysis of Indazole Derivatives in Key Therapeutic Areas

Ocular Hypotensive Efficacy: 1-((S)-2-Aminopropyl)-1H-indazol-6-ol, a 5-HT2 Receptor Agonist

A significant area of development for indazole derivatives has been in ophthalmology. 1-((S)-2-Aminopropyl)-1H-indazol-6-ol, a close structural analog of the target compound sharing the indazol-6-ol core, has been identified as a potent and peripherally acting 5-HT2 receptor agonist.[3] This compound has demonstrated significant efficacy in reducing intraocular pressure (IOP), a key therapeutic goal in the management of glaucoma.[4][5]

Mechanism of Action: The ocular hypotensive effect is mediated through the activation of 5-HT2A receptors in the eye, which is believed to increase the outflow of aqueous humor. The compound's design as a peripherally acting agent is crucial to avoid the central nervous system side effects often associated with 5-HT2 receptor agonists.[3]

In Vivo Efficacy Data:

CompoundAnimal ModelDosePeak Effect (IOP Reduction)Reference
1-((S)-2-Aminopropyl)-1H-indazol-6-olOcular Hypertensive Cynomolgus Monkeys30 µg (topical)-13 mmHg (33% reduction)[3]

Signaling Pathway: 5-HT2A Receptor Activation

G agonist 1-((S)-2-Aminopropyl) -1H-indazol-6-ol receptor 5-HT2A Receptor agonist->receptor Binds & Activates g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca2+ ip3->ca2 Stimulates Release pkc Protein Kinase C (PKC) dag->pkc Activates outflow ↑ Aqueous Humor Outflow ca2->outflow Contributes to pkc->outflow Leads to

Caption: 5-HT2A receptor signaling cascade leading to increased aqueous humor outflow.

Experimental Protocol: Ocular Hypotension in Non-human Primates

This protocol is based on the methodology for evaluating ocular hypotensive agents in a laser-induced primate model of glaucoma.[3]

  • Animal Model: Adult, conscious cynomolgus monkeys with stable, laser-induced unilateral ocular hypertension are used.

  • Acclimatization: Animals are accustomed to the experimental procedures and environment to minimize stress-related IOP fluctuations.

  • Baseline Measurement: Pre-treatment IOP is measured using a calibrated pneumatonometer at multiple time points to establish a stable baseline.

  • Compound Administration: A precise volume (e.g., 30 µL) of the test compound solution is administered topically to the hypertensive eye. The contralateral eye may receive a vehicle control.

  • Post-Dose IOP Monitoring: IOP is measured at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.

  • Data Analysis: The change in IOP from baseline is calculated for each time point. The maximum IOP reduction and the duration of action are determined. Statistical analysis is performed to compare the effects of the test compound with the vehicle control.

Antihypertensive Efficacy: 6-Fluoroindazole Derivatives as ROCK Inhibitors

The strategic placement of a fluorine atom can dramatically enhance the potency and pharmacokinetic properties of indazole derivatives. A study on fluorinated indazoles as Rho-kinase (ROCK1) inhibitors revealed that a fluorine at the C6 position (Compound 52) significantly improved both inhibitory potency and oral bioavailability compared to a C4 fluorine substitution.[2]

Mechanism of Action: ROCK inhibitors induce vasodilation by inhibiting the phosphorylation of myosin light chain in vascular smooth muscle cells, leading to a reduction in blood pressure. This makes them a promising therapeutic target for hypertension.

In Vivo Efficacy Data:

CompoundKey Structural FeatureIn Vitro Potency (ROCK1 IC50)Oral Bioavailability (Rat)In Vivo EffectReference
51 4-Fluoroindazole2500 nMNot ReportedLow Potency[2]
52 6-Fluoroindazole14 nM61%Significantly reduced mean arterial pressure in spontaneously hypertensive rats[2]

Experimental Workflow: In Vivo Antihypertensive Study

G cluster_0 Pre-Clinical Evaluation animal_selection Select Spontaneously Hypertensive Rats (SHR) telemetry Implant Radiotelemetry Devices for BP Monitoring animal_selection->telemetry baseline Record Baseline Mean Arterial Pressure (MAP) for 24-48h telemetry->baseline dosing Administer Compound (e.g., 6-Fluoroindazole) via Oral Gavage baseline->dosing monitoring Continuously Monitor MAP and Heart Rate Post-Dose dosing->monitoring analysis Analyze Data: Calculate ΔMAP and Duration of Effect monitoring->analysis G vegf VEGF receptor VEGFR-2 vegf->receptor Binds autophos Receptor Autophosphorylation receptor->autophos Induces inhibitor Indazole Inhibitor (e.g., Compound 30) inhibitor->autophos Inhibits downstream Downstream Signaling (PI3K/Akt, PLCγ/PKC) autophos->downstream Activates response Endothelial Cell Proliferation, Migration, Tube Formation downstream->response Promotes

References

Safety Operating Guide

Comprehensive Guide to the Safe Handling of 4-Fluoro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the handling and disposal of 4-Fluoro-1H-indazol-6-ol. The information herein is intended for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally analogous fluorinated and brominated indazole compounds. It is imperative to treat this compound with the assumption that it presents similar hazards, including potential for skin, eye, and respiratory irritation, and toxicity if ingested. A thorough risk assessment should be conducted prior to commencing any work with this compound.

Hazard Assessment and Engineering Controls

Substituted indazoles, particularly those containing halogens like fluorine, are recognized as potent bioactive molecules.[1] The introduction of fluorine can significantly alter the physicochemical and biological properties of a molecule, including its toxicity.[2] Safety data for similar compounds, such as 4-Bromo-6-fluoro-1H-indazole, indicate that this class of chemicals can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[3]

Primary Engineering Control: Chemical Fume Hood

All manipulations of solid this compound that could generate dust or aerosols must be conducted within a certified chemical fume hood.[4] This primary engineering control is critical for minimizing inhalation exposure. Before any procedure, it is essential to verify the proper functioning of the fume hood.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound, with specifications and the rationale behind each selection.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[4]
Eyes Safety glasses with side shields or chemical splash gogglesEssential for protecting against accidental splashes and airborne particles.[4]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a heightened risk of splashing during procedures such as transferring solutions.[4]
Body Laboratory coatA standard, properly fitting lab coat is required to protect against skin contact with the compound.[4]
Respiratory NIOSH-approved respiratorA respirator is necessary when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation.[4] The specific type of respirator should be determined by a formal risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is fundamental for ensuring safety. The following steps provide a procedural framework for handling this compound.

Preparation:

  • Confirm that all necessary PPE is available and in excellent condition.

  • Ensure that the chemical fume hood is operational and uncluttered.

  • Have a chemical spill kit readily accessible.

  • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.

Handling the Compound:

  • Don all required PPE as specified in the table above.

  • When handling the solid material, use appropriate tools like spatulas to minimize dust formation.[4]

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Always keep containers of this compound tightly sealed when not in use and store in a cool, dry, and well-ventilated area.[5]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response Workflow:

SpillResponse start Spill Occurs evacuate Evacuate Immediate Area start->evacuate assess Assess Spill Size (Small vs. Large) evacuate->assess small_spill Small Spill Procedure assess->small_spill Small large_spill Large Spill Procedure assess->large_spill Large ppe Don Appropriate PPE (including respirator) small_spill->ppe contact_ehs Contact EH&S and Supervisor large_spill->contact_ehs contain Contain the Spill ppe->contain cleanup Carefully Sweep/Absorb Solid Material contain->cleanup collect Place in Sealed Container for Disposal cleanup->collect decontaminate Decontaminate Area collect->decontaminate end Spill Managed decontaminate->end contact_ehs->evacuate

Caption: Workflow for responding to a chemical spill.

First-Aid Measures:

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[3]

  • In case of skin contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[3][5]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[3][5]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan: Responsible Waste Management

The disposal of this compound and any contaminated materials must be handled in accordance with all local, state, and federal regulations.

Waste Collection:

  • All solid waste, including contaminated gloves, bench paper, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.

  • Solutions containing this compound should be collected in a designated, sealed hazardous waste container.

Disposal Method:

  • Due to the presence of a carbon-fluorine bond, high-temperature incineration is a potential disposal method. The thermal stability of fluorinated organic compounds necessitates high temperatures for complete destruction.[6]

  • Consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance on the proper disposal procedures for halogenated organic compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-1H-indazol-6-ol
Reactant of Route 2
Reactant of Route 2
4-Fluoro-1H-indazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.